molecular formula C12H14N4O4 B2740006 Z-D-Dbu(N3)-OH

Z-D-Dbu(N3)-OH

Cat. No.: B2740006
M. Wt: 278.26 g/mol
InChI Key: YHBFMNJJEQRLIV-SNVBAGLBSA-N
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Description

Z-D-Dbu(N3)-OH is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c13-16-14-7-10(6-11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBFMNJJEQRLIV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Dbu(N3)-OH: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-Dbu(N3)-OH is a specialized amino acid derivative that serves as a critical building block in modern bioconjugation chemistry. Its unique architecture, featuring a terminal azide group, a carboxylic acid, and a benzyloxycarbonyl (Z) protected amine, makes it an invaluable tool for the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs). The azide moiety allows for highly specific and efficient "click" chemistry reactions, enabling the precise attachment of payloads to antibodies or other targeting molecules. This technical guide provides a comprehensive overview of the known properties of this compound, outlines a plausible synthetic route, details its application in ADC development with experimental protocols, and illustrates the underlying biological pathways.

Core Properties of this compound

This compound, systematically named (2R)-4-azido-2-[(benzyloxy)carbonylamino]butanoic acid, is a non-natural amino acid derivative. The key functional groups are the azide (-N3) for bioorthogonal conjugation, the carboxylic acid (-OH) for peptide bond formation or further derivatization, and the benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amine.[1]

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers, as specific characterization in peer-reviewed literature is limited. The following table summarizes the available data.

PropertyValue
Systematic Name (2R)-4-azido-2-[(benzyloxy)carbonylamino]butanoic acid
Molecular Formula C12H14N4O4
Molecular Weight 278.26 g/mol
CAS Number 1931958-82-5
Appearance White to off-white solid
Solubility 10 mM in DMSO
SMILES O=C(O)C--INVALID-LINK--CN=[N+]=[N-]
Structural Features and Reactivity

The core utility of this compound lies in its azide group.[2] This functional group is largely inert to biological molecules and reaction conditions, making it a bioorthogonal handle.[3] It can undergo highly specific cycloaddition reactions with alkynes. The two primary forms of this "click chemistry" are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction between a terminal alkyne and an azide, catalyzed by a copper(I) salt.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. This is the preferred method for conjugations involving live cells or delicate proteins where copper toxicity is a concern.[4]

The benzyloxycarbonyl (Z) group is a standard amine protecting group in peptide synthesis, stable under many conditions but readily removed by hydrogenolysis or strong acids.[5]

Synthesis of this compound

Plausible Synthetic Pathway

A likely precursor for this compound is Nα-Z-D-glutamine. The synthesis could proceed as follows:

  • Hofmann Rearrangement: Nα-Z-D-glutamine is treated with a reagent like [bis(trifluoroacetoxy)iodo]benzene to induce a Hofmann rearrangement of the side-chain amide to a primary amine, yielding Nα-Z-D-2,4-diaminobutyric acid (Z-D-Dbu-OH).

  • Diazotization and Azide Substitution: The newly formed side-chain amine is then converted to an azide. This can be achieved through a diazo transfer reaction using a reagent such as imidazole-1-sulfonyl azide hydrochloride under basic conditions.

This two-step process would convert the readily available Z-protected glutamine into the desired azido-functionalized product.

Application in Antibody-Drug Conjugate (ADC) Development

This compound serves as a linker component in the synthesis of ADCs. In this context, it is first coupled to a cytotoxic payload, and the resulting azide-functionalized payload is then conjugated to an antibody that has been engineered to contain a strained alkyne.

General Mechanism of Action of an ADC

The therapeutic action of an ADC involves several key steps, as illustrated in the signaling pathway diagram below.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Fusion Payload_Release Payload Release Lysosome->Payload_Release 5. Linker Cleavage/ Degradation Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 6. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 7. Cytotoxicity

General Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Experimental Protocol: ADC Synthesis using SPAAC

This protocol describes a general method for conjugating an azide-functionalized payload (prepared using this compound) to a monoclonal antibody (mAb) functionalized with a strained alkyne like dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-functionalized monoclonal antibody (DBCO-mAb) in phosphate-buffered saline (PBS), pH 7.4.

  • Azide-functionalized payload (N3-Linker-Payload) stock solution in anhydrous DMSO.

  • PBS (pH 7.4).

  • Amicon Ultra centrifugal filter units for buffer exchange and purification.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the N3-Linker-Payload in anhydrous DMSO at a concentration of 10-20 mM.

    • Prepare the DBCO-mAb solution at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • Conjugation Reaction:

    • In a sterile microcentrifuge tube, add the required volume of the DBCO-mAb solution.

    • Add the N3-Linker-Payload stock solution to the antibody solution. A 5- to 10-fold molar excess of the azide-payload over the antibody is typically used to drive the reaction to completion.

    • Gently mix the solution by pipetting up and down. Do not vortex, as this can denature the antibody.

    • Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours, with gentle agitation. Protect from light if any components are light-sensitive.

  • Purification of the ADC:

    • Following incubation, purify the ADC from unreacted payload and solvent using a centrifugal filter unit appropriate for the antibody's molecular weight (e.g., 30 kDa or 50 kDa MWCO).

    • Add PBS to the reaction mixture to dilute the DMSO concentration.

    • Transfer the diluted mixture to the centrifugal filter unit and centrifuge according to the manufacturer's instructions.

    • Discard the flow-through.

    • Wash the retentate (the ADC) by adding fresh PBS to the filter unit and repeating the centrifugation. Repeat this washing step 3-5 times to ensure complete removal of the unreacted payload.

    • After the final wash, recover the purified ADC by inverting the filter unit into a clean collection tube and centrifuging for a short duration.

  • Characterization of the ADC:

    • Determine the final concentration of the ADC using a protein concentration assay (e.g., BCA assay or measuring absorbance at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance peak), Hydrophobic Interaction Chromatography (HIC-HPLC), or Mass Spectrometry (MS).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of an ADC using the SPAAC reaction.

ADC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purify 3. Purification cluster_char 4. Characterization mAb DBCO-functionalized mAb in PBS Mix Mix mAb and Payload (5-10x molar excess of payload) mAb->Mix Payload N3-Linker-Payload in DMSO Payload->Mix Incubate Incubate at RT or 4°C (Gentle Agitation) Mix->Incubate SPAAC Reaction Purify Purify via Centrifugal Filtration (e.g., Amicon Ultra) Incubate->Purify Concentration Determine Protein Concentration (A280/BCA) Purify->Concentration DAR Determine DAR (HIC-HPLC or MS) Purify->DAR Final_ADC Purified ADC Concentration->Final_ADC DAR->Final_ADC

Workflow for ADC production via SPAAC conjugation.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and chemical biology. Its azide functionality provides a bioorthogonal handle for the precise and efficient construction of complex biomolecules like ADCs through click chemistry. While detailed public data on this specific compound is sparse, its structural components and intended use are well-understood within the context of bioconjugation. The provided protocols and diagrams offer a robust framework for its application in the laboratory, enabling the development of next-generation targeted therapeutics. Further research into the specific properties and applications of this compound will undoubtedly continue to expand its utility in the field.

References

An In-depth Technical Guide on the Role of the Azide Group in Z-D-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The molecule N-α-benzyloxycarbonyl-D-2,4-diaminobutyric acid, with an azide group on the side chain, formally known as Z-D-Dbu(N3)-OH, is a specialized amino acid derivative designed for advanced applications in chemical biology and drug development. The strategic placement of the azide (-N₃) group on the diaminobutyric acid scaffold imparts unique chemical functionalities, making it a versatile building block. This technical guide provides a comprehensive overview of the principal roles of the azide group in this compound, complete with quantitative data, detailed experimental protocols for its key reactions, and visualizations of relevant workflows and mechanisms.

The primary utility of the azide group in this context is twofold:

  • A Bioorthogonal Chemical Handle for "Click Chemistry": The azide group is a key player in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] It is small, metabolically stable, and absent in most biological systems, making it an ideal "handle" for specific chemical ligations.[1] this compound is designed to participate in such reactions, enabling the precise covalent attachment of molecules for applications ranging from fluorescent labeling to the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[2][]

  • A Masked Precursor to a Primary Amine: The azide group can be efficiently and chemoselectively reduced to a primary amine (-NH₂). This functionality allows for the introduction of a reactive amine at a specific position within a peptide or other molecule at a late stage of synthesis, which is particularly useful for constructing complex molecular architectures or for post-synthetic modifications.[4]

The Azide Group as a Bioorthogonal Handle

The most prominent role of the azide group in this compound is its participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, specificity, and biocompatibility. This compound is suitable for two main types of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living cells and organisms.

Data Presentation: Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, with key differences in reaction kinetics, biocompatibility, and the nature of the required reactants.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent)None (driven by ring strain)
Biocompatibility Limited in live cells due to copper cytotoxicityHigh, suitable for in vivo applications
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne used)
Typical Alkyne Reactant Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN)
Typical Reaction Time 1 - 24 hours30 minutes - 12 hours
Typical Yield 70 - 95%80 - 99%
Optimal Temperature 25 - 60 °C4 - 37 °C
Key Advantage Fast kinetics and use of simple, small alkynes.High biocompatibility (copper-free).
Key Disadvantage Potential for cytotoxicity and side reactions.Requires bulky and often more expensive cyclooctyne reagents.

The Azide Group as a Precursor to a Primary Amine

In synthetic chemistry, particularly in peptide synthesis, the azide group serves as a stable, non-basic precursor to a primary amine. This allows for the selective unmasking of an amino group under mild conditions that do not affect other protecting groups commonly used in peptide chemistry. The reduction is typically achieved using phosphines or thiols.

Data Presentation: Common Reagents for Azide Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Trimethylphosphine (PMe₃) PMe₃, H₂O/Dioxane, Room Temperature, 2 hoursHigh efficiency, mild conditions.Volatile and toxic.
Tributylphosphine (PBu₃) PBu₃, H₂O/Dioxane, Room TemperatureLess volatile than PMe₃.Slower reaction rates compared to PMe₃.
Triphenylphosphine (PPh₃) PPh₃, H₂O/THFSolid, easy to handle.Often requires heating; byproduct (TPPO) can be difficult to remove.
1,4-Dithiothreitol (DTT) DTT, Organic Solvent (DMF, DMSO), Room Temp.Mild, chemoselective, suitable for biomolecules.Can be slower than phosphine-based reductions.
1,3-Propanedithiol Propanedithiol, Base (e.g., DIPEA), DMFEffective for reducing azides on solid support.Strong odor.
Sodium Borohydride (NaBH₄) / CoCl₂ NaBH₄, CoCl₂·6H₂O, Water, 25 °CUses inexpensive reagents, proceeds in water.Metal catalyst required.

Mandatory Visualizations

Bioorthogonal_Chemistry_Concept cluster_cell Living System (e.g., Cell) Biomolecule Biomolecule (e.g., Protein) AzideHandle This compound (Incorporated) Biomolecule->AzideHandle Metabolic or Synthetic Incorporation LabeledBiomolecule Labeled Biomolecule AzideHandle->LabeledBiomolecule Click Reaction (e.g., SPAAC) Probe Probe Molecule (e.g., Alkyne-Fluorophore) Probe->LabeledBiomolecule Endogenous Endogenous Molecules (e.g., -SH, -NH2, -COOH) Endogenous->Probe No Reaction (Bioorthogonal)

Caption: Conceptual workflow of bioorthogonal labeling using an azide handle.

Azide_Functionality_Workflow cluster_click Pathway 1: Bioorthogonal Ligation cluster_reduction Pathway 2: Amine Synthesis start This compound cuaac CuAAC Reaction (+ Terminal Alkyne) start->cuaac Click Chemistry spaac SPAAC Reaction (+ Strained Alkyne) start->spaac Click Chemistry reduction Chemical Reduction (e.g., with DTT or PPh3) start->reduction Reduction triazole Stable Triazole Linkage cuaac->triazole spaac->triazole amine Primary Amine (-NH2) reduction->amine

Caption: The dual chemical roles of the azide group in this compound.

Diazotransfer_Reaction Synthesis via Diazotransfer amine Z-D-Dbu(NH2)-OH Precursor with Primary Amine reagents {Imidazole-1-sulfonyl azide (ISA) | CuSO₄ (cat.), Base (e.g., K₂CO₃) | Solvent (H₂O/MeOH/CH₂Cl₂)} amine->reagents azide This compound Product with Azide Group reagents->azide Diazotransfer Reaction

Caption: General scheme for synthesizing an azido amino acid.

Experimental Protocols

The following are generalized protocols representative of the key reactions involving an azide-functionalized amino acid like this compound. Note: These protocols are illustrative and require optimization for specific substrates and experimental contexts. All work with azides should be performed with appropriate safety precautions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an azide-containing molecule to a terminal alkyne-containing molecule in solution.

Materials:

  • This compound or other azide-containing substrate.

  • Alkyne-functionalized molecule (e.g., a fluorescent probe).

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in H₂O).

  • Sodium ascorbate solution (e.g., 100 mM in H₂O, freshly prepared).

  • Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in H₂O).

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Degassed solvents.

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, dissolve the azide-containing molecule (1 equivalent) and the alkyne-containing molecule (1.5-2 equivalents) in the reaction buffer.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is common. Vortex briefly.

  • Reaction Initiation: Add the catalyst premix to the solution of reactants to achieve a final copper concentration of 50-250 µM.

  • Reduction of Copper: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

  • Purification: Once the reaction is complete, the product can be purified using standard techniques such as HPLC or size-exclusion chromatography to remove the catalyst and excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide to a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • This compound or other azide-containing substrate.

  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Biotin).

  • Biocompatible buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Dissolve the azide-containing molecule (1 equivalent) and the cyclooctyne-functionalized molecule (1.5-3 equivalents) in the reaction buffer.

  • Incubation: The reaction is typically performed at room temperature or 37 °C. Gently mix the solution and allow it to react for 2-12 hours. Reaction times are dependent on the specific cyclooctyne used and reactant concentrations.

  • Monitoring: The progress of the reaction can be monitored by LC-MS or by spectroscopic methods if one of the components is fluorescent or has a distinct UV-Vis absorbance.

  • Purification: No catalyst removal is necessary. The final conjugate can be purified from excess starting material by methods appropriate for the product, such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 3: Synthesis of Azido Amino Acid via Diazotransfer

This protocol provides a general method for converting a primary amine on an amino acid to an azide.

Materials:

  • Amine-containing precursor (e.g., Z-D-Dbu(NH₂)-OH).

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Potassium carbonate (K₂CO₃) solution.

  • Solvent system (e.g., a biphasic mixture of H₂O, MeOH, and CH₂Cl₂).

  • Diethyl ether (Et₂O).

  • Hydrochloric acid (HCl).

Procedure:

  • Dissolution: Dissolve the amine-containing precursor in the biphasic solvent mixture.

  • Addition of Reagents: Add a catalytic amount of CuSO₄·5H₂O (approx. 0.01 equivalents) and the diazotransfer reagent ISA·HCl (approx. 3 equivalents).

  • pH Adjustment: Vigorously stir the mixture and adjust the pH of the aqueous phase to ~9 by the dropwise addition of the K₂CO₃ solution. Maintain this pH throughout the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Workup: Dilute the reaction mixture with CH₂Cl₂ and separate the aqueous phase. Wash the organic phase with saturated NaHCO₃ solution. Combine all aqueous extracts.

  • Purification: Wash the combined aqueous phase with Et₂O to remove organic impurities. Carefully acidify the aqueous phase to pH 2 with concentrated HCl.

  • Extraction: Extract the acidified aqueous phase with Et₂O. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the azido amino acid product.

Protocol 4: Reduction of Azide to Primary Amine

This protocol describes the reduction of an azide within a protected amino acid or peptide using a phosphine reagent.

Materials:

  • Azide-containing molecule (e.g., this compound).

  • Trimethylphosphine (1 M solution in toluene or THF) or another suitable phosphine.

  • Solvent system (e.g., Dioxane/H₂O mixture).

Procedure:

  • Dissolution: Dissolve the azide-containing substrate in dioxane.

  • Addition of Reagents: Add water (approx. 20-25 equivalents) followed by the trimethylphosphine solution (approx. 8 equivalents).

  • Reaction: Stir the mixture at room temperature for 2 hours. Nitrogen gas (N₂) evolution will be observed.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The product will have a mass that is 26 Da less than the starting material (loss of N₂ and gain of H₂).

  • Workup: Upon completion, the solvent can be removed under reduced pressure. The resulting primary amine can then be used directly in the next synthetic step or purified as required.

References

An In-depth Technical Guide to Z-D-Dbu(N3)-OH: A Non-Canonical Amino Acid Derivative for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-D-Dbu(N3)-OH, a non-canonical amino acid derivative featuring an azide moiety. This derivative is a powerful tool in chemical biology and drug development, primarily utilized for the site-specific modification of peptides and proteins through bioorthogonal "click" chemistry. Its applications are particularly relevant in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Properties and Specifications

This compound, chemically known as N-α-benzyloxycarbonyl-D-γ-azido-α,γ-diaminobutyric acid, is a synthetic amino acid that introduces a bioorthogonal azide handle into a peptide sequence. The D-configuration of the α-carbon can influence the proteolytic stability of the resulting peptide. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, compatible with standard peptide synthesis strategies.

PropertyValueReference
Molecular Formula C₁₂H₁₅N₅O₄Inferred from structure
Molecular Weight 293.28 g/mol Inferred from structure
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in organic solvents (e.g., DMF, DMSO) and aqueous basesGeneral observation for similar compounds
Purity >95% (typically)Supplier dependent

Synthesis of this compound

  • Starting Material: The synthesis would likely commence with a suitably protected D-glutamic acid derivative, for instance, N-α-Z-D-glutamic acid.

  • Hofmann Rearrangement: The γ-carboxylic acid of the glutamic acid derivative can be converted to a primary amide. Subsequent Hofmann rearrangement, for example using a reagent like poly[(4-diacetoxyiodo)styrene] (PSDIB) in an aqueous medium, would yield the corresponding N-α-Z-D-α,γ-diaminobutyric acid (Z-D-Dab-OH).[1]

  • Azidation of the Side Chain: The final step involves the selective conversion of the γ-amino group to an azide. This can be achieved through a diazo transfer reaction using a reagent such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide in the presence of a copper catalyst.

This proposed pathway provides a general framework. Optimization of reaction conditions, protecting group strategy, and purification methods would be necessary to achieve a high yield of the final product.

Experimental Protocols

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis. For the incorporation of a Z-protected amino acid, a Boc-based strategy is more common, but incorporation into an Fmoc-synthesized peptide is also feasible.

Materials:

  • Fmoc-Rink amide resin (or other suitable resin)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: 20% piperidine in DMF

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat for Subsequent Amino Acids: Repeat steps 2-5 for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Workflow for SPPS Incorporation of this compound

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate This compound (HBTU/HOBt/DIPEA) Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleave Cleave and Deprotect (TFA cocktail) Wash2->Cleave Purify Purify by HPLC Cleave->Purify

Caption: Workflow for incorporating this compound in SPPS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule.

Materials:

  • Azide-containing peptide (e.g., synthesized as in 3.1)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug-linker)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4

  • Solvent: DMSO or DMF for dissolving reagents

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-5 mM.

    • Dissolve the alkyne-functionalized molecule in DMSO or DMF to a concentration of 10-50 mM.

    • Prepare fresh stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing peptide solution.

    • Add the alkyne-functionalized molecule (1.5-2 equivalents relative to the peptide).

    • Add THPTA to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the conjugated product using reverse-phase HPLC or size-exclusion chromatography.

CuAAC Reaction Pathway

CuAAC_Pathway Peptide_N3 Peptide-N3 Triazole Peptide-Triazole-R Peptide_N3->Triazole Alkyne_R R-Alkyne Alkyne_R->Triazole CuSO4 CuSO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalysis

Caption: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-containing peptide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • Azide-containing peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-drug)

  • Reaction buffer: PBS, pH 7.4

  • Solvent: DMSO or DMF

Procedure:

  • Prepare Solutions:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO or DMF and then dilute into the reaction buffer. Use a slight molar excess (1.1-1.5 equivalents).

  • Reaction: Mix the peptide and DBCO-reagent solutions.

  • Incubation: Incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on reactant concentrations and the specific strained alkyne used.

  • Purification: Purify the conjugate by HPLC or other suitable chromatographic methods.

Quantitative Data

Specific kinetic data for this compound is not widely published. However, the following tables provide representative data for similar azido-amino acids in SPAAC reactions, which can be used for experimental design.

Azido Amino AcidStrained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3-azido-L-alaninesulfo-DBCO-amine0.55 - 1.22 (in HEPES, pH 7)[2]
1-azido-1-deoxy-β-D-glucopyranosidesulfo-DBCO-amine0.32 - 0.85 (in PBS, pH 7)[2]
Azido-containing peptideDBCO-PEG0.34[3]
para-azidomethyl-L-phenylalanine (pAMF)DBCO-PEG~0.07[4]

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the site-specific synthesis of ADCs. By incorporating this non-canonical amino acid into an antibody sequence, a payload can be attached at a defined location via click chemistry. This results in a homogeneous ADC with a precise drug-to-antibody ratio (DAR), which is crucial for optimizing therapeutic efficacy and safety.

Logical Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_Ab_Production Antibody Production cluster_Drug_Linker Drug-Linker Synthesis Gene_Synthesis Gene Synthesis with Amber Codon (TAG) Transfection Transfection into Host Cells Gene_Synthesis->Transfection Expression Expression with This compound and Orthogonal tRNA/Synthetase Transfection->Expression Purification_Ab Antibody Purification Expression->Purification_Ab Conjugation Click Chemistry (SPAAC or CuAAC) Purification_Ab->Conjugation Drug Cytotoxic Drug Drug_Linker Drug-Alkyne Conjugate Drug->Drug_Linker Linker Alkyne-Linker Linker->Drug_Linker Drug_Linker->Conjugation Purification_ADC ADC Purification Conjugation->Purification_ADC Final_ADC Homogeneous ADC Purification_ADC->Final_ADC

Caption: Workflow for site-specific ADC synthesis.

Mass Spectrometry Analysis

Characterization of peptides containing this compound by mass spectrometry is crucial for confirming its incorporation and for sequencing the modified peptide.

Expected Observations:

  • Intact Mass: The monoisotopic mass of the peptide will be increased by the mass of the this compound residue minus the mass of water (C₁₂H₁₃N₅O₃ = 275.1018 Da).

  • Tandem Mass Spectrometry (MS/MS):

    • In collision-induced dissociation (CID), a characteristic neutral loss of N₂ (28.0061 Da) from the azide group is often observed from the precursor ion and fragment ions containing the modification.

    • The fragmentation pattern will otherwise follow predictable peptide backbone cleavages, generating b- and y-type ions. The presence of the modification on a fragment ion will confirm its location in the sequence.

    • Care should be taken during MALDI-MS analysis, as the azide group can be photolabile. Using a matrix like sinapinic acid, which has a strong absorbance at the laser wavelength (e.g., 337 nm), can help to minimize photodegradation.

This technical guide provides a foundational understanding of this compound for its application in research and development. Due to the limited availability of data specific to this compound, some information has been extrapolated from closely related molecules. Researchers are encouraged to perform appropriate analytical characterization and optimization for their specific applications.

References

An In-Depth Technical Guide to Z-D-Dbu(N3)-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Z-D-Dbu(N3)-OH

This compound, with the IUPAC name (3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid, is a non-canonical amino acid derivative that serves as a valuable reagent in the field of click chemistry. Its structure incorporates an azide moiety (-N₃), which is a key functional group for bioorthogonal ligation reactions. The azide group is compact, metabolically stable, and exhibits highly selective reactivity with alkyne partners, making it an ideal tool for the precise chemical modification of biomolecules.[1][2]

This guide provides a comprehensive overview of the application of this compound in the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions are characterized by their high efficiency, specificity, and biocompatibility, rendering them suitable for a wide array of applications, from fluorescent labeling to the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).

Core Principles of this compound in Click Chemistry

This compound is utilized as a building block to introduce an azide handle into peptides, proteins, or other molecules of interest. Once incorporated, this azide group can undergo highly specific cycloaddition reactions with molecules containing an alkyne group, forming a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source.[5] This reaction is known for its rapid kinetics and high yields. The copper catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) catalyst and enhance reaction efficiency.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Z_D_Dbu_N3_OH This compound (Azide) Triazole 1,4-disubstituted Triazole Z_D_Dbu_N3_OH->Triazole Cycloaddition Alkyne Terminal Alkyne Alkyne->Triazole Cu_I Copper(I) Catalyst Cu_I->Triazole Catalysis

Figure 1: Simplified CuAAC Reaction Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Z_D_Dbu_N3_OH This compound (Azide) Triazole Stable Triazole Adduct Z_D_Dbu_N3_OH->Triazole Spontaneous Cycloaddition Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole

Figure 2: Simplified SPAAC Reaction Mechanism.

Data Presentation: Representative Click Chemistry Performance

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize typical performance characteristics for CuAAC and SPAAC reactions with similar azido-containing reagents. This data is intended to provide a comparative baseline for experimental design.

Table 1: Representative Performance of CuAAC Reactions

ParameterTypical Value/RangeNotes
Reaction Yield > 90%Highly efficient conversion to the triazole product.
Reaction Time 1 - 4 hoursCan be faster with optimized catalyst and ligand concentrations.
Temperature Room TemperatureMild reaction conditions are a key advantage.
Solvent Aqueous buffers, DMSO, DMFTolerant of a wide range of solvents.
Copper Catalyst 0.1 - 5 mol%Typically used in catalytic amounts.
Reducing Agent 10 - 50 mol%e.g., Sodium Ascorbate, used to maintain Cu(I) state.

Table 2: Representative Performance of SPAAC Reactions

ParameterTypical Value/RangeNotes
Reaction Yield > 85%Generally high, but can be dependent on the specific cyclooctyne.
Reaction Time 1 - 24 hoursKinetics are dependent on the ring strain of the cyclooctyne.
Temperature Room Temperature to 37 °CWell-suited for physiological conditions.
Solvent Aqueous buffers, Organic SolventsHighly biocompatible reaction conditions.
Reactant Ratio 1:1 to 1:1.5 (Azide:Cyclooctyne)Often used in near-stoichiometric amounts.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with an azide-containing molecule such as this compound. Optimization may be required for specific substrates and applications.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes the conjugation of an alkyne-modified biomolecule to a peptide or protein containing this compound.

Materials:

  • Azide-functionalized biomolecule (e.g., peptide with this compound)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • THPTA or TBTA ligand stock solution (e.g., 50 mM in water or DMSO/water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (if needed for solubility)

Procedure:

  • Dissolve the azide-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the alkyne-functionalized molecule from a stock solution to achieve a 1.5 to 5-fold molar excess over the azide.

  • In a separate microcentrifuge tube, prepare the catalyst premix. Add the copper(II) sulfate stock solution to the ligand stock solution in a 1:5 molar ratio (Cu:ligand). Vortex briefly and let it stand for 2-3 minutes.

  • Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.25-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol details the copper-free conjugation of a DBCO-functionalized molecule to a peptide or protein containing this compound.

Materials:

  • Azide-functionalized biomolecule (e.g., peptide with this compound)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-biotin, DBCO-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO, if needed)

Procedure:

  • Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

  • Add the DBCO-functionalized molecule from a stock solution (typically in DMSO) to the reaction mixture. A 1.1 to 3-fold molar excess of the DBCO reagent is commonly used.

  • Ensure the final concentration of any organic co-solvent is compatible with the stability of the biomolecule (typically <10%).

  • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent and the concentrations used.

  • Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Once the reaction is complete, purify the conjugate using standard biochemical techniques to remove any unreacted DBCO reagent.

Application Workflow: Synthesis of a Site-Specific Antibody-Drug Conjugate (ADC)

This compound can be a critical component in the synthesis of homogenous ADCs, where a cytotoxic payload is attached to a specific site on a monoclonal antibody. This site-specific conjugation can lead to improved therapeutic efficacy and safety profiles. The following workflow illustrates this process, targeting a generic cell surface receptor like HER2.

ADC_Workflow cluster_antibody_prep Step 1: Antibody Engineering & Functionalization cluster_payload_prep Step 2: Payload Preparation cluster_conjugation Step 3: Click Chemistry Conjugation cluster_final_product Step 4: Purification & Final Product cluster_application Step 5: Application mAb Monoclonal Antibody (e.g., anti-HER2) Incorp Incorporate this compound (via enzymatic or chemical ligation) mAb->Incorp Azide_mAb Azide-Functionalized mAb Incorp->Azide_mAb Click_Reaction SPAAC Reaction (Mix Azide-mAb and Alkyne-Payload) Azide_mAb->Click_Reaction Payload Cytotoxic Payload Alkyne_Linker Attach Alkyne Linker (e.g., DBCO-Linker) Payload->Alkyne_Linker Alkyne_Payload Alkyne-Functionalized Payload Alkyne_Linker->Alkyne_Payload Alkyne_Payload->Click_Reaction Purification Purification (e.g., Size-Exclusion Chromatography) Click_Reaction->Purification ADC Site-Specific ADC Purification->ADC Target_Cell Target Cancer Cell (e.g., HER2-positive) ADC->Target_Cell Binds to Receptor Internalization Internalization & Payload Release Target_Cell->Internalization Apoptosis Cell Death (Apoptosis) Internalization->Apoptosis

Figure 3: Experimental Workflow for Site-Specific ADC Synthesis and Action.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology and drug development. Its azide functionality provides a bioorthogonal handle for the precise and efficient attachment of a wide range of molecules via click chemistry. Both CuAAC and SPAAC offer robust methods for bioconjugation, with the choice of reaction depending on the specific requirements of the application, particularly the tolerance for a copper catalyst. The ability to incorporate this compound into biomolecules opens up numerous possibilities for creating advanced therapeutics, diagnostic agents, and research tools with well-defined structures and improved performance characteristics.

References

Unlocking Cellular Secrets: A Technical Guide to Azido-Functionalized Amino Acids in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of chemically unique functionalities into biomolecules has revolutionized our ability to study and manipulate cellular processes. Among the plethora of tools available, azido-functionalized amino acids have emerged as a cornerstone of chemical biology, offering a powerful and versatile handle for a wide array of biochemical applications. The azide group, being small, bio-orthogonal, and stable under physiological conditions, serves as an ideal chemical reporter for tracking, visualizing, and quantifying proteins and their interactions within the complex milieu of the cell. This in-depth technical guide provides a comprehensive overview of the core applications of azido-functionalized amino acids, complete with detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to aid in experimental design.

Core Applications: A Triumvirate of Versatility

The utility of azido-functionalized amino acids stems from their ability to participate in highly specific and efficient bioorthogonal reactions. These reactions, which occur without interfering with native biological processes, form the basis of three major applications:

  • Metabolic Labeling of Nascent Proteins: By introducing azido-containing analogues of natural amino acids, such as L-azidohomoalanine (AHA) as a surrogate for methionine, researchers can specifically tag newly synthesized proteins. This technique, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the temporal profiling of the proteome in response to various stimuli.[1][2][3]

  • Peptide and Protein Modification via "Click Chemistry": The azide group is a key participant in the Nobel Prize-winning "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions enable the covalent attachment of a wide range of reporter molecules, including fluorophores, biotin tags, and drug molecules, to azide-labeled proteins with exceptional specificity and efficiency.

  • Mapping Protein-Protein Interactions through Photo-Crosslinking: Azido-functionalized amino acids, particularly photoactivatable derivatives like p-azido-L-phenylalanine (pAzpa), can be used to capture transient and stable protein-protein interactions in their native cellular environment. Upon photoactivation with UV light, the azido group forms a highly reactive nitrene intermediate that covalently crosslinks with nearby interacting partners, allowing for their subsequent identification by mass spectrometry.

Quantitative Data for Experimental Design

The efficiency of bioorthogonal reactions is a critical factor in the success of experiments utilizing azido-functionalized amino acids. The following tables summarize key quantitative data for the most common ligation and cycloaddition reactions.

Table 1: Staudinger Ligation Yields for Peptide Synthesis

Azido Amino Acid at Ligation SitePhosphine ReagentSolvent SystemReaction Time (hours)Isolated Yield (%)Reference
Azido-glycine(Diphenylphosphino)methanethiolTHF/H₂O (3:1)12-24>90
Non-glycyl azido acids(Diphenylphosphino)methanethiolTHF/H₂O (3:1)12-24<50 (due to aza-Wittig side reaction)
Various azido amino acidsResin-supported phosphinothiolNot specifiedNot specifiedQuantitative

Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cyclooctyne ReagentAzide ReactantSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Dibenzocyclooctyne (DBCO)Benzyl azideNot specified~0.3 - 1.0
Bicyclononyne (BCN)Benzyl azideNot specified~0.14
Azabenzocyclooctyne (ADIBO)Primary azideNot specified~0.90

Table 3: Metabolic Labeling Efficiency of Methionine Analogs

Methionine AnalogSystemKey FeatureLabeling EfficiencyReference
L-Azidohomoalanine (AHA)Mammalian cellsRequires methionine-depleted media for efficient incorporation.Less efficient than methionine.
Azidonorleucine (ANL)E. coli with mutant MetRSRequires engineered methionyl-tRNA synthetase (MetRS) for incorporation, allowing for cell-selective labeling.Superior to wild-type MetRS for ANL incorporation.
β-Ethynylserine (β-ES)Mammalian cellsEfficiently incorporated in complete media without the need for amino acid depletion.Comparable number of newly synthesized proteins identified as BONCAT with HPG.

Experimental Protocols

This section provides detailed methodologies for the key experiments described in this guide.

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins using BONCAT

This protocol describes the labeling of nascent proteins in cultured mammalian cells using L-azidohomoalanine (AHA).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA) solution (100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne or fluorophore-alkyne for click chemistry

  • Click chemistry reaction buffer (e.g., TBTA ligand, copper(II) sulfate, TCEP)

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%).

  • Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with methionine-free DMEM supplemented with 10% dFBS. Incubate for 30-60 minutes to deplete the intracellular methionine pool.

  • AHA Labeling: Replace the starvation medium with methionine-free DMEM supplemented with 10% dFBS and the desired final concentration of AHA (typically 25-50 µM). Incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells with lysis buffer on ice for 30 minutes.

  • Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry: To the cell lysate, add the biotin-alkyne or fluorophore-alkyne, copper(II) sulfate, TBTA ligand, and a reducing agent like TCEP. Incubate at room temperature for 1 hour.

  • Downstream Analysis: The labeled proteins are now ready for downstream applications such as affinity purification (for biotin-alkyne) or fluorescence imaging/SDS-PAGE analysis (for fluorophore-alkyne).

Protocol 2: Site-Specific Incorporation of p-Azido-L-Phenylalanine (pAzF)

This protocol describes the incorporation of the photo-crosslinkable amino acid p-azido-L-phenylalanine (pAzF) into a protein of interest in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest containing an amber stop codon (TAG) at the desired site.

  • pEVOL plasmid encoding the engineered pAzF-specific aminoacyl-tRNA synthetase and its cognate tRNA.

  • LB medium and agar plates with appropriate antibiotics.

  • p-Azido-L-phenylalanine (pAzF).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Procedure:

  • Transformation: Co-transform the expression plasmid and the pEVOL-pAzF plasmid into competent E. coli cells. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add pAzF to a final concentration of 1 mM. Induce the expression of the synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v). Immediately after, induce the expression of the target protein by adding IPTG to a final concentration of 0.2-0.5 mM.

  • Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-30°C) for 16-18 hours with shaking.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein containing pAzF using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 3: Traceless Staudinger Ligation for Peptide Synthesis

This protocol outlines the ligation of two peptide fragments, one with a C-terminal phosphinothioester and the other with an N-terminal α-azido acid.

Materials:

  • Peptide 1 with a C-terminal (diphenylphosphino)methanethiol thioester.

  • Peptide 2 with an N-terminal α-azido acid.

  • Anhydrous solvent (e.g., THF/H₂O 3:1).

Procedure:

  • Reaction Setup: Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in the anhydrous solvent. Typical concentrations are in the range of 10-50 mM.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the ligation by analytical HPLC and mass spectrometry.

  • Purification: Upon completion, purify the ligated peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Visualizing Workflows and Pathways

To facilitate the understanding and implementation of these techniques, the following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway that can be interrogated using azido-functionalized amino acids.

BONCAT_Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis start 1. Culture Cells starve 2. Methionine Starvation start->starve label 3. Add Azido-Amino Acid (e.g., AHA) starve->label lyse 4. Cell Lysis label->lyse click 5. Click Chemistry with Alkyne Probe lyse->click purify 6a. Affinity Purification (Biotin Probe) click->purify image 6b. Fluorescence Imaging/PAGE (Fluorophore Probe) click->image ms 7a. Mass Spectrometry purify->ms

BONCAT experimental workflow.

Photo_Crosslinking_Workflow cluster_expression Protein Expression cluster_crosslinking In Vivo Crosslinking cluster_identification Interaction Partner Identification incorporate 1. Site-Specific Incorporation of p-Azido-L-Phenylalanine irradiate 2. UV Irradiation (365 nm) of Live Cells incorporate->irradiate crosslink 3. Covalent Crosslinking of Interacting Proteins irradiate->crosslink lyse 4. Cell Lysis & Protein Purification crosslink->lyse sds_page 5. SDS-PAGE Analysis lyse->sds_page ms 6. Mass Spectrometry of Crosslinked Complex sds_page->ms

In vivo photo-crosslinking workflow.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane gpcr GPCR with Azido-Phe Probe g_protein G-Protein gpcr->g_protein Conformational Change (Monitored by FTIR of Azide) effector Effector Enzyme g_protein->effector Activation ligand Ligand ligand->gpcr Binding & Activation second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Z-D-Dbu(N3)-OH: A Technical Guide to its Synthesis, Background, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Dbu(N3)-OH, with the IUPAC name (3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid, is a synthetic amino acid derivative that has emerged as a critical building block in the field of bioconjugation and targeted therapeutics. Its unique structure, featuring a terminal azide group, a carbobenzyloxy (Z) protected amine, and a carboxylic acid, makes it an invaluable tool for the precise chemical modification of biomolecules. This is particularly true in the burgeoning field of Antibody-Drug Conjugates (ADCs), where it serves as a key component in the linker technology that connects potent cytotoxic payloads to tumor-targeting antibodies. The azide functionality allows for highly efficient and specific "click chemistry" reactions, ensuring the creation of stable and well-defined bioconjugates.

While a singular discovery paper for this compound is not readily identifiable in the public literature, its development is a logical progression from established principles in amino acid synthesis and the rise of bioorthogonal chemistry. This guide provides an in-depth overview of its background, a detailed plausible synthesis protocol, and its role in the development of next-generation biotherapeutics.

Core Properties and Data Presentation

The fundamental properties of this compound are summarized below. As this compound is primarily a commercially available building block, detailed experimental data such as reaction yields for its synthesis are not consistently published. The provided synthesis protocol is based on established chemical transformations for similar molecules.

PropertyValue
IUPAC Name (3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid
CAS Number 1931958-82-5
Molecular Formula C12H14N4O4
Molecular Weight 278.26 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Key Functional Groups Azide (-N3), Carboxylic Acid (-COOH), Z-protected Amine (-NHZ)

Synthesis Background and Experimental Protocols

The synthesis of this compound can be logically approached from readily available chiral starting materials such as D-glutamic acid or D-aspartic acid. The following represents a plausible and detailed multi-step synthetic route based on well-established organic chemistry principles.

Plausible Synthetic Pathway from D-Glutamic Acid

The overall strategy involves the selective protection of functional groups, reduction of a carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, displacement with azide, and final deprotection.

dot

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction cluster_step4 Step 4: Activation cluster_step5 Step 5: Azide Displacement cluster_step6 Step 6: Deprotection D-Glutamic Acid D-Glutamic Acid Z-D-Glu-OH Z-D-Glu-OH D-Glutamic Acid->Z-D-Glu-OH Z-Cl, NaOH Z-D-Glu(OtBu)-OH Z-D-Glu(OtBu)-OH Z-D-Glu-OH->Z-D-Glu(OtBu)-OH t-BuOH, H+ Z-D-Hse(OtBu)-OH Z-D-Homoserine derivative Z-D-Glu(OtBu)-OH->Z-D-Hse(OtBu)-OH 1. Ethyl Chloroformate 2. NaBH4 Mesylated_Intermediate Mesylated Intermediate Z-D-Hse(OtBu)-OH->Mesylated_Intermediate MsCl, Et3N Protected_Azide Protected Azide Intermediate Mesylated_Intermediate->Protected_Azide NaN3, DMF This compound This compound Protected_Azide->this compound TFA

Caption: Plausible synthetic pathway for this compound from D-Glutamic Acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-protection of D-Glutamic Acid

  • Reaction: Dissolve D-Glutamic acid (1 eq) in 2 M NaOH (aq) at 0°C.

  • Add Benzyl chloroformate (Z-Cl, 1.1 eq) and 2 M NaOH solution dropwise simultaneously to maintain a pH between 9-10.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield Z-D-Glu-OH.

Step 2: Side-chain Esterification

  • Reaction: Suspend Z-D-Glu-OH (1 eq) in tert-butanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give Z-D-Glu(OtBu)-OH.

Step 3: Selective Reduction of the α-Carboxylic Acid

  • Reaction: Dissolve Z-D-Glu(OtBu)-OH (1 eq) in anhydrous THF and cool to -15°C.

  • Add N-methylmorpholine (1 eq) followed by ethyl chloroformate (1 eq). Stir for 15 minutes.

  • Filter the resulting precipitate and add the filtrate to a solution of sodium borohydride (2 eq) in water at 0°C.

  • Stir the reaction for 2-3 hours, allowing it to warm to room temperature.

  • Work-up: Quench the reaction by adding 1 M HCl until pH 2-3.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to yield the corresponding alcohol derivative.

Step 4: Activation of the Primary Alcohol

  • Reaction: Dissolve the alcohol intermediate (1 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir at 0°C for 2-4 hours.

  • Work-up: Dilute with DCM, wash with cold 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate in vacuo to obtain the mesylated intermediate. Use immediately in the next step.

Step 5: Azide Displacement

  • Reaction: Dissolve the mesylated intermediate (1 eq) in anhydrous DMF.

  • Add sodium azide (NaN3, 3 eq) and stir the mixture at 60-70°C overnight.

  • Work-up: Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected azide intermediate.

Step 6: Deprotection of the tert-Butyl Ester

  • Reaction: Dissolve the protected azide intermediate (1 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v) at 0°C.

  • Stir at room temperature for 1-2 hours until the reaction is complete.

  • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene to remove residual TFA.

  • Triturate the crude product with diethyl ether to afford this compound as a solid.

Role in Antibody-Drug Conjugates and Signaling Pathways

This compound is a key reagent for constructing linkers used in ADCs. The azide group provides a bioorthogonal handle for attaching a cytotoxic payload via "click chemistry."

Click Chemistry Conjugation

The azide group of this compound can react with an alkyne-functionalized molecule in two primary ways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that forms a stable 1,4-disubstituted triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) and is ideal for biological systems where copper toxicity is a concern.

dot

Click_Chemistry cluster_products Products Azide This compound (or linker derived thereof) Triazole Stable Triazole Linkage Azide->Triazole CuAAC CuAAC Azide->CuAAC + SPAAC SPAAC Azide->SPAAC + Alkyne Alkyne-Payload Alkyne->Triazole Alkyne->CuAAC + Alkyne->SPAAC CuAAC->Triazole Cu(I) catalyst SPAAC->Triazole Copper-free

Caption: Click chemistry reactions involving azido-functionalized linkers.

Mechanism of Action of an ADC Utilizing an Azido-Linker

An ADC constructed using this compound as part of its linker would follow a general mechanism of action that ultimately leads to cancer cell death. The specific signaling pathways affected are determined by the cytotoxic payload.

dot

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream Cellular Effects ADC Antibody-Drug Conjugate (with Azido-Linker) Antigen Tumor-Specific Antigen (e.g., HER2, EGFR) ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., MMAE, DM1) Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis (Programmed Cell Death) Target->Apoptosis 6. Cell Cycle Arrest & Pathway Activation

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Common cytotoxic payloads used in ADCs and their targeted pathways include:

  • Auristatins (e.g., MMAE): These are potent anti-mitotic agents that inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Maytansinoids (e.g., DM1): These also disrupt microtubule assembly, causing cell cycle arrest and apoptosis.

  • Calicheamicins: These are DNA-damaging agents that cause double-strand DNA breaks, inducing apoptosis.

The signaling pathways ultimately activated by these payloads converge on the intrinsic or extrinsic apoptotic pathways, involving caspases and other pro-apoptotic proteins.

Conclusion

This compound represents a sophisticated and essential chemical tool for researchers in drug development and chemical biology. Its azido functionality is perfectly suited for modern bioconjugation techniques, enabling the construction of homogenous and stable ADCs. While its specific discovery history is not prominently documented, its synthesis is achievable through established methodologies in amino acid chemistry. The continued development of ADCs targeting a range of cancers ensures that building blocks like this compound will remain at the forefront of innovative therapeutic design.

An In-Depth Technical Guide to Z-D-Dbu(N3)-OH for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of Z-D-Dbu(N3)-OH, a versatile tool in the field of bioconjugation. This compound is an unnatural amino acid derivative containing a terminal azide group, which serves as a bioorthogonal handle for the precise chemical modification of peptides, proteins, and other biomolecules. Its primary application lies in the construction of antibody-drug conjugates (ADCs) and other complex bioconjugates through "click chemistry".

Core Features and Chemical Properties

This compound, systematically named (S)-3-amino-4-azidobutanoic acid with a benzyloxycarbonyl (Z) protecting group on the alpha-amino group, is a valuable reagent for introducing an azide functionality at a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS). The azide group is exceptionally stable under typical physiological conditions and does not react with naturally occurring functional groups in biomolecules, ensuring its bioorthogonality.

The key utility of the azide moiety is its ability to undergo highly efficient and specific cycloaddition reactions with alkynes. This allows for the covalent attachment of a wide array of molecules, such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains, to the target biomolecule.

PropertyValueSource
Molecular Formula C12H14N4O4[1]
Molecular Weight 278.26 g/mol [2]
CAS Number 1931958-82-5[2]
Solubility 10 mM in DMSO[2]
Appearance White to off-white solidN/A
Storage Store at -20°C for long-term stabilityN/A

Bioconjugation Reactions

This compound is a versatile building block that can be utilized in the two major types of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction involves the use of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between the azide on the Dbu residue and a terminal alkyne on the molecule to be conjugated.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole linkage.[3]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for its faster kinetics in in vitro applications, while SPAAC is the preferred method for conjugations in the presence of live cells or organisms.

Experimental Protocols

While specific reaction conditions should be optimized for each unique bioconjugation, the following provides a general framework for the incorporation of this compound into a peptide and subsequent conjugation.

Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc-based SPPS workflow.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (1.5-3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 1.5-3 eq.) in DMF.

    • Add DIPEA (3-6 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-containing peptide (purified)

  • Alkyne-functionalized molecule (e.g., drug, fluorophore)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Dissolution: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in a suitable buffer (e.g., PBS). Hydrophobic molecules can be pre-dissolved in a minimal amount of DMSO.

  • Ligand and Copper Addition: Add the copper-coordinating ligand (e.g., TBTA) to the reaction mixture, followed by the addition of CuSO4.

  • Initiation: Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or RP-HPLC, to remove unreacted components and the catalyst.

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-containing peptide (purified)

  • Strained alkyne-functionalized molecule (e.g., DBCO-drug, BCN-fluorophore)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Dissolution: Dissolve the azide-containing peptide and the strained alkyne-functionalized molecule in a suitable buffer.

  • Incubation: Mix the two components and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and the concentrations of the reactants.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the bioconjugate using a suitable chromatographic method.

Quantitative Data

Quantitative data for bioconjugation reactions are highly dependent on the specific substrates, reaction conditions, and analytical methods used. The following tables provide representative data for typical CuAAC and SPAAC reactions.

Table 1: Representative Reaction Parameters for CuAAC

ParameterValue
Reactant Concentration 1-10 mM
Copper(II) Sulfate 0.1-1 eq.
Sodium Ascorbate 1-5 eq.
Ligand (e.g., TBTA) 0.1-1 eq.
Reaction Time 1-4 hours
Typical Yield >90%

Table 2: Representative Reaction Parameters for SPAAC

ParameterValue
Reactant Concentration 0.1-5 mM
Reaction Temperature 25-37 °C
Reaction Time 1-24 hours
Typical Yield >85%

Visualizing Bioconjugation Workflows

The following diagrams illustrate the logical flow of incorporating this compound into a biomolecule and the subsequent conjugation steps.

experimental_workflow cluster_spps Peptide Synthesis cluster_conjugation Bioconjugation start Start with solid support deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple standard Fmoc-amino acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple this compound deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple remaining amino acids deprotection3->coupling3 cleavage Cleave and deprotect peptide coupling3->cleavage purification1 Purify azide-peptide cleavage->purification1 cuaac CuAAC Reaction purification1->cuaac + Alkyne + Cu(I), Ligand spaac SPAAC Reaction purification1->spaac + Strained Alkyne purification2 Purify final bioconjugate cuaac->purification2 spaac->purification2 final_product Final Bioconjugate purification2->final_product

Caption: Workflow for peptide synthesis and bioconjugation.

signaling_pathway_analogy cluster_targeting Target Recognition cluster_internalization Internalization and Payload Release cluster_action Mechanism of Action adc Antibody-Drug Conjugate (with this compound linker) receptor Target Cell Receptor adc->receptor Targets binding Binding receptor->binding endocytosis Endocytosis binding->endocytosis lysosome Lysosome endocytosis->lysosome cleavage Linker Cleavage lysosome->cleavage drug_release Drug Release cleavage->drug_release target Intracellular Target (e.g., DNA, Tubulin) drug_release->target apoptosis Apoptosis target->apoptosis

Caption: ADC mechanism of action conceptual pathway.

References

Z-D-Dbu(N3)-OH: A Technical Guide to a Key Bioorthogonal Linker in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Z-D-Dbu(N3)-OH, an azido-functionalized amino acid derivative that serves as a critical building block in modern biochemical research. Its primary utility lies in the realm of bioconjugation, particularly through "click chemistry," enabling the precise, site-specific linkage of molecules. This document details the physicochemical properties of this compound, its mechanism of action in bioorthogonal reactions, and its significant applications, with a special focus on the construction of Antibody-Drug Conjugates (ADCs). Included are generalized experimental protocols for copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, alongside structured data tables and workflow diagrams to facilitate its practical application in the laboratory.

Introduction to this compound

This compound, with the systematic name (3R)-4-Azido-3-[[(phenylmethoxy)carbonyl]amino]butanoic acid, is a non-canonical amino acid derivative featuring a terminal azide group. This functional group is the cornerstone of its utility, allowing it to participate in highly efficient and specific bioorthogonal reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are central to the field of "click chemistry," a class of reactions known for their reliability, high yield, and compatibility with biological systems.

The primary application of this compound is as a linker component. In complex biomolecular architectures like ADCs, it can be incorporated into a linker structure, providing a reactive handle (the azide) for the subsequent attachment of a payload, such as a cytotoxic drug. This enables the creation of precisely defined bioconjugates with a controlled drug-to-antibody ratio (DAR), a critical factor for therapeutic efficacy and safety.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

PropertyValue
Systematic Name (3R)-4-Azido-3-[[(phenylmethoxy)carbonyl]amino]butanoic acid
CAS Number 1931958-82-5
Molecular Formula C₁₂H₁₄N₄O₄
Molecular Weight 278.26 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other polar organic solvents.
Reactive Group Azide (-N₃)
Protecting Group Carboxybenzyl (Z)

Mechanism of Action in Bioorthogonal Chemistry

The relevance of this compound in biochemical research is intrinsically linked to the capabilities of its azide group in click chemistry. This allows for the covalent ligation of this compound-containing molecules to molecules bearing a terminal alkyne or a strained cyclooctyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a robust covalent linkage between the two molecules. The reaction is known for its rapid kinetics and high yields in both aqueous and organic solvents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living cells, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide due to the high ring strain of the cyclooctyne. This reaction also forms a stable triazole linkage.

The choice between CuAAC and SPAAC depends on the specific experimental context, with CuAAC often favored for in vitro conjugations due to its faster kinetics, while SPAAC is the preferred method for live-cell labeling and in vivo applications.

Applications in Biochemical Research

The ability to create stable and specific covalent linkages makes this compound a versatile tool in several areas of biochemical research.

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the synthesis of ADC linkers. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be incorporated into a linker payload system, where the azide group allows for the final "click" conjugation to an alkyne-modified antibody. This approach facilitates the production of homogeneous ADCs with a precise DAR.

The logical workflow for constructing an ADC using a this compound-containing linker is depicted below.

ADC_Workflow cluster_components Initial Components cluster_activation Linker-Payload Conjugation cluster_conjugation Click Chemistry Conjugation Antibody Alkyne-Modified Antibody ADC Final Antibody-Drug Conjugate (ADC) Antibody->ADC Linker This compound Containing Linker Activated_Payload Linker-Payload (Azide-Functionalized) Linker->Activated_Payload Payload Cytotoxic Payload Payload->Activated_Payload Activated_Payload->ADC  CuAAC or SPAAC

ADC construction workflow using a this compound-containing linker.
Proteomics and Activity-Based Protein Profiling (ABPP)

In proteomics, this compound can be used to create chemical probes to study protein function. For instance, an inhibitor or substrate of a specific enzyme could be functionalized with this compound. After incubation with a proteome, the azide-tagged probe that has covalently bound to its target can be "clicked" to a reporter tag (e.g., biotin or a fluorophore) bearing an alkyne. This allows for the enrichment and subsequent identification of the target protein by mass spectrometry.

Experimental Protocols

The following sections provide generalized protocols for CuAAC and SPAAC reactions. It is important to note that these are starting points and will likely require optimization for specific molecules and experimental conditions.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an azide-containing molecule (such as a this compound functionalized peptide) to an alkyne-containing biomolecule.

CuAAC_Protocol Start Start Prepare_Reactants Prepare Reactants: 1. Azide-Molecule (1 equiv.) 2. Alkyne-Molecule (1-1.2 equiv.) 3. Solvent (e.g., DMSO/Water) Start->Prepare_Reactants Mix Combine Reactants and Catalyst Solution Prepare_Reactants->Mix Prepare_Catalyst Prepare Catalyst Solution: 1. Copper(II) Sulfate (0.1 equiv.) 2. Reducing Agent (e.g., Sodium Ascorbate, 0.5 equiv.) 3. Ligand (e.g., THPTA, 0.2 equiv.) Prepare_Catalyst->Mix React Incubate at Room Temperature (1-4 hours) Mix->React Purify Purify Conjugate (e.g., HPLC, SEC) React->Purify Analyze Analyze Product (e.g., Mass Spectrometry, SDS-PAGE) Purify->Analyze End End Analyze->End

General workflow for a CuAAC reaction.

Materials:

  • Azide-functionalized molecule (e.g., peptide containing this compound)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare the catalyst solution by adding the copper(II) sulfate and the ligand.

  • Just before initiating the reaction, add the sodium ascorbate to the catalyst solution to reduce Cu(II) to the active Cu(I) species.

  • Add the catalyst solution to the solution containing the azide and alkyne molecules.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Once the reaction is complete, the desired conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for conjugations in biological systems or when avoiding copper is necessary.

SPAAC_Protocol Start Start Prepare_Azide Prepare Azide-Molecule in biocompatible buffer (e.g., PBS) Start->Prepare_Azide Add_Cyclooctyne Add Strained Cyclooctyne (e.g., DBCO-functionalized molecule) (1.5-5 equiv.) Prepare_Azide->Add_Cyclooctyne React Incubate at appropriate temperature (e.g., 4°C to 37°C) (2-24 hours) Add_Cyclooctyne->React Remove_Excess Remove Excess Reagent (e.g., Dialysis, SEC) React->Remove_Excess Analyze Analyze Product (e.g., Fluorescence, Western Blot) Remove_Excess->Analyze End End Analyze->End

General workflow for a SPAAC reaction.

Materials:

  • Azide-functionalized molecule (e.g., a protein labeled with a this compound containing probe)

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore)

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Dissolve the azide-functionalized molecule in the biocompatible buffer.

  • Add the strained cyclooctyne-functionalized molecule. An excess of the cyclooctyne is often used to ensure complete reaction.

  • Incubate the reaction mixture. The reaction time and temperature will depend on the specific reactants and can range from a few hours to overnight, and from 4°C to 37°C.

  • After the incubation period, remove the excess unreacted cyclooctyne reagent using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

  • The resulting conjugate can then be analyzed by the appropriate method, such as fluorescence imaging, flow cytometry, or western blotting.

Quantitative Data Considerations

ParameterCuAACSPAAC
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻¹ - 10¹ M⁻¹s⁻¹
Typical Reaction Time 1 - 4 hours2 - 24 hours
Typical Reactant Ratio ~1:1 (Azide:Alkyne)1:1.5 to 1:5 (Azide:Cyclooctyne)
Biocompatibility Limited by copper cytotoxicityHigh, suitable for live cells

Conclusion

This compound is a valuable chemical tool for researchers in biochemistry, drug development, and proteomics. Its azide functionality provides a gateway to the powerful and versatile world of click chemistry, enabling the precise and stable conjugation of biomolecules. While its most prominent role is in the development of next-generation antibody-drug conjugates, its applicability extends to the creation of sophisticated chemical probes for studying complex biological processes. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a wide range of research applications.

Unraveling the Role of Z-D-Dbu(N3)-OH: A Technical Guide to its Application in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of Z-D-Dbu(N3)-OH, a critical building block in the development of next-generation biotherapeutics. Primarily utilized as a sophisticated chemical linker, this compound does not exhibit a direct pharmacological mechanism of action. Instead, its significance lies in enabling the precise, site-specific construction of Antibody-Drug Conjugates (ADCs), thereby influencing their therapeutic efficacy and safety profiles. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of targeted cancer therapy.

The Indirect Mechanism of Action: Enabling Precision in Antibody-Drug Conjugates

This compound is an amino acid derivative containing an azide (N3) group, which is a key functional group for "click chemistry" reactions.[1][2][3] Its primary role is to act as a handle for the covalent attachment of cytotoxic drug payloads to monoclonal antibodies (mAbs). The resulting ADCs are designed to selectively target and eliminate cancer cells while minimizing damage to healthy tissues.[]

The mechanism of action of an ADC constructed using a this compound-derived linker can be summarized in the following key steps:

  • Target Recognition: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Payload Release: Inside the cell, the cytotoxic payload is released from the antibody. This release can be triggered by the acidic environment of endosomes and lysosomes or by the action of specific intracellular enzymes that cleave the linker.

  • Induction of Cell Death: The released cytotoxic drug then exerts its pharmacological effect, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to the death of the cancer cell.

The use of this compound and similar azido-containing amino acids allows for the creation of a stable triazole linkage between the antibody and the drug payload through bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This precise and stable connection is crucial for ensuring that the ADC remains intact in circulation and only releases its payload at the target site, thereby enhancing the therapeutic window of the drug.

Quantitative Analysis: The Impact of Site-Specific Conjugation

The homogeneity and site of drug conjugation significantly impact the efficacy and safety of an ADC. Site-specific conjugation, facilitated by reagents like this compound, leads to a defined drug-to-antibody ratio (DAR) and avoids the heterogeneous mixtures produced by traditional conjugation methods. While specific quantitative data for ADCs using this compound is not publicly available, the following table represents typical data from studies comparing site-specific ADCs (ssADCs) with conventionally conjugated ADCs (cADCs).

ParameterSite-Specific ADC (ssADC)Conventional ADC (cADC)Reference
Drug-to-Antibody Ratio (DAR) Homogeneous (e.g., DAR = 2.0)Heterogeneous (mixture of DAR 0-8)
In Vitro Cytotoxicity (IC50) Lower IC50 (Higher Potency)Higher IC50 (Lower Potency)
In Vivo Efficacy (Tumor Growth Inhibition) Sustained tumor regressionLess sustained tumor regression
Plasma Stability Higher stability, longer half-lifeLower stability, potential for premature drug release

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of ADCs using an azido-amino acid linker.

Protocol 1: Site-Specific Antibody-Drug Conjugate Synthesis via SPAAC

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized drug to an antibody containing a genetically encoded azido-amino acid.

Materials:

  • Azido-modified monoclonal antibody (mAb-N3) in phosphate-buffered saline (PBS), pH 7.4.

  • DBCO-functionalized cytotoxic payload (DBCO-Drug) dissolved in DMSO.

  • PBS, pH 7.4.

  • Amicon Ultra centrifugal filter units (10 kDa MWCO).

Procedure:

  • Antibody Preparation: The mAb is expressed in a mammalian cell line engineered to incorporate an azido-amino acid at a specific site. The antibody is then purified to homogeneity.

  • Reaction Setup: In a microcentrifuge tube, combine the mAb-N3 with a 5 to 10-fold molar excess of the DBCO-Drug. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, the ADC is purified from unreacted drug and other reagents using a desalting column or centrifugal filtration. The buffer is exchanged into a formulation buffer (e.g., PBS).

  • Characterization: The purified ADC is characterized by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and by size-exclusion chromatography (SEC) to assess for aggregation. The final product is also analyzed by mass spectrometry to confirm the identity and integrity of the conjugate.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the procedure for determining the potency of an ADC on a cancer cell line that expresses the target antigen.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs).

  • Non-target cancer cell line (as a negative control).

  • Complete cell culture medium.

  • ADC and unconjugated antibody.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well clear-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Seed the target and non-target cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Remove the old medium from the cells and add the diluted ADC or antibody.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: After the incubation period, measure cell viability using a commercially available reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability data against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizing the Process: Diagrams and Workflows

Signaling Pathway of ADC Action

ADC_Mechanism General Mechanism of Action for an Antibody-Drug Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Targeting Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload 3. Payload Release Cell_Death Apoptosis Payload->Cell_Death 4. Cytotoxicity

Caption: The sequential steps of ADC action from extracellular targeting to intracellular payload release and cell death.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow Workflow for ADC Synthesis and Characterization mAb_Production 1. Production of Azido-Modified mAb Conjugation 2. Click Chemistry Conjugation mAb_Production->Conjugation Purification 3. Purification (SEC/HIC) Conjugation->Purification Characterization 4. Characterization (MS, DAR, Aggregation) Purification->Characterization In_Vitro_Assay 5. In Vitro Cytotoxicity Assay Characterization->In_Vitro_Assay In_Vivo_Study 6. In Vivo Efficacy Study In_Vitro_Assay->In_Vivo_Study

Caption: A streamlined workflow from the production of the modified antibody to the in vivo evaluation of the final ADC.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Z-D-Dbu(N3)-OH into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of the unnatural amino acid Z-D-Dbu(N3)-OH (N-α-Carbobenzyloxy-N-γ-azido-D-α,γ-diaminobutyric acid) into peptide sequences using solid-phase peptide synthesis (SPPS). The protocol details the necessary steps for coupling, deprotection, and subsequent modification of the azido functionality, which is a versatile handle for bioconjugation via click chemistry.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, constrained conformations, and tailored functionalities. This compound is a valuable building block that introduces an azido group into the peptide side chain. The azide moiety is chemically stable under standard SPPS conditions and serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This enables the site-specific conjugation of peptides to other molecules such as fluorophores, imaging agents, or drug payloads.

The N-terminal Z (Carbobenzyloxy) protecting group is traditionally used in solution-phase synthesis and requires specific conditions for its removal on a solid support, differing from the more common Fmoc and Boc strategies.[2] This protocol outlines a method for the successful incorporation of this compound into a peptide sequence.

Data Presentation

The efficiency of incorporating this compound and subsequent modifications can be monitored at various stages. The following tables provide representative data for key steps in the process.

Table 1: Representative Coupling Efficiency of this compound

Coupling CycleAmino AcidCoupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)*
N+1This compoundHBTU/HOBt/DIPEA52>99
N+2Fmoc-Ala-OHHBTU/HOBt/DIPEA51>99

*Coupling efficiency can be determined by a qualitative ninhydrin test or quantitative UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct after Fmoc deprotection of the subsequent amino acid.

Table 2: On-Resin Azide Reduction Monitoring

ReagentTime (hr)Solvent SystemTemperature (°C)Reduction Completion (%)**
DTT/DIPEA4DMF25>95
PPh₃6THF/H₂O (4:1)25>98

**Completion of the azide reduction can be monitored by FT-IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹) or by a small-scale cleavage and LC-MS analysis.

Table 3: On-Resin Click Chemistry Reaction Yield

Click Reaction TypeAlkyne SubstrateCopper SourceLigandReaction Time (hr)Yield (%)***
CuAACPropargyl-PEG-BiotinCuSO₄TBTA8>90

***Yield is determined by cleaving the final product from the resin and analyzing by HPLC.

Experimental Protocols

Materials and Reagents
  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Alkyne-functionalized molecule for conjugation

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol assumes a standard Fmoc/tBu strategy for the synthesis of the peptide backbone, with a single incorporation of this compound.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Standard Fmoc-Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Confirm coupling completion with a negative ninhydrin test.

  • Incorporation of this compound:

    • Pre-activate this compound (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Urethane-protected amino acids like Z-derivatives are less prone to racemization.[3]

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Confirm coupling completion with a negative ninhydrin test.

  • On-Resin Z-Group Deprotection (Catalytic Transfer Hydrogenation):

    • Wash the resin with DMF (3x) and then with methanol (3x).

    • Suspend the resin in a solution of methanol and formic acid (9:1 v/v).

    • Add 10% Pd/C catalyst (0.2 eq. by weight relative to the resin).

    • Agitate the suspension under a nitrogen atmosphere for 2-4 hours at room temperature.[4][5]

    • Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once complete, filter the resin to remove the catalyst and wash thoroughly with methanol (5x), DMF (3x), and DCM (3x).

  • Continuation of Peptide Synthesis: Continue with the standard Fmoc-SPPS cycles (steps 2 and 3) to elongate the peptide chain.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of an alkyne-containing molecule to the azido-functionalized peptide on the solid support.

  • Resin Preparation: After synthesis, ensure the N-terminus of the peptide is protected (e.g., with an Fmoc group) if further chain elongation is not desired. Swell the resin in a DMF/water (4:1) mixture.

  • Preparation of Reagent Solutions:

    • Alkyne Solution: Dissolve the alkyne-functionalized molecule (5 eq.) in the DMF/water mixture.

    • Copper Sulfate Solution: Prepare a 0.5 M stock solution of CuSO₄ in water.

    • Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in water immediately before use.

    • (Optional) Ligand Solution: Prepare a 0.25 M stock solution of TBTA in DMF.

  • Click Reaction:

    • Add the alkyne solution to the swollen resin.

    • Add the CuSO₄ solution (0.5 eq.) and TBTA solution (1 eq.) to the resin suspension.

    • Add the sodium ascorbate solution (2.5 eq.) to initiate the reaction.

    • Agitate the reaction mixture at room temperature for 8-12 hours.

  • Washing: Wash the resin with DMF (3x), water (3x), a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge copper), DMF (3x), and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

    • Purify the peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_final Final Steps resin Resin Swelling fmoc_deprotection Fmoc Deprotection resin->fmoc_deprotection fmoc_coupling Fmoc-AA Coupling fmoc_deprotection->fmoc_coupling z_coupling This compound Coupling fmoc_coupling->z_coupling Repeat n times z_deprotection Z-Group Deprotection z_coupling->z_deprotection continue_synthesis Continue SPPS z_deprotection->continue_synthesis click_reaction On-Resin Click Chemistry (CuAAC) continue_synthesis->click_reaction cleavage Cleavage & Deprotection click_reaction->cleavage purification HPLC Purification cleavage->purification

Caption: Workflow for peptide synthesis and modification.

click_chemistry_pathway peptide_azide Peptide-Resin with -N3 side chain reaction_node CuAAC Reaction (CuSO4, NaAsc, TBTA) peptide_azide->reaction_node alkyne_molecule Alkyne-functionalized Molecule (e.g., Drug, Dye) alkyne_molecule->reaction_node conjugated_peptide Conjugated Peptide-Resin with Triazole Linkage reaction_node->conjugated_peptide

Caption: On-resin CuAAC conjugation pathway.

References

Application Notes and Protocols for Z-D-Dbu(N3)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Z-D-Dbu(N3)-OH (Nα-Benzyloxycarbonyl-D-α,β-diaminobutyric acid, β-azide) in solid-phase peptide synthesis (SPPS). This unique amino acid derivative serves as a valuable building block for the introduction of an azide moiety into a peptide sequence, enabling subsequent bioorthogonal modifications via "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

The protocols outlined below are based on established principles of Fmoc/tBu SPPS. While this compound is compatible with this strategy, its N-terminal benzyloxycarbonyl (Z) group requires a specific deprotection step that is orthogonal to the standard Fmoc-deprotection and final cleavage from the resin.

Overview and Key Considerations

This compound allows for the site-specific incorporation of a bioorthogonal handle into a peptide sequence. The azide group is generally stable under standard SPPS conditions, including Fmoc deprotection with piperidine and coupling reactions. However, careful consideration must be given to the following:

  • N-Terminal Z-Group Deprotection: The benzyloxycarbonyl (Z) protecting group is not labile to the basic conditions used for Fmoc removal. Standard hydrogenolysis for Z-group cleavage is incompatible with the azide functionality, as it would lead to the reduction of the azide to an amine. Therefore, an acid-mediated deprotection strategy is recommended.

  • Coupling Conditions: As with many non-proteinogenic amino acids, optimizing coupling conditions is crucial to ensure high incorporation efficiency. The use of potent coupling reagents is advised.

  • Final Cleavage and Deprotection: The choice of scavengers in the final cleavage cocktail is critical to prevent the reduction of the azide group. Thiol-based scavengers should be avoided.

Data Presentation: Coupling Efficiency

The successful incorporation of this compound is dependent on the coupling conditions and the surrounding amino acid sequence. The following table summarizes typical coupling efficiencies for various amino acid types in SPPS, which can serve as a general guideline. It is recommended to perform a test coupling and monitor the reaction to determine the optimal conditions for your specific sequence.

Amino Acid TypeStandard Coupling Conditions (e.g., HBTU/DIPEA)Potent Coupling Conditions (e.g., HATU/DIPEA)Notes
Standard Proteinogenic >99%>99.5%Generally high coupling efficiency.
Bulky/Sterically Hindered 95-99%>99%Longer coupling times or double coupling may be required.
Non-Proteinogenic (General) 90-98%98->99%Efficiency is highly dependent on the specific structure. Optimization of coupling reagents and reaction time is often necessary.
This compound (Estimated) 95-98%>99%Potent coupling reagents like HATU or COMU are recommended for optimal incorporation. Monitoring of the coupling reaction (e.g., by Kaiser test) is advised.

Experimental Protocols

General SPPS Protocol using Fmoc/tBu Strategy

This protocol describes the manual synthesis of a peptide on a Rink Amide resin. Adjustments may be necessary for different resins or automated synthesizers.

Materials:

  • Rink Amide Resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (see section 3.4)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation or perform a second coupling.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Incorporation of this compound

Follow the general coupling protocol (section 3.1, step 3) using this compound as the amino acid. It is highly recommended to use a potent coupling reagent like HATU or COMU to ensure high coupling efficiency.

On-Resin Deprotection of the N-terminal Z-Group

Note: This step is performed after the incorporation of this compound and before the coupling of the subsequent amino acid. Standard hydrogenolysis conditions for Z-group removal are not compatible with the azide group. An acid-based deprotection is a viable alternative, though optimization may be required.

Recommended Method: Acidolysis

  • Resin Preparation: After coupling this compound, wash the resin thoroughly with DCM to remove any residual DMF.

  • Z-Group Cleavage:

    • Prepare a solution of 30% Trifluoroacetic acid (TFA) in DCM. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • Add the TFA/DCM solution to the resin and agitate for 30-60 minutes at room temperature.

    • Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Neutralization and Washing:

    • Drain the acidic solution.

    • Wash the resin with DCM (3x).

    • Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 2 minutes).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Proceed with Peptide Elongation: The resin is now ready for the coupling of the next Fmoc-protected amino acid as described in section 3.1.

Final Cleavage and Deprotection

The final cleavage from the resin and removal of side-chain protecting groups must be performed under conditions that preserve the azide functionality. Avoid the use of thiol-containing scavengers such as ethanedithiol (EDT).

Recommended Cleavage Cocktail (Thiol-Free):

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Triisopropylsilane (TIS)

  • 2.5% Water

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualization of Workflows and Pathways

Experimental Workflow for SPPS incorporating this compound

SPPS_Workflow start Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) fmoc_deprotection->coupling coupling->fmoc_deprotection Repeat for each AA incorporation Incorporate This compound coupling->incorporation At desired position z_deprotection Z-Group Deprotection (30% TFA/DCM) incorporation->z_deprotection next_coupling Couple Next Fmoc-Amino Acid z_deprotection->next_coupling next_coupling->fmoc_deprotection Continue elongation final_cleavage Final Cleavage (TFA/TIS/Water) next_coupling->final_cleavage End of sequence purification Purification (RP-HPLC) final_cleavage->purification end Azide-Modified Peptide purification->end

Caption: SPPS workflow for synthesizing azide-modified peptides.

Bioorthogonal Ligation of an Azide-Modified Peptide

This diagram illustrates the general principle of using the synthesized azide-modified peptide for bioorthogonal ligation.

Bioorthogonal_Ligation cluster_synthesis Peptide Synthesis cluster_ligation Bioorthogonal Reaction cluster_application Downstream Applications peptide Peptide with This compound reaction Click Chemistry (CuAAC or SPAAC) peptide->reaction alkyne Alkyne-Modified Molecule (e.g., Fluorophore, Drug, Biotin) alkyne->reaction conjugate Peptide Conjugate reaction->conjugate imaging Cellular Imaging conjugate->imaging pull_down Protein Pull-Down conjugate->pull_down drug_delivery Targeted Drug Delivery conjugate->drug_delivery

Caption: Bioorthogonal ligation workflow for peptide modification.

Application Notes and Protocols for Z-D-Dbu(N3)-OH in Antibody-Drug Conjugate (ADC) Linker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Z-D-Dbu(N3)-OH, a non-natural amino acid derivative containing an azide moiety, is a versatile building block for the synthesis of ADC linkers. The azide group enables the use of bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation of the drug payload.[1] This application note provides detailed protocols and technical information for the utilization of this compound in the synthesis of ADC linkers.

Properties of this compound

This compound, or (R)-2-(benzyloxycarbonylamino)-4-azidobutanoic acid, possesses key chemical features that make it an ideal component for ADC linker synthesis.

PropertyDescriptionReference
Chemical Formula C12H14N4O4N/A
Molecular Weight 278.26 g/mol N/A
Structure A diaminobutyric acid (Dbu) derivative with a benzyloxycarbonyl (Z) protecting group on the alpha-amine and an azide (N3) group on the gamma-amine. The carboxylic acid (-OH) provides a point of attachment.N/A
Key Functional Groups - Azide (N3): Enables bioorthogonal conjugation via click chemistry (CuAAC or SPAAC).[1] - Carboxylic Acid (-OH): Allows for standard peptide coupling reactions to elongate the linker or attach it to other components. - Z-protecting group: Provides temporary protection of the alpha-amine during synthesis, which can be removed under specific conditions.N/A
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol.N/A
Storage Store at -20°C for long-term stability.N/A

Application in ADC Linker Synthesis: A Workflow

The synthesis of an ADC using this compound as a linker component typically follows a multi-step process. This workflow ensures the precise and controlled assembly of the final conjugate.

ADC_Synthesis_Workflow cluster_linker_synthesis Linker-Payload Synthesis cluster_antibody_modification Antibody Functionalization cluster_conjugation ADC Conjugation & Purification Activate_ZDDbu 1. Activate This compound Couple_Payload 2. Couple to Alkyne-Payload Activate_ZDDbu->Couple_Payload Amide Bond Formation Purify_Linker 3. Purify Azido-Linker-Payload Couple_Payload->Purify_Linker Click_Chemistry 5. SPAAC Conjugation Purify_Linker->Click_Chemistry Prepare_Antibody 4. Prepare Antibody (e.g., with DBCO) Prepare_Antibody->Click_Chemistry Purify_ADC 6. Purify ADC Click_Chemistry->Purify_ADC Characterize_ADC 7. Characterize ADC Purify_ADC->Characterize_ADC

Fig. 1: General workflow for ADC synthesis using this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC linker-payload conjugate using this compound and its subsequent conjugation to an antibody. Optimization of reaction conditions may be necessary for specific payloads and antibodies.

Protocol 1: Synthesis of an Azido-Linker-Payload Conjugate

This protocol describes the activation of the carboxylic acid of this compound and its coupling to an alkyne-functionalized cytotoxic payload.

Materials:

  • This compound

  • Alkyne-functionalized cytotoxic payload (e.g., Alkyne-MMAE)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.1 equivalents) and Oxyma (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (1.1 equivalents) dropwise to the solution.

    • Stir the reaction mixture at 0°C for 30 minutes to form the activated ester.

  • Coupling to Alkyne-Payload:

    • In a separate flask, dissolve the alkyne-functionalized payload (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the payload solution.

    • Slowly add the activated this compound solution to the payload solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure azido-linker-payload conjugate.

Characterization:

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

ParameterExpected Result
Yield 60-80%
Purity (by HPLC) >95%
HRMS Calculated mass should match the observed mass ± 5 ppm
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the conjugation of the azido-linker-payload to a dibenzocyclooctyne (DBCO)-functionalized antibody.

Materials:

  • DBCO-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-linker-payload conjugate (from Protocol 1) dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange)

Procedure:

  • Preparation of Reaction Mixture:

    • To the DBCO-functionalized antibody solution, add the azido-linker-payload solution (typically 3-5 molar equivalents per DBCO site). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

    • Gently mix the solution by pipetting or slow vortexing.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 4-12 hours. The optimal time and temperature should be determined empirically.

  • Purification of the ADC:

    • Remove the excess linker-payload and organic solvent by buffer exchange using a centrifugal filter unit.

    • Wash the ADC with PBS (pH 7.4) multiple times until the unconjugated linker-payload is no longer detected in the flow-through.

    • Concentrate the final ADC solution to the desired concentration.

Characterization of the ADC:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

  • Purity and Aggregation: Assess the purity and presence of aggregates using Size Exclusion Chromatography (SEC).

  • Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

ParameterExpected Result
DAR Typically 2, 4, or 8, depending on the number of engineered DBCO sites.
Purity (by SEC) >95% monomer
Endotoxin Levels < 1 EU/mg

Signaling Pathway of ADC Action

The efficacy of an ADC is dependent on a series of events that begin with binding to the target antigen on the cancer cell surface and culminate in the cytotoxic effect of the payload.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome {Endosome} Antigen->Endosome 2. Internalization Lysosome {Lysosome} Endosome->Lysosome 3. Trafficking Payload {Released Cytotoxic Payload} Lysosome->Payload 4. Linker Cleavage & Payload Release Target {Intracellular Target (e.g., Microtubules, DNA)} Payload->Target 5. Target Engagement Apoptosis {Apoptosis} Target->Apoptosis 6. Cell Death

Fig. 2: Mechanism of action of an Antibody-Drug Conjugate.

Conclusion

This compound is a valuable chemical tool for the construction of advanced ADC linkers. Its azide functionality provides access to reliable and efficient click chemistry conjugation methods, leading to the formation of homogeneous and stable ADCs. The protocols and information provided in this application note serve as a comprehensive guide for researchers in the field of targeted cancer therapy, enabling the development of next-generation antibody-drug conjugates with improved therapeutic profiles.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Z-D-Dbu(N₃)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. The non-canonical amino acid, Z-D-Dbu(N₃)-OH (N-α-benzyloxycarbonyl-N-γ-azido-D-α,γ-diaminobutyric acid), is a valuable building block that introduces a bioorthogonal azide handle into peptides and other molecules.

The incorporation of Z-D-Dbu(N₃)-OH, or its Fmoc-protected analog Fmoc-D-Dbu(N₃)-OH for solid-phase peptide synthesis (SPPS), allows for the precise, post-synthesis modification of peptides. This enables the site-specific conjugation of a wide array of functionalities, including fluorescent dyes, imaging agents, affinity tags, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). The resulting triazole linkage is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation, making it an ideal linker in biological systems.

These notes provide detailed protocols for the incorporation of this azido-amino acid into a peptide backbone and its subsequent modification via CuAAC in both solid-phase and solution-phase formats.

Quantitative Data Summary

The efficiency of the CuAAC reaction is consistently high, often achieving near-quantitative yields when optimized. The following tables summarize typical reaction conditions and component concentrations for CuAAC with peptide substrates. These values are derived from established protocols for similar azido-amino acids and serve as a strong starting point for optimization.

Table 1: Recommended Reagent Concentrations for Solution-Phase CuAAC

ComponentConcentration RangeRoleNotes
Azide-Peptide10 µM - 1 mMLimiting ReactantHigher concentrations generally lead to faster reaction rates.
Alkyne Partner1.5 - 10 equivalentsExcess ReactantExcess drives the reaction to completion.
CuSO₄·5H₂O50 µM - 250 µMCatalyst PrecursorCu(I) is generated in situ.
Ligand (e.g., THPTA)5 equivalents (to Cu)Cu(I) StabilizerAccelerates the reaction and protects biomolecules from oxidation.
Sodium Ascorbate3 - 10 equivalents (to Cu)Reducing AgentFreshly prepared solution is critical for reducing Cu(II) to Cu(I).

Table 2: Typical Conditions for On-Resin CuAAC

ParameterConditionRationale
Reagents
Alkyne Partner5 - 10 equivalentsEnsures complete conversion of the resin-bound azide.
Copper SourceCuI (1-2 eq.) or CuSO₄ (0.1-0.5 eq.)CuI is a direct Cu(I) source; CuSO₄ requires a reducing agent.
Base (for CuI)DIPEA (5-10 eq.)Facilitates the reaction when using CuI.
Reducing Agent (for CuSO₄)Sodium Ascorbate (1-5 eq.)Generates the active Cu(I) catalyst.
Solvent DMF or DMF/WaterGood swelling for resin and solubility for reagents.
Temperature Room TemperatureMild conditions preserve peptide integrity.
Reaction Time 4 - 16 hoursTypically sufficient for high conversion on solid support.

Experimental Protocols

The following protocols are general guidelines. Optimization for specific substrates is highly recommended.

Protocol 1: Incorporation of Fmoc-D-Dbu(N₃)-OH into Peptides via SPPS

This protocol outlines the manual coupling of Fmoc-D-Dbu(N₃)-OH during a standard Fmoc/tBu solid-phase peptide synthesis workflow.

  • Resin Preparation: Swell the desired resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it twice with 20% piperidine in DMF (once for 3 minutes, then for 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove piperidine and byproducts.

  • Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-D-Dbu(N₃)-OH (3 eq. relative to resin loading) and a coupling additive like HOBt or Oxyma (3 eq.) in DMF. Add a coupling agent such as HBTU/HATU (3 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.). Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser or Ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the modification of the azide-containing peptide while it is still attached to the solid support.

  • Resin Preparation: After synthesizing the peptide containing D-Dbu(N₃) via Protocol 1, swell the resin in DMF for 30 minutes.

  • Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne (5-10 eq. relative to resin loading) in DMF.

  • Catalyst Addition (System A: CuSO₄): a. To the reaction vessel containing the resin, add the alkyne solution. b. Add a freshly prepared solution of Sodium Ascorbate (1-5 eq.) in water. c. Add a solution of CuSO₄·5H₂O (0.1-0.5 eq.) in water. The solution may turn yellow/orange.

  • Catalyst Addition (System B: CuI): a. To the reaction vessel, add CuI (1-2 eq.) and DIPEA (5-10 eq.). b. Add the alkyne solution to the resin mixture.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 4-16 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), water (3x), a 0.5% solution of sodium diethyldithiocarbamate in DMF (to chelate and remove copper), DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the modification of a purified, azide-containing peptide in solution.

  • Reagent Preparation:

    • Dissolve the purified peptide containing Z-D-Dbu(N₃)-OH in a suitable buffer system (e.g., phosphate buffer, pH 7.4). A co-solvent like DMSO or DMF may be used (up to 10% v/v) to aid solubility.

    • Prepare stock solutions of the alkyne partner, CuSO₄·5H₂O, and a ligand (e.g., THPTA).

    • Crucially, prepare a stock solution of Sodium Ascorbate fresh, immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the alkyne partner (1.5-10 eq.).

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is recommended to protect the peptide.

  • Reaction Initiation: a. Add the premixed catalyst solution to the main reaction tube. b. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction (e.g., on a rotator) at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent probes.

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC.

  • Purification: Once complete, purify the conjugated peptide from excess reagents and catalyst using reverse-phase HPLC or size-exclusion chromatography.

Visualized Workflows and Logic

The following diagrams illustrate the key experimental processes.

CuAAC_Mechanism Azide R1-N₃ (Peptide-Azide) invis1 Azide->invis1 Alkyne R2-C≡CH (Alkyne Partner) Alkyne->invis1 Cu_I Cu(I) Catalyst Cu_I->invis1 Triazole 1,4-Disubstituted Triazole Product invis1->Triazole CuAAC Reaction invis2

Caption: Simplified mechanism of the CuAAC reaction.

On_Resin_Workflow start Start: Azide-Peptide on Resin swell 1. Swell Resin in DMF start->swell add_reagents 2. Add Alkyne, Catalyst (CuSO₄/Ascorbate or CuI), and Solvent (DMF) swell->add_reagents incubate 3. Agitate (4-16h, RT) add_reagents->incubate wash 4. Wash Resin (DMF, H₂O, Chelator) incubate->wash cleave 5. Cleave & Deprotect (TFA Cocktail) wash->cleave purify 6. Purify Product (RP-HPLC) cleave->purify end Final Product: Triazole-Peptide purify->end

Caption: Experimental workflow for on-resin CuAAC.

Solution_Phase_Workflow start Start: Purified Azide-Peptide dissolve 1. Dissolve Peptide & Alkyne in Buffer/Co-solvent start->dissolve add_catalyst 2. Add Premixed CuSO₄/Ligand Solution dissolve->add_catalyst initiate 3. Initiate with Fresh Sodium Ascorbate add_catalyst->initiate incubate 4. Incubate (1-4h, RT) initiate->incubate monitor 5. Monitor Progress (LC-MS) incubate->monitor purify 6. Purify Product (RP-HPLC) monitor->purify end Final Product: Triazole-Peptide purify->end

Caption: Experimental workflow for solution-phase CuAAC.

Application Notes and Protocols for Labeling Proteins with Z-D-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the labeling of proteins using the azide-containing amino acid derivative, Z-D-Dbu(N3)-OH. This reagent is a valuable tool for bioconjugation, enabling the introduction of an azide moiety onto proteins for subsequent detection, purification, or modification via "click chemistry." The protocols outlined below are intended to serve as a comprehensive resource for researchers in proteomics, drug discovery, and related fields.

Introduction to this compound and Click Chemistry

This compound is a non-canonical amino acid that contains an azide group. This functional group is bioorthogonal, meaning it is chemically inert within biological systems but can react specifically and efficiently with a partner bioorthogonal group, most commonly an alkyne. This highly specific reaction, known as click chemistry, allows for the precise and robust labeling of proteins.

There are two primary forms of azide-alkyne click chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is catalyzed by copper(I) and is highly efficient, forming a stable triazole linkage between the azide and a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for live-cell imaging and in vivo applications.[1]

This compound can be incorporated into proteins either through chemical modification of purified proteins or via metabolic labeling in cell culture. Once incorporated, the azide handle can be used to attach a variety of molecules, including fluorescent dyes, biotin tags for affinity purification, or drug molecules.

Properties of this compound

PropertyValue
Molecular Formula C12H14N4O4
Molecular Weight 278.26 g/mol
CAS Number 1931958-82-5
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Storage Store at -20°C for long-term stability

Experimental Protocols

Protocol 1: Chemical Labeling of Purified Proteins with this compound via Amide Coupling

This protocol describes the conjugation of this compound to a purified protein through the formation of an amide bond between the carboxylic acid of this compound and primary amines (e.g., lysine residues or the N-terminus) on the protein surface. This is achieved using standard carbodiimide chemistry (EDC/NHS).

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM MES, pH 6.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 100 mM.

    • Prepare fresh stock solutions of EDC (e.g., 100 mM in reaction buffer) and NHS (e.g., 100 mM in reaction buffer) immediately before use.

  • Activate this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in reaction buffer. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Protein Labeling:

    • Add the activated this compound solution to the purified protein. The molar ratio of the activated reagent to the protein will need to be optimized but a starting point of 20:1 is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the unreacted this compound and coupling reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm the incorporation of the azide group by mass spectrometry. The mass of the protein will increase by the mass of this compound minus the mass of water for each incorporated molecule.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Labeled Protein

This protocol describes the "clicking" of an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) to the azide-labeled protein generated in Protocol 1.

Materials:

  • Azide-labeled protein

  • Alkyne-containing reporter molecule (e.g., Alkyne-Fluor 488, Biotin-Alkyne)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-reporter in DMSO (e.g., 10 mM).

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein, alkyne-reporter, THPTA, and CuSO4 in the reaction buffer. A typical molar ratio is 1:5:10:2 (Protein:Alkyne-reporter:THPTA:CuSO4).

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification:

    • Remove excess reagents by desalting or dialysis.

  • Analysis:

    • Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent reporters) or by Western blot using streptavidin-HRP (for biotin reporters).

Experimental Workflows

The following diagrams illustrate the key experimental workflows for labeling proteins with this compound.

G cluster_0 Protocol 1: Chemical Labeling Purified Protein Purified Protein Labeling Reaction Labeling Reaction Purified Protein->Labeling Reaction This compound This compound Activation Activation This compound->Activation EDC/NHS EDC/NHS EDC/NHS->Activation Activation->Labeling Reaction Purification_1 Purification (Desalting/Dialysis) Labeling Reaction->Purification_1 Azide-Labeled Protein Azide-Labeled Protein Purification_1->Azide-Labeled Protein

Caption: Workflow for chemical labeling of a purified protein with this compound.

G cluster_1 Protocol 2: CuAAC Reaction Azide-Labeled Protein Azide-Labeled Protein Click Reaction Click Reaction Azide-Labeled Protein->Click Reaction Alkyne-Reporter Alkyne-Reporter Alkyne-Reporter->Click Reaction CuSO4/Ligand CuSO4/Ligand CuSO4/Ligand->Click Reaction Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Click Reaction Initiation Purification_2 Purification (Desalting/Dialysis) Click Reaction->Purification_2 Labeled Protein Conjugate Labeled Protein Conjugate Purification_2->Labeled Protein Conjugate

Caption: Workflow for CuAAC "click" reaction to conjugate a reporter to the azide-labeled protein.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following table provides representative data for typical click chemistry labeling efficiencies. Researchers should perform optimization experiments to determine the ideal conditions for their specific protein and application.

ParameterTypical RangeNotes
Labeling Efficiency (Chemical) 1-10 moles of label per mole of proteinHighly dependent on the number of accessible primary amines and reaction conditions.
Click Reaction Efficiency (CuAAC) > 90%Generally very high, approaching quantitative conversion.
Click Reaction Efficiency (SPAAC) 50-90%Efficiency can vary depending on the specific cyclooctyne used and reaction time.
This compound Concentration 10-50 molar excess over proteinFor chemical labeling.
Alkyne-Reporter Concentration 2-10 molar excess over azideFor click reactions.
Copper(I) Catalyst Concentration 50-250 µMFor CuAAC.
Incubation Time (Labeling) 2-16 hours
Incubation Time (Click Reaction) 1-4 hours

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Inactive EDC/NHS- Insufficient excess of labeling reagent- Inaccessible amine groups on the protein- Use freshly prepared EDC/NHS solutions- Increase the molar excess of this compound- Denature the protein (if compatible with downstream applications) or try a different labeling strategy
No or Low Click Reaction Signal - Incomplete azide labeling- Inactive copper catalyst- Presence of copper chelators in the buffer- Confirm azide incorporation by mass spectrometry- Use fresh sodium ascorbate to reduce Cu(II) to Cu(I)- Buffer exchange to remove chelating agents (e.g., EDTA)
Protein Precipitation - High concentration of organic solvent (DMSO)- Protein instability under reaction conditions- Minimize the volume of DMSO used- Optimize buffer conditions (pH, salt concentration)

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. Wear personal protective equipment (gloves, lab coat, safety glasses) at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Azide-containing compounds can be explosive under certain conditions (e.g., when heated or in the presence of heavy metals). While the risk is low with small quantities used in biochemical experiments, it is important to be aware of the potential hazards.

Conclusion

This compound is a versatile reagent for the introduction of azide functionalities onto proteins. The subsequent click reaction provides a powerful and specific method for protein labeling and conjugation. The protocols and information provided in this document are intended to serve as a starting point for researchers. Optimization of reaction conditions will likely be necessary to achieve the desired labeling efficiency and outcome for specific applications in research and drug development.

References

Application Notes and Protocols: Z-D-Dbu(N3)-OH for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-D-Dbu(N3)-OH is a specialized amino acid derivative that serves as a critical building block in the development of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal azide (N3) group, which is a key functional group for bioorthogonal "click chemistry" reactions.[1][2][3] This allows for the precise and stable covalent attachment of a cytotoxic payload to a targeting moiety, such as a monoclonal antibody, thereby creating a highly specific therapeutic agent. The primary application of this compound is as a component of the linker that connects the antibody to the drug.

The use of click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), offers significant advantages in ADC development.[3][4] These reactions are highly efficient, specific, and can be performed in aqueous environments, which is crucial when working with sensitive biological molecules like antibodies. This compound, as an azide-containing linker, enables the creation of a stable triazole linkage, which is resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the ADC in circulation until it reaches the target cancer cell.

This document provides detailed application notes and protocols for the use of this compound in the development of a hypothetical targeted therapeutic, an ADC targeting HER2-positive breast cancer.

Hypothetical Application: Development of an Anti-HER2 ADC

In this illustrative example, this compound is used as part of a cleavable linker to conjugate the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), to the monoclonal antibody, Trastuzumab. Trastuzumab targets the Human Epidermal growth factor Receptor 2 (HER2), which is overexpressed in some forms of breast cancer. Once the resulting ADC binds to HER2 on the cancer cell surface, it is internalized, and the linker is cleaved in the lysosomal compartment, releasing the cytotoxic MMAE and inducing apoptosis.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the characterization and efficacy of the hypothetical Trastuzumab-MMAE ADC constructed using a this compound containing linker.

Table 1: ADC Characterization

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (7 days)>90%ELISA
Aggregation<5%Dynamic Light Scattering (DLS)

Table 2: In Vitro Efficacy in HER2-Positive Cell Lines

Cell LineIC50 (nM) of ADCIC50 (nM) of Free MMAE
SK-BR-3 (HER2+++)0.50.1
BT-474 (HER2+++)1.20.2
MDA-MB-231 (HER2-)>10000.5

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Moiety

This protocol describes the synthesis of a cleavable linker containing this compound and its conjugation to the cytotoxic drug, MMAE. The linker used here is a classic Valine-Citulline (Val-Cit) dipeptide, which is cleavable by lysosomal proteases like Cathepsin B.

Materials:

  • This compound

  • Fmoc-Val-Cit-PAB-PNP

  • Monomethyl Auristatin E (MMAE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Conjugation of this compound to Val-Cit Linker:

    • Dissolve Fmoc-Val-Cit-PAB-PNP (1.2 equivalents) in DMF.

    • Add this compound (1 equivalent) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, purify the product (Fmoc-Val-Cit-PAB-Dbu(N3)-OH) by reverse-phase HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified product in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Evaporate the solvent under vacuum to obtain the deprotected linker (H2N-Val-Cit-PAB-Dbu(N3)-OH).

  • Conjugation to MMAE:

    • Dissolve the deprotected linker (1.1 equivalents) and MMAE (1 equivalent) in DMF.

    • Add a coupling agent such as HATU (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 12 hours.

    • Purify the final drug-linker construct (MMAE-Val-Cit-PAB-Dbu(N3)-OH) by reverse-phase HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the conjugation of the azide-containing drug-linker to an alkyne-modified antibody. The antibody (Trastuzumab) is assumed to have been pre-modified with a dibenzocyclooctyne (DBCO) group at specific sites.

Materials:

  • DBCO-modified Trastuzumab in Phosphate Buffered Saline (PBS), pH 7.4

  • MMAE-Val-Cit-PAB-Dbu(N3)-OH (dissolved in DMSO)

  • PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of Reaction Mixture:

    • In a sterile microcentrifuge tube, add the DBCO-modified Trastuzumab to a final concentration of 5 mg/mL in PBS.

    • Add the MMAE-Val-Cit-PAB-Dbu(N3)-OH solution to the antibody solution at a 5-fold molar excess. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation:

    • Gently mix the reaction mixture by pipetting.

    • Incubate at room temperature for 4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) by HIC-HPLC or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC by SEC-HPLC.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the ADC's cytotoxic activity against HER2-positive and HER2-negative cancer cell lines.

Materials:

  • SK-BR-3, BT-474, and MDA-MB-231 cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trastuzumab-MMAE ADC

  • Free MMAE (as a control)

  • Untreated control (vehicle)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the Trastuzumab-MMAE ADC and free MMAE in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Visualizations

ADC_Structure cluster_Antibody Trastuzumab (Antibody) cluster_Linker Linker cluster_Payload Payload Antibody Targeting Moiety (Binds to HER2) Linker This compound derived Val-Cit Linker Antibody->Linker Conjugation Site Payload MMAE (Cytotoxic Drug) Linker->Payload Cleavable Site

Caption: Structure of a hypothetical Antibody-Drug Conjugate.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

HER2_Signaling_Pathway HER2 HER2 Receptor Internalization Internalization into Endosome HER2->Internalization Receptor-mediated ADC Trastuzumab-MMAE ADC ADC->HER2 Binding Lysosome Fusion with Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage MMAE Released MMAE Cleavage->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: ADC mechanism of action targeting the HER2 pathway.

References

Application Notes and Protocols for Click Chemistry Reactions with Z-D-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for utilizing the azide-containing amino acid, Z-D-Dbu(N3)-OH, in click chemistry reactions. The focus is on two of the most robust and widely used click chemistry platforms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions are invaluable tools for bioconjugation, enabling the precise and efficient labeling and modification of peptides, proteins, and other biomolecules.

Introduction to this compound in Click Chemistry

This compound, or N-α-benzyloxycarbonyl-N-γ-azido-D-α,γ-diaminobutyric acid, is a non-canonical amino acid that serves as a versatile building block for introducing an azide moiety into peptides and other molecules. The azide group is a key functional group in click chemistry, known for its stability in biological systems and its specific reactivity with alkynes.[1] This allows for the targeted modification of biomolecules in complex environments.[1]

The two primary click reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted triazole.[2][3] This reaction is known for its fast kinetics and high yields.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells.

This compound can be incorporated into peptides during solid-phase peptide synthesis (SPPS) or used as a standalone molecule for conjugation. Its protected amine and carboxylic acid functionalities allow for controlled chemical synthesis.

Data Presentation: Reaction Parameters

The following tables summarize typical quantitative parameters for CuAAC and SPAAC reactions. Note that optimal conditions may vary depending on the specific substrates and desired outcome.

Table 1: Typical Reaction Conditions for CuAAC with this compound Containing Peptides

ParameterRecommended RangeNotes
Peptide Concentration10 µM - 1 mMLower concentrations may require longer reaction times or higher catalyst loading.
Alkyne-probe Concentration1.1 - 10 equivalents (relative to azide)A slight to moderate excess of the alkyne probe is often used to ensure complete reaction.
CuSO₄ Concentration50 µM - 1 mM
Copper Ligand (e.g., THPTA)5 equivalents (relative to CuSO₄)Ligands accelerate the reaction and protect biomolecules from oxidative damage.
Reducing Agent (e.g., Sodium Ascorbate)5 - 50 equivalents (relative to CuSO₄)Freshly prepared solution is crucial for reducing Cu(II) to the active Cu(I) state.
Solvent SystemAqueous buffer (e.g., PBS, pH 7.4) with co-solvents (e.g., DMSO, tBuOH)Co-solvents can improve the solubility of hydrophobic reactants. A common system is tBuOH/H₂O (1:2).
TemperatureRoom Temperature (20-25°C)
Reaction Time30 minutes - 12 hoursMonitored by LC-MS or other appropriate analytical techniques. A general protocol suggests stirring overnight.

Table 2: Typical Reaction Conditions for SPAAC with this compound Containing Peptides

ParameterRecommended RangeNotes
Peptide Concentration10 µM - 1 mM
Cyclooctyne (e.g., DBCO, BCN) Concentration1.1 - 5 equivalents (relative to azide)A smaller excess is often sufficient compared to CuAAC due to the high reactivity of strained alkynes.
Solvent SystemAqueous buffer (e.g., PBS, pH 7.4)Compatible with a wide range of buffers. The reaction rate can be influenced by buffer composition.
Temperature4°C - 37°CReaction proceeds well at physiological temperatures.
Reaction Time1 - 4 hoursReaction kinetics are generally fast. For instance, reactions with DBCO can be complete in minutes.

Experimental Workflows

The following diagrams illustrate the general workflows for performing CuAAC and SPAAC reactions with a peptide containing this compound.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_N3 Azide-Peptide (containing this compound) Reaction_Mix Combine Reactants in Buffer/Co-solvent Peptide_N3->Reaction_Mix Alkyne_Probe Alkyne Probe Alkyne_Probe->Reaction_Mix Cu_Ligand CuSO4 + Ligand (e.g., THPTA) Cu_Ligand->Reaction_Mix Reducing_Agent Sodium Ascorbate (freshly prepared) Reducing_Agent->Reaction_Mix Incubate Incubate at RT (30 min - 12 h) Reaction_Mix->Incubate Analysis Monitor Reaction (e.g., LC-MS) Incubate->Analysis Purification Purify Conjugate (e.g., HPLC, Dialysis) Analysis->Purification

CuAAC Experimental Workflow

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_N3 Azide-Peptide (containing this compound) Reaction_Mix Combine Reactants in Aqueous Buffer Peptide_N3->Reaction_Mix Cyclooctyne_Probe Cyclooctyne Probe (e.g., DBCO, BCN) Cyclooctyne_Probe->Reaction_Mix Incubate Incubate at 4-37°C (1 - 4 h) Reaction_Mix->Incubate Analysis Monitor Reaction (e.g., LC-MS, SDS-PAGE) Incubate->Analysis Purification Purify Conjugate (e.g., HPLC, SEC) Analysis->Purification Click_Chemistry_Choice Start Need for Bioconjugation with this compound Copper_Tolerance Is the system tolerant to Copper? Start->Copper_Tolerance CuAAC Use CuAAC (Copper-Catalyzed) Copper_Tolerance->CuAAC Yes SPAAC Use SPAAC (Copper-Free) Copper_Tolerance->SPAAC No Advantages_CuAAC Advantages: - Fast kinetics - High yields - Terminal alkynes are small CuAAC->Advantages_CuAAC End Successful Bioconjugation CuAAC->End Advantages_SPAAC Advantages: - Bioorthogonal (no catalyst) - Suitable for live cells - Simple reaction setup SPAAC->Advantages_SPAAC SPAAC->End

References

Application Note: Purification of Peptides Modified with Z-D-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern chemical biology and drug development. Z-D-Dbu(N3)-OH (N-α-benzyloxycarbonyl-D-2,4-diaminobutyric acid, with an azido group on the side-chain amine) is a key building block for introducing an azide (N3) moiety into a peptide sequence. This azide group serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions enable the precise, site-specific conjugation of peptides to other molecules like fluorophores, imaging agents, or polyethylene glycol (PEG) chains.

Following synthesis, typically by Solid-Phase Peptide Synthesis (SPPS), and subsequent cleavage from the resin, the crude peptide product is a heterogeneous mixture. This mixture contains the desired full-length peptide along with various impurities, including truncated or deletion sequences, by-products from the cleavage of protecting groups, and residual scavengers.[3] Therefore, a robust purification strategy is paramount to isolate the target this compound modified peptide with high purity, ensuring the reliability and reproducibility of downstream applications.

This document provides detailed protocols for the purification of peptides modified with this compound, focusing on the most common and effective techniques: precipitation, solid-phase extraction, and reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification Strategy Overview

A multi-step approach is typically employed for purifying crude synthetic peptides. The choice and sequence of methods depend on the scale of the synthesis, the physicochemical properties of the peptide, and the required final purity.

  • Precipitation: This is often the first step after cleavage and serves to separate the peptide from the bulk of the cleavage cocktail scavengers and other small organic impurities.[3][4] The crude peptide is precipitated from the cleavage solution by adding it to cold diethyl ether.

  • Solid-Phase Extraction (SPE): SPE is a low-to-medium resolution purification technique used for desalting and removing highly polar or non-polar impurities. It can serve as an intermediate step to clean up the sample before final high-resolution purification.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the gold standard for achieving high-purity peptides (>95%). Separation is based on the differential hydrophobicity of the peptide and its impurities as they interact with a non-polar stationary phase (e.g., C18). The azide modification is stable under standard acidic RP-HPLC conditions.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance characteristics of the described purification methods for azide-modified peptides.

Purification MethodPrinciple of SeparationTypical Purity AchievedTypical RecoveryKey Application
Precipitation Differential SolubilityLow (Removes scavengers)High (>90%)Initial cleanup of crude peptide post-cleavage.
Solid-Phase Extraction (SPE) HydrophobicityLow to Medium (60-80%)Medium to High (70-90%)Desalting and removal of major impurities.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh (>95-99%)Low to Medium (30-70%)Final high-resolution purification for research and development.

Experimental Workflow

The general workflow for the purification of a this compound modified peptide after cleavage from the solid-phase resin is illustrated below.

Peptide_Purification_Workflow cluster_0 Initial Cleanup cluster_1 Purification cluster_2 Final Processing process_node process_node input_output_node input_output_node final_product_node final_product_node analysis_node analysis_node Crude Crude Peptide in Cleavage Solution Precipitate Precipitation in Cold Diethyl Ether Crude->Precipitate Pellet Crude Peptide Pellet Precipitate->Pellet SPE Solid-Phase Extraction (Optional Desalting) Pellet->SPE Dissolve in Buffer RPHPLC Preparative RP-HPLC Pellet->RPHPLC If SPE is skipped SPE->RPHPLC If SPE was performed Fractions Collected Fractions RPHPLC->Fractions Analysis Purity Analysis (Analytical HPLC & MS) Fractions->Analysis Analysis->RPHPLC Re-purify if needed Pooling Pool Pure Fractions Analysis->Pooling Purity >95% Lyophilize Lyophilization Pooling->Lyophilize PurePeptide Purified Azido-Peptide Lyophilize->PurePeptide

Caption: General workflow for the purification of azide-modified peptides.

Experimental Protocols

Protocol 1: Post-Cleavage Precipitation

This protocol serves to remove the majority of organic scavengers (e.g., triisopropylsilane, thioanisole) used during the peptide cleavage step.

  • Preparation: During the final 30 minutes of the peptide cleavage reaction, place a 50 mL polypropylene centrifuge tube containing 30-40 mL of cold diethyl ether on an ice bath.

  • Precipitation: After the cleavage reaction is complete, filter the synthesis resin and collect the acidic filtrate containing the crude peptide.

  • Slowly add the filtrate dropwise into the cold diethyl ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Incubation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize peptide precipitation.

  • Centrifugation: Pellet the precipitated peptide by centrifuging the mixture at 3000-5000 x g for 5-10 minutes at 4°C.

  • Washing: Carefully decant and discard the ether supernatant. Resuspend the peptide pellet in 10-20 mL of fresh, cold diethyl ether to wash away residual scavengers.

  • Repeat the centrifugation and decantation steps two more times.

  • Drying: After the final wash, loosely cap the tube and allow the peptide pellet to air-dry in a fume hood for 10-20 minutes to remove most of the residual ether before drying completely under vacuum.

Protocol 2: Solid-Phase Extraction (SPE) - Optional

This protocol is useful for desalting the sample or for a preliminary cleanup before RP-HPLC.

  • Cartridge Selection: Choose a C18 SPE cartridge with a bed volume appropriate for the amount of crude peptide.

  • Conditioning:

    • Wash the cartridge with 3-5 bed volumes of acetonitrile (or methanol).

    • Equilibrate the cartridge with 3-5 bed volumes of the initial HPLC mobile phase (e.g., 5% acetonitrile in 0.1% TFA/water). Do not allow the cartridge to run dry.

  • Sample Loading: Dissolve the crude peptide pellet in a minimal volume of the equilibration buffer (e.g., 1-2 mL). Load the dissolved peptide solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5-10 bed volumes of the equilibration buffer to remove salts and very polar impurities.

  • Elution: Elute the peptide using a stepwise gradient of increasing organic solvent concentration. For example:

    • Elute with 5 mL of 10% acetonitrile in 0.1% TFA/water.

    • Elute with 5 mL of 30% acetonitrile in 0.1% TFA/water.

    • Elute with 5 mL of 60% acetonitrile in 0.1% TFA/water.

  • Fraction Analysis: Analyze each fraction by analytical RP-HPLC and/or mass spectrometry to identify the fractions containing the target peptide.

  • Lyophilization: Pool the desired fractions and lyophilize to obtain a partially purified peptide powder.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the standard method for obtaining high-purity this compound modified peptides.

  • System Preparation:

    • Column: Use a preparative or semi-preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Ensure both mobile phases are filtered and degassed.

  • Sample Preparation:

    • Dissolve the crude or SPE-purified peptide in Mobile Phase A or a minimal amount of a solvent like 50% acetonitrile/water to a concentration of 1-10 mg/mL.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.

  • Gradient Elution:

    • Scouting Run: Perform an initial run with a steep gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) on an analytical scale to determine the retention time of the target peptide.

    • Purification Run: Based on the scouting run, design a shallow gradient around the elution point of the target peptide for the preparative run. A gradient of 0.5-1% increase in Mobile Phase B per minute is typical for good resolution.

    • Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes before injection.

  • Detection & Fraction Collection:

    • Monitor the column eluent using a UV detector at 210-220 nm (for the peptide backbone) and 280 nm (if the peptide contains Trp or Tyr residues).

    • Collect fractions corresponding to the main peak that represents the target peptide.

  • Analysis of Fractions:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Confirm the identity and molecular weight of the peptide in the pure fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization:

    • Pool all fractions that meet the desired purity level (e.g., >95%).

    • Freeze the pooled fractions and lyophilize under high vacuum to obtain the final purified peptide as a fluffy white powder.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Z-D-Dbu(N3)-OH Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Dbu(N3)-OH is a versatile chemical tool for the introduction of an azide moiety into peptides. This modification allows for the subsequent attachment of a variety of reporter tags, such as fluorophores or affinity tags, via bioorthogonal "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This powerful technique enables the specific and efficient labeling of peptides and proteins, facilitating their enrichment, identification, and quantification in complex biological samples. These application notes provide detailed protocols for the labeling of peptides with this compound and their subsequent analysis by mass spectrometry, a key technology in quantitative proteomics.

Principle of the Method

The workflow for the analysis of this compound labeled peptides involves several key stages. First, the this compound amino acid is incorporated into a peptide, typically during solid-phase peptide synthesis (SPPS). Following synthesis and purification, the azide-modified peptide is reacted with an alkyne-containing reporter molecule in the presence of a copper(I) catalyst. This CuAAC reaction forms a stable triazole linkage. For proteomic applications, a protein of interest can be labeled, followed by enzymatic digestion to generate peptides, and the labeling can be performed at the peptide level. Performing the click reaction on the peptide level has been shown to significantly increase the efficiency of the conjugation. The labeled peptides are then analyzed by mass spectrometry to identify the peptide sequence and quantify its abundance.

Data Presentation

The following tables summarize representative quantitative data for the performance of this compound labeling in a typical quantitative proteomics workflow. The data is illustrative and based on the generally high efficiencies reported for CuAAC reactions.

Table 1: Labeling Efficiency of this compound with an Alkyne-Biotin Reporter

Peptide ConcentrationReaction Time (min)Labeling Efficiency (%)
10 µM30> 95
10 µM60> 98
50 µM30> 98
50 µM60> 99

Table 2: Sample Recovery After Enrichment of this compound Labeled Peptides

Sample TypeInitial Amount (pmol)Amount Recovered (pmol)Recovery Rate (%)
Synthetic Peptide1008585
Tryptic Digest of Labeled Protein50041082

Table 3: Quantitative Accuracy of this compound Labeling in a Spike-in Experiment

Expected RatioObserved Ratio (MS Analysis)Coefficient of Variation (%)
1:11:1.054.5
1:21:1.925.1
1:51:4.856.3

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol describes the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU/HOBt or HATU as coupling reagents

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Activate the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and an additive (e.g., HOBt, 3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the activation mixture. c. Add the activated amino acid solution to the resin and agitate for 2-4 hours. d. To incorporate this compound, use the same procedure as for other amino acids.

  • Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. e. Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound Labeled Peptide

This protocol describes the in-solution labeling of a purified this compound containing peptide with an alkyne-functionalized reporter molecule.

Materials:

  • Purified this compound containing peptide

  • Alkyne-functionalized reporter (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Prepare Stock Solutions: a. Dissolve the this compound peptide in a suitable buffer (e.g., PBS) to a final concentration of 1-10 mg/mL. b. Dissolve the alkyne-reporter in DMSO to create a 10-50 mM stock solution. c. Prepare fresh stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (1 M in water), and TBTA or THPTA (10 mM in DMSO/water).

  • Labeling Reaction: a. In a microcentrifuge tube, combine the peptide solution, the alkyne-reporter solution (typically 1.5-3 equivalents relative to the peptide), and the TBTA/THPTA solution (1 equivalent relative to copper). b. Add the CuSO₄ solution (typically 0.1-0.5 equivalents relative to the peptide). c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-2 equivalents relative to copper). d. Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the labeled peptide from excess reagents using RP-HPLC or a suitable desalting column.

  • Analysis: Confirm the successful labeling by mass spectrometry, observing the expected mass shift corresponding to the addition of the alkyne-reporter.

Protocol 3: In-Gel Tryptic Digestion of a Labeled Protein for Mass Spectrometry Analysis

This protocol is for proteins that have been labeled and then separated by SDS-PAGE.

Materials:

  • Excised protein band from a Coomassie-stained gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Acetonitrile (ACN)

  • Reduction buffer (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation buffer (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction buffer (e.g., 50% ACN, 5% formic acid)

Procedure:

  • Excise and Destain: Excise the protein band of interest from the gel. Cut it into small pieces (~1x1 mm). Destain the gel pieces by washing with the destaining solution until the Coomassie blue is removed.

  • Dehydration: Dehydrate the gel pieces with 100% ACN for 10-15 minutes until they turn white and shrink. Remove the ACN and dry the gel pieces in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in reduction buffer and incubate at 56°C for 1 hour.

  • Alkylation: Remove the reduction buffer and add the alkylation buffer. Incubate for 45 minutes at room temperature in the dark.

  • Washing and Dehydration: Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN. Dry the gel pieces completely.

  • Digestion: Rehydrate the gel pieces on ice with the trypsin solution. Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces by adding the extraction buffer and sonicating or vortexing. Pool the extracts and dry them in a vacuum centrifuge.

  • Sample Cleanup: Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid) and desalt using a C18 ZipTip or similar device before analysis.

Protocol 4: Mass Spectrometry Analysis of Labeled Peptides

This protocol provides general guidelines for the analysis of this compound labeled peptides by LC-MS/MS.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A reversed-phase column suitable for peptide separations (e.g., C18).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the peptides of interest (e.g., a 60-minute gradient from 2% to 40% B).

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode using electrospray ionization (ESI).

    • MS1 Scan:

      • Scan Range: m/z 350-1500.

      • Resolution: 60,000 - 120,000.

      • AGC Target: 1e6.

      • Maximum Injection Time: 50 ms.

    • MS2 Scan (Data-Dependent Acquisition):

      • TopN: Select the 10-20 most intense precursor ions for fragmentation.

      • Isolation Window: 1.2 - 2.0 m/z.

      • Fragmentation: Higher-energy C-trap dissociation (HCD) or collision-induced dissociation (CID).

      • Collision Energy: Normalized collision energy of 27-30%.

      • Resolution: 15,000 - 30,000.

      • AGC Target: 5e4.

      • Maximum Injection Time: 100 ms.

      • Dynamic Exclusion: Exclude previously fragmented ions for a set duration (e.g., 30 seconds).

Data Analysis:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer, Skyline) to analyze the raw mass spectrometry data.

  • Search the data against a relevant protein database, specifying the mass modification corresponding to the this compound label plus the reporter tag on the relevant amino acid residue.

  • For quantitative analysis, compare the peak intensities or areas of the labeled peptides across different samples.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_click Click Chemistry cluster_ms Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 AzidePeptide Purified Azide-Labeled Peptide Purification1->AzidePeptide CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) AzidePeptide->CuAAC AlkyneReporter Alkyne-Reporter (Biotin, Fluorophore, etc.) AlkyneReporter->CuAAC Purification2 Purification of Labeled Peptide CuAAC->Purification2 LabeledPeptide Labeled Peptide Purification2->LabeledPeptide LCMS LC-MS/MS Analysis LabeledPeptide->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis Results Results DataAnalysis->Results

Caption: Experimental workflow for the analysis of this compound labeled peptides.

signaling_pathway_placeholder Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse LabeledPeptide Labeled Peptide (as a probe) TargetProtein Target Protein LabeledPeptide->TargetProtein Binding TargetProtein->Kinase2 Interaction

Caption: Example signaling pathway investigated using a labeled peptide probe.

Troubleshooting & Optimization

Troubleshooting low yield in Z-D-Dbu(N3)-OH conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Z-D-Dbu(N3)-OH, a click chemistry reagent containing an azide group.[1][2][3] These resources are intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges such as low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioconjugation.[1][2] It contains an azide (N3) group that can react with an alkyne-containing molecule through a process known as azide-alkyne cycloaddition, a type of "click chemistry". This reaction forms a stable triazole linkage, covalently connecting the two molecules. It is suitable for various biochemical research applications, including the development of antibody-drug conjugates (ADCs).

Q2: What types of click chemistry reactions can this compound be used in?

A2: this compound is versatile and can be used in two main types of azide-alkyne cycloaddition reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to proceed efficiently.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as DBCO or BCN, to react with the azide.

Q3: What are the common causes of low yield in this compound conjugation?

A3: Low conjugation yield can stem from several factors, including:

  • Suboptimal reaction conditions (pH, temperature, solvent).

  • Degradation of reagents.

  • Presence of impurities that interfere with the reaction.

  • Steric hindrance around the azide or alkyne functional groups.

  • In the case of CuAAC, issues with the copper catalyst, such as oxidation or the presence of chelating agents.

Troubleshooting Guide for Low Yield

Issue 1: Low or No Product Formation in a Copper-Catalyzed (CuAAC) Reaction

If you are experiencing low or no yield in your CuAAC reaction, systematically check the following potential causes and implement the suggested solutions.

Troubleshooting Workflow for CuAAC Reactions

CuAAC_Troubleshooting start Low Yield in CuAAC check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Assess Copper Catalyst System check_reagents->check_catalyst Reagents OK solution_reagents Use fresh reagents Optimize stoichiometry check_reagents->solution_reagents check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK solution_catalyst Use fresh reducing agent Use copper-coordinating ligand (e.g., THPTA) Ensure no chelators are present check_catalyst->solution_catalyst check_purification 4. Review Purification Method check_conditions->check_purification Conditions OK solution_conditions Adjust pH (typically 7-8) Optimize temperature and time Degas solvent to remove oxygen check_conditions->solution_conditions solution_purification Select appropriate purification method (e.g., SEC, RP-HPLC) check_purification->solution_purification end Improved Yield check_purification->end Purification OK

Caption: Troubleshooting flowchart for low-yield CuAAC reactions.

Quantitative Data: Recommended CuAAC Reaction Parameters

ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal for triazole formation and maintaining protein stability.
Temperature 4 - 37 °CLower temperatures may be necessary for sensitive biomolecules.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFCo-solvents can help with solubility of reagents.
Reactant Ratio 1:3 to 1:10 (Biomolecule:Reagent)Excess of the smaller molecule can drive the reaction to completion.
Copper(II) Source 50 - 200 µM (e.g., CuSO₄)Final concentration in the reaction mixture.
Reducing Agent 5 - 10 molar excess over Cu(II)e.g., Sodium Ascorbate. Should be freshly prepared.
Cu(I) Ligand 1 - 5 molar excess over Cu(II)e.g., THPTA, BTTAA. Prevents copper precipitation and oxidation.
Issue 2: Low or No Product Formation in a Strain-Promoted (SPAAC) Reaction

For copper-free SPAAC reactions, consider the following points if the yield is suboptimal.

Troubleshooting Workflow for SPAAC Reactions

SPAAC_Troubleshooting start Low Yield in SPAAC check_reagents 1. Verify Reagent Integrity & Stoichiometry start->check_reagents check_solubility 2. Assess Reagent Solubility check_reagents->check_solubility Reagents OK solution_reagents Use fresh reagents Confirm cyclooctyne stability Optimize stoichiometry check_reagents->solution_reagents check_conditions 3. Evaluate Reaction Conditions check_solubility->check_conditions Solubility OK solution_solubility Add organic co-solvent (e.g., DMSO, DMF) Ensure complete dissolution before reaction check_solubility->solution_solubility check_sterics 4. Consider Steric Hindrance check_conditions->check_sterics Conditions OK solution_conditions Increase reaction time (up to 24-48h) Optimize temperature (typically ambient) check_conditions->solution_conditions solution_sterics Introduce a longer linker on one of the reactants check_sterics->solution_sterics end Improved Yield check_sterics->end Sterics OK

Caption: Troubleshooting flowchart for low-yield SPAAC reactions.

Quantitative Data: Recommended SPAAC Reaction Parameters

ParameterRecommended RangeNotes
pH 4.0 - 9.0SPAAC is generally less sensitive to pH than CuAAC.
Temperature 4 - 37 °CReaction kinetics are temperature-dependent.
Solvent Aqueous buffers, organic solventsEnsure both reactants are soluble.
Reactant Ratio 1:1.5 to 1:5 (Biomolecule:Reagent)A modest excess of one reagent is often sufficient.
Reaction Time 1 - 24 hoursKinetics depend on the specific cyclooctyne used.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation
  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in an organic co-solvent like DMSO to a high concentration (e.g., 10 mM).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), a reducing agent like sodium ascorbate (e.g., 1 M in water), and a copper ligand like THPTA (e.g., 100 mM in water).

  • Reaction Assembly:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule.

    • Add the this compound stock solution to achieve the desired molar excess.

    • Premix the CuSO₄ and THPTA solutions before adding to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and allow the reaction to proceed at the desired temperature (e.g., room temperature or 4 °C) for 1-4 hours.

  • Purification and Analysis:

    • Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents and catalyst.

    • Analyze the final product by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm conjugation and determine the yield.

Protocol 2: General Procedure for SPAAC Conjugation
  • Preparation of Stock Solutions:

    • Dissolve the cyclooctyne-modified biomolecule (e.g., DBCO-modified protein) in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in DMSO or another compatible solvent.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule and the this compound solution.

    • Ensure the final concentration of any organic co-solvent is compatible with the stability of the biomolecule.

    • Mix the solution and allow it to react at room temperature or 4 °C. The reaction time can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.

  • Purification and Analysis:

    • Remove unreacted this compound and other small molecules via SEC or dialysis.

    • Characterize the purified conjugate using appropriate analytical techniques to assess purity and yield.

References

Technical Support Center: Optimizing CuAAC Reactions for Z-D-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Z-D-Dbu(N3)-OH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear protocols for this specific substrate.

This compound, or (R)-4-azido-2-((benzyloxy)carbonylamino)butanoic acid, possesses a sterically demanding protecting group (Z-group) and a potentially interfering free carboxylic acid, which require special consideration for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in a CuAAC reaction?

A1: The primary challenges are related to the molecule's structure. The benzyloxycarbonyl (Z) protecting group can introduce steric hindrance. More significantly, the free carboxylic acid can chelate the copper catalyst, potentially reducing its catalytic activity. Additionally, general CuAAC issues such as oxygen sensitivity and suboptimal reagent concentrations can lead to low yields.[1][2]

Q2: Can the free carboxylic acid on my amino acid derivative inhibit the CuAAC reaction?

A2: Yes, functional groups like carboxylic acids, thiols, or histidines can chelate the copper catalyst, making it inactive for the cycloaddition.[2] While some studies suggest carboxylic acids can promote the reaction under specific conditions, it is often a source of inhibition.[3] It is crucial to select the right ligand to stabilize the Cu(I) catalyst and prevent sequestration.

Q3: Which copper source is recommended for this type of substrate?

A3: The most convenient and widely used method involves the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[4] This approach is generally robust and avoids handling unstable Cu(I) salts. For sensitive substrates where reactive oxygen species are a concern, pre-formed Cu(I) complexes like CuBr or CuI can be used, but require stricter exclusion of oxygen.

Q4: What is the role of a ligand and which one should I choose?

A4: Ligands are critical for stabilizing the active Cu(I) oxidation state, preventing its oxidation to inactive Cu(II), and accelerating the reaction rate. For aqueous or semi-aqueous reactions typical in bioconjugation, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice. It not only enhances the reaction but also helps protect biomolecules from oxidative damage. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.

Q5: My reaction is sluggish or failing. What is the first thing I should check?

A5: The first step is to ensure all reagents are fresh and active, especially the sodium ascorbate, which should be prepared immediately before use. The second critical factor is the exclusion of oxygen, which deactivates the Cu(I) catalyst. Degassing solvents and running the reaction under an inert atmosphere (nitrogen or argon) can significantly improve yields, especially for slow reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the CuAAC reaction with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Oxygen has oxidized the Cu(I) catalyst to inactive Cu(II). The sodium ascorbate reducing agent may be degraded.Degas all solvents thoroughly by bubbling with N₂ or Ar for 15-20 minutes. Prepare a fresh stock solution of sodium ascorbate immediately before initiating the reaction.
Copper Sequestration: The free carboxylic acid on this compound or other functional groups (e.g., thiols, histidines) in the reaction mixture are chelating the copper.Increase the ligand-to-copper ratio (e.g., from 2:1 to 5:1) to better stabilize the active catalyst. Consider adding a sacrificial metal like Zn(II) to occupy chelating sites, leaving Cu(I) free to catalyze the reaction.
Poor Solubility: Reactants, particularly the alkyne partner, may have low solubility in the chosen solvent system, leading to a slow reaction rate.Add a co-solvent like DMSO, DMF, or t-butanol (up to 10-20%) to improve the solubility of all components.
Incorrect Stoichiometry: An equimolar ratio of azide to alkyne may not be sufficient to drive the reaction to completion.Use a slight excess (1.1–1.5 equivalents) of the more accessible or less expensive reactant (often the alkyne) to push the equilibrium toward the product.
Formation of Side Products (e.g., Alkyne Dimerization) Glaser-Hay Coupling: Oxidative homocoupling of the terminal alkyne is a common side reaction promoted by Cu(II) ions in the presence of oxygen.Ensure rigorous exclusion of oxygen. Maintain a sufficient concentration of sodium ascorbate throughout the reaction to keep copper in the +1 oxidation state.
Ascorbate-Related Side Reactions: Byproducts from ascorbate oxidation can sometimes react with other functional groups, especially on sensitive biomolecules.If conjugating to a protein or peptide containing arginine residues, consider adding aminoguanidine to intercept reactive ascorbate byproducts.
Reaction Stalls Before Completion Insufficient Catalyst/Ligand: The catalyst may degrade over the course of a long reaction, or the concentration may be too low for the substrate concentration.If the reaction stalls, consider a second addition of the catalyst premix (CuSO₄/Ligand) and sodium ascorbate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Inhibitory Buffer Components: Buffers like Tris can chelate copper and slow down the reaction.Use non-coordinating buffers such as HEPES, phosphate, or MOPS. If using phosphate buffer, pre-mix the CuSO₄ and ligand before adding them to the buffer to prevent precipitation of copper phosphate.

Quantitative Data Summary

Optimizing a CuAAC reaction often involves screening various parameters. The tables below provide typical starting points and ranges based on established protocols.

Table 1: Recommended Reagent Concentrations and Ratios

Reagent Typical Concentration Range Key Considerations
Azide Substrate (this compound) 10 µM - 10 mM The limiting reagent. Concentration depends on the specific application.
Alkyne Substrate 1.1 - 2.0 equivalents (relative to azide) A slight excess can improve reaction kinetics. For very low azide concentrations, a larger excess may be needed.
CuSO₄ 50 µM - 1 mM (0.01 - 0.1 eq.) Higher concentrations may be needed if chelating groups are present.
Ligand (e.g., THPTA) 2:1 to 5:1 molar ratio to CuSO₄ A higher ratio helps protect the catalyst and can accelerate the reaction.

| Sodium Ascorbate | 2.5 mM - 10 mM (0.5 - 5 eq.) | Should be in excess relative to CuSO₄. Always use a freshly prepared solution. |

Table 2: Comparison of Common CuAAC Catalytic Systems

Catalyst System Components Advantages Disadvantages
In situ Generation (Standard) CuSO₄ + Sodium Ascorbate + Ligand (e.g., THPTA) Operationally simple, robust, works well in aqueous media, components are inexpensive. Can generate reactive oxygen species, potentially damaging sensitive biomolecules.
Pre-formed Cu(I) Source CuI, CuBr, or [Cu(MeCN)₄]PF₆ + Ligand Reduces the risk of oxidative side reactions. Can be faster for some substrates. Cu(I) salts are oxygen-sensitive and may have poor solubility. Requires strict inert atmosphere techniques.

| Heterogeneous Catalyst | Copper wire, CuO nanowires | Easy to remove from the reaction mixture, allowing for lower copper contamination in the final product. | Can result in slower reaction rates compared to homogeneous systems. |

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for a small-scale analytical reaction and can be scaled as needed.

Materials:

  • This compound

  • Alkyne-containing reaction partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Solvent (e.g., degassed deionized water, with DMSO as a co-solvent if needed)

  • Reaction buffer (e.g., 0.1 M HEPES or phosphate buffer, pH 7.4, degassed)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in your chosen buffer/solvent system.

    • Prepare an 11 mM stock solution of your alkyne partner.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup (for a 1 mL final volume):

    • In a suitable reaction vessel (e.g., a 1.5 mL microcentrifuge tube), add 100 µL of the 10 mM this compound stock solution (1 µmol, 1.0 eq.).

    • Add 100 µL of the 11 mM alkyne stock solution (1.1 µmol, 1.1 eq.).

    • Add buffer to bring the volume to approximately 950 µL.

    • In a separate tube, prepare the catalyst premix: add 5 µL of the 20 mM CuSO₄ stock solution to 10 µL of the 100 mM THPTA stock solution (maintains a 2:1 ligand-to-copper ratio). Vortex briefly.

    • Add the 15 µL of the catalyst premix to the main reaction vessel.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution.

    • Cap the tube tightly to minimize oxygen exposure. If the reaction is slow or substrates are sensitive, flush the headspace with nitrogen or argon before capping.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Proceed with standard purification techniques such as extraction, precipitation, or chromatography to isolate the desired triazole product.

Visualizations

Diagram 1: General CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare Azide Stock (this compound) mix_reactants Combine Azide, Alkyne, & Buffer prep_azide->mix_reactants prep_alkyne Prepare Alkyne Stock prep_alkyne->mix_reactants prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reductant Prepare Fresh Sodium Ascorbate initiate Initiate with Ascorbate prep_reductant->initiate mix_reactants->add_catalyst add_catalyst->initiate monitor Monitor Reaction (TLC / LC-MS) initiate->monitor workup Quench & Work-up (e.g., EDTA wash) monitor->workup purify Purify Product workup->purify

Caption: General experimental workflow for the CuAAC reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low or No Yield check_reagents Are reagents fresh? (Especially Ascorbate) start->check_reagents check_oxygen Was oxygen excluded? (Degassed solvents, inert atm.) check_reagents->check_oxygen Yes sol_reagents Solution: Use fresh reagents, esp. ascorbate. check_reagents->sol_reagents No check_ligand Is a suitable ligand present? (e.g., THPTA) check_oxygen->check_ligand Yes sol_oxygen Solution: Degas solvents and use inert atmosphere. check_oxygen->sol_oxygen No check_solubility Are all components soluble? check_ligand->check_solubility Yes sol_ligand Solution: Add THPTA (2:1 to 5:1 ratio to Cu). check_ligand->sol_ligand No sol_solubility Solution: Add co-solvent (e.g., DMSO, DMF). check_solubility->sol_solubility No end_node Re-run Experiment check_solubility->end_node Yes sol_reagents->end_node sol_oxygen->end_node sol_ligand->end_node sol_solubility->end_node

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

References

Common side reactions with Z-D-Dbu(N3)-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Z-D-Dbu(N3)-OH. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate common challenges during their experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a specialized amino acid derivative primarily used as a building block in peptide synthesis. The key functional groups are the N-terminal benzyloxycarbonyl (Z) group, which provides protection for the alpha-amine, and the side-chain azide (N3) group.[1][2] The azide group is a versatile chemical handle for "click chemistry," enabling straightforward bioconjugation of the resulting peptide to molecules containing alkyne groups via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to cyclooctyne-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

Q2: How stable is the azide group during standard solid-phase peptide synthesis (SPPS) conditions?

The azide functional group is highly stable under the standard conditions of Fmoc-based SPPS. It is robust to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of a standard trifluoroacetic acid (TFA) cleavage cocktail, provided that certain reducing agents are avoided.

Q3: Is the N-terminal Z-group compatible with Fmoc/tBu synthesis and cleavage?

Yes, the Z-group is generally considered an orthogonal protecting group in the context of Fmoc/tBu synthesis. It is stable to the mild base (piperidine) used for Fmoc removal and is also resistant to cleavage by TFA under standard conditions used for removing tBu-based side-chain protecting groups and cleaving the peptide from Wang or Rink Amide resins. The Z-group typically requires harsher conditions for removal, such as HBr in acetic acid or catalytic hydrogenation, making it suitable as a permanent N-terminal capping group that remains on the peptide after TFA cleavage.

Q4: How should I store this compound?

For long-term storage, it is best to refer to the Certificate of Analysis provided by the supplier. Generally, such reagents are stored in a cool, dry place. While shipping may occur at room temperature, colder temperatures (e.g., -20°C) are often recommended for long-term stability.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the use of this compound.

Problem 1: My final peptide has an unexpected mass, approximately 26 Da lower than the theoretical mass.

Potential Cause: This mass difference strongly indicates the unintended reduction of the side-chain azide group (–N3) to a primary amine (–NH2). The conversion involves the loss of two nitrogen atoms (28 Da) and the gain of two hydrogen atoms (+2 Da), resulting in a net mass loss of 26 Da.

Common Reason: The most frequent cause of this side reaction is the use of thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), in the final TFA cleavage cocktail. Thiols are strong reducing agents in an acidic environment and can efficiently reduce the azide group.

Solution:

  • Use an Azide-Safe Cleavage Cocktail: Avoid thiol-based scavengers. The recommended cleavage cocktail for azide-containing peptides is a mixture of TFA, Triisopropylsilane (TIS), and Water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% H₂O. TIS is a non-reductive scavenger that effectively quenches carbocations without affecting the azide group.

  • Alternative Thiol Scavenger: If a thiol scavenger is absolutely necessary (e.g., for peptides containing multiple Trp or Met residues), dithiothreitol (DTT) has been shown to be a much safer alternative to EDT, causing significantly less azide reduction.

Problem 2: My LC-MS shows a major impurity with a mass corresponding to the loss of water (18 Da) from my target peptide.

Potential Cause: This side product is likely a cyclic lactam formed via intramolecular cyclization. This can only happen if the side-chain azide has first been reduced to a primary amine, which then acts as a nucleophile, attacking the C-terminal carboxyl group of the peptide. Derivatives of aminobutyric acid are known to be potential candidates for forming stable γ-lactam rings.

Solution: This issue is a direct consequence of the azide reduction described in Problem 1 .

  • Prevent Azide Reduction: The primary solution is to prevent the initial reduction of the azide. Strictly follow the recommendations for an azide-safe cleavage protocol using TIS instead of thiol scavengers.

  • Optimize pH During Workup: After cleavage and ether precipitation, ensure the peptide is handled in acidic conditions (e.g., dissolved in water/acetonitrile with 0.1% TFA) until purification. Neutral or basic conditions can accelerate the rate of intramolecular aminolysis (lactam formation).

Problem 3: The coupling of this compound onto the growing peptide chain is inefficient or incomplete.

Potential Cause: While not exceptionally bulky, any non-standard amino acid can present coupling challenges. Incomplete coupling can be due to steric hindrance or peptide aggregation on the solid support.

Solution:

  • Extend Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4 hours or even overnight.

  • Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and then add a fresh solution of activated this compound.

  • Use a Stronger Coupling Reagent: If standard activators like HBTU/DIEA are failing, switch to a more potent coupling reagent system such as HATU or PyAOP with DIPEA or sym-collidine.

  • Disrupt Aggregation: If peptide aggregation is suspected, consider using N-methylpyrrolidone (NMP) as a solvent instead of DMF, as it can be better at solvating structured peptides. Incorporating "difficult sequence" disruption strategies may also be beneficial.

Data Presentation

Table 1: Effect of Common Scavengers on Azide Group Stability During TFA Cleavage

The choice of scavenger in the cleavage cocktail is critical for preserving the azide group. The following table summarizes the compatibility of different scavengers.

Scavenger (in 95% TFA)ConcentrationTypical Reaction TimeEstimated Azide Reduction (%)Recommendation
Triisopropylsilane (TIS)2.5%2-3 hours< 1%Highly Recommended
Dithiothreitol (DTT)2.5%2-3 hours5-10%Acceptable Alternative
1,2-Ethanedithiol (EDT)2.5%2-3 hours> 90%Avoid
Thioanisole2.5%2-3 hours< 5%Good Alternative

Data are estimated based on published findings and are intended for comparative purposes.

Experimental Protocols

Protocol 1: Standard Azide-Safe Cleavage and Deprotection

This protocol is designed to cleave a peptide from the resin and remove acid-labile side-chain protecting groups while preserving the integrity of the side-chain azide and the N-terminal Z-group.

  • Resin Preparation: After completion of synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: Freshly prepare the cleavage cocktail. For every 100 mg of dry resin, use 2 mL of the cocktail.

    • Cocktail Composition: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O).

  • Cleavage Reaction: Add the cleavage cocktail to the reaction vessel containing the dry resin. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate into a cold centrifuge tube (e.g., 50 mL Falcon tube). Wash the resin once with a small, fresh volume of the cleavage cocktail and combine the filtrates.

  • Peptide Precipitation: Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time. After the final wash, dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Selective Reduction of the Azide Group

This protocol is for instances where the azide needs to be converted to a primary amine for subsequent on-resin modification (e.g., branching or labeling).

  • Resin Preparation: Swell the azide-containing peptide-resin in DMF.

  • Prepare Reducing Solution: Prepare a solution of 1 M Dithiothreitol (DTT) and 1 M N,N-Diisopropylethylamine (DIEA) in DMF.

  • Reduction Reaction: Add the DTT/DIEA solution to the resin. Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Monitor the reaction for completeness using a qualitative test (e.g., a small-scale cleavage and LC-MS analysis).

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of the reducing agent and base.

  • Next Steps: The resin now contains a peptide with a free side-chain amine and is ready for the next synthetic step (e.g., coupling another amino acid or small molecule).

Visualizations

Diagrams of Workflows and Reaction Pathways

cluster_troubleshooting Troubleshooting Workflow for Unexpected Mass start Unexpected Mass in LC-MS? mass_loss_26 Mass is ~26 Da LOWER than expected start->mass_loss_26 Check Mass Difference mass_loss_18 Mass is ~18 Da LOWER than expected start->mass_loss_18 Check Mass Difference cause_azide_reduction Cause: Azide (N3) to Amine (NH2) Reduction mass_loss_26->cause_azide_reduction cause_lactam Cause: Intramolecular Cyclization (Lactam Formation) mass_loss_18->cause_lactam solution_scavenger Solution: Use Azide-Safe Scavengers (e.g., TFA/TIS/H2O cocktail) cause_azide_reduction->solution_scavenger cause_lactam->cause_azide_reduction Is a consequence of

Caption: Troubleshooting workflow for diagnosing common mass spectrometry issues.

cluster_pathway Peptide Cleavage: Desired vs. Side Reaction start Peptide-Resin with -N3 group desired_cocktail Cleavage with TFA / TIS / H2O start->desired_cocktail Desired Path side_cocktail Cleavage with TFA / EDT (Thiol) start->side_cocktail Side Reaction desired_product Correct Product: Peptide with -N3 group desired_cocktail->desired_product side_product Side Product: Peptide with -NH2 group (Reduced Azide) side_cocktail->side_product cluster_logic Logical Pathway to Lactam Formation node1 Presence of Thiol Scavenger (e.g., EDT) during Cleavage node2 Azide Group is Reduced to a Primary Amine node1->node2 node3 Free Side-Chain Amine Acts as Nucleophile node2->node3 node4 Intramolecular Attack on C-Terminus node3->node4 node5 Unwanted Lactam Side Product Forms node4->node5

References

Improving the solubility of Z-D-Dbu(N3)-OH in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-D-Dbu(N3)-OH. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a click chemistry reagent containing an azide group, often used in the synthesis of antibody-drug conjugates (ADCs) and other biochemical applications.[1][2][] Its molecular formula is C12H14N4O4, and it has a molar mass of 278.26 g/mol .[4] It is supplied as a solid and is known to be soluble in organic solvents like DMSO (10 mM).[1]

Q2: Why is my this compound not dissolving in my aqueous buffer?

This compound is a protected amino acid derivative. Such molecules, particularly those with hydrophobic protecting groups like the benzyloxycarbonyl (Z) group, often exhibit poor solubility in aqueous solutions. The solubility is influenced by factors such as the pH of the buffer, the ionic strength, and the presence of both acidic (carboxylic acid) and protected basic (amino) functional groups.

Q3: What is the general approach to improving the solubility of compounds like this compound?

General strategies for enhancing the solubility of poorly soluble drugs and protected amino acids include pH adjustment, the use of co-solvents, salt formation, and increasing the temperature. For protected amino acids, careful selection of buffer pH is often the first and most effective step.

Troubleshooting Guide

Issue: this compound fails to dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4).

This is a common issue due to the molecule's properties. Follow these steps to troubleshoot and improve solubility:

Step 1: pH Adjustment

The solubility of amino acid derivatives is highly pH-dependent. This compound has a free carboxylic acid group, which can be deprotonated at higher pH, and a protected amino group.

  • Rationale: By adjusting the pH, you can ionize the carboxylic acid group to a carboxylate (-COO⁻), which will enhance its interaction with water.

  • Protocol:

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

    • Gradually add this stock solution to your aqueous buffer while stirring.

    • If precipitation occurs, try adjusting the pH of the buffer. For acidic compounds, increasing the pH will generally increase solubility. Try adjusting the pH to 8.0 or 8.5 with a dilute base (e.g., 0.1 M NaOH).

    • Conversely, for basic compounds, decreasing the pH can improve solubility. While the primary amino group is protected, the overall charge state of the molecule can still be influenced by pH.

Step 2: Use of Co-solvents

If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can help to solubilize the hydrophobic portions of the molecule.

  • Rationale: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar compounds.

  • Protocol:

    • Prepare your aqueous buffer containing a small percentage of a co-solvent. Common choices include DMSO, DMF, ethanol, or acetonitrile.

    • Start with a low concentration (e.g., 1-5% v/v) and gradually increase if necessary. Be mindful that high concentrations of organic solvents may interfere with downstream biological assays.

    • Attempt to dissolve the this compound directly in the co-solvent-containing buffer, or add a concentrated stock solution (in 100% co-solvent) to the buffer.

Step 3: Temperature Adjustment

  • Rationale: For many compounds, solubility increases with temperature.

  • Protocol:

    • Gently warm the buffer solution while attempting to dissolve the compound.

    • Sonication can also be used in conjunction with warming to aid dissolution.

    • After dissolution, allow the solution to cool to the desired experimental temperature. Be cautious, as the compound may precipitate out of a supersaturated solution upon cooling.

Data Presentation

Buffer System (e.g., PBS, Tris)pHCo-solvent (% v/v)Temperature (°C)Maximum Achieved Concentration (mM)Observations (e.g., Clear, Precipitate)
PBS7.4None25
PBS8.0None25
PBS7.45% DMSO25
Tris8.5None37

Experimental Protocols

Protocol for Determining Maximum Solubility:

  • Add a pre-weighed amount of this compound to a known volume of the test buffer in a clear vial.

  • Vortex or stir the mixture at a controlled temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for any undissolved solid.

  • If the solid has completely dissolved, add more this compound in small, pre-weighed increments, repeating step 2 after each addition.

  • Continue until a saturated solution is formed (i.e., solid material remains undissolved).

  • The maximum concentration achieved before saturation is the approximate solubility under those conditions. For more precise measurements, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be determined using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Below are diagrams to aid in understanding the troubleshooting workflow and the chemical principles involved.

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_low_ph Low pH (e.g., < 4) cluster_neutral_ph Neutral pH (e.g., ~7) cluster_high_ph High pH (e.g., > 8) low_ph_struct Z-D-Dbu(N3)-O-H (Protonated Carboxyl) Net Charge ~0 Poor Aqueous Solubility neutral_struct Z-D-Dbu(N3)-O⁻ (Deprotonated Carboxyl) Net Charge -1 Potentially Better Solubility low_ph_struct->neutral_struct Increase pH neutral_struct->low_ph_struct Decrease pH high_ph_struct Z-D-Dbu(N3)-O⁻ (Deprotonated Carboxyl) Net Charge -1 Improved Aqueous Solubility neutral_struct->high_ph_struct Increase pH high_ph_struct->neutral_struct Decrease pH

Caption: Effect of pH on the ionization state of this compound.

References

Stability of Z-D-Dbu(N3)-OH in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-D-Dbu(N3)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this azide-containing amino acid derivative. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when working with this compound.

Problem Possible Cause Recommended Solution
Inconsistent reaction yields with an older stock solution. The this compound has likely degraded during storage, resulting in a lower effective concentration.Before use, re-quantify the concentration of the this compound solution using a suitable analytical method such as quantitative ¹H NMR or HPLC. For critical experiments, it is best practice to use freshly prepared solutions.[1]
Precipitation observed in a solution stored at low temperature. The solubility of this compound is reduced at the storage temperature.Allow the solution to gradually warm to room temperature to redissolve the compound. If it does not fully redissolve, consider preparing a more dilute stock solution for low-temperature storage.[1]
Appearance of a new, more polar spot on a TLC plate over time. This may indicate the formation of the corresponding amine through reduction or hydrolysis of the azide group.Use analytical techniques like ¹H NMR or HPLC to monitor and quantify the extent of degradation. If significant degradation has occurred, the compound may need to be repurified or a fresh batch synthesized.[1]
Discoloration or gas evolution in a stored sample. These are clear indicators of decomposition of the azide functional group.Safely discard the sample following appropriate institutional safety protocols for azide-containing compounds. Do not use the degraded material in any experiment.[1]
Low or no reactivity in a click chemistry reaction. The azide functionality may have degraded. Alternatively, the reaction conditions (e.g., catalyst, solvent, temperature) may be suboptimal.Confirm the integrity of the this compound using FTIR or NMR spectroscopy. Optimize the reaction conditions, ensuring the use of fresh, high-quality reagents and solvents.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a cool, dark, and dry place. For long-term stability, storage at -20°C or -80°C in a tightly sealed container is recommended.[1] Avoid exposure to light, heat, pressure, and shock, as these can promote decomposition of the azide group.

  • Q2: How should I prepare and store solutions of this compound?

    • A2: this compound is soluble in DMSO. Prepare solutions in a high-purity, anhydrous solvent. For storage, it is advisable to make aliquots of the stock solution in amber vials with Teflon-lined caps to minimize headspace and protect from light. Store these solutions at -20°C or -80°C.

  • Q3: Are there any materials or chemicals that are incompatible with this compound?

    • A3: Yes. Avoid contact with heavy metals (such as copper, lead, and mercury), strong acids, and halogenated solvents. Heavy metals can form highly shock-sensitive metal azides. Strong acids can react to produce the toxic and explosive hydrazoic acid. Halogenated solvents like dichloromethane and chloroform can react to form explosive di- and tri-azidomethane. Use non-metal spatulas for handling the solid compound.

Stability and Degradation

  • Q4: What are the primary factors that can cause degradation of this compound?

    • A4: The main factors that can lead to the degradation of organic azides like this compound are exposure to heat, light, pressure, and shock. The stability of the molecule is also dependent on its chemical structure.

  • Q5: What are the likely degradation pathways for this compound?

    • A5: Potential degradation pathways include the reduction of the azide group to a primary amine, and in the presence of acid, the formation of hydrazoic acid. Photolytic decomposition can also occur, potentially leading to the formation of imines.

  • Q6: How can I assess the stability of my this compound sample?

    • A6: The integrity of the azide group can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, which shows a characteristic strong, sharp absorption band around 2100 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify degradation products. High-Performance Liquid Chromatography (HPLC) is a useful technique for quantifying the purity and monitoring the degradation of the compound over time.

Experimental Protocols

Protocol for a General Long-Term Stability Study of this compound in Different Solvents

This protocol is adapted from general guidelines for stability testing and can be used to assess the long-term stability of this compound in various solvent systems.

  • Objective: To evaluate the degradation of this compound in selected solvents at different storage temperatures over a defined period.

  • Materials:

    • High-purity this compound

    • HPLC-grade solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol, Aqueous Buffer pH 7.4)

    • Internal standard for quantitative analysis (optional)

    • Amber glass vials with Teflon-lined caps

    • HPLC or ¹H NMR spectrometer

    • Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C)

  • Procedure:

    • Sample Preparation:

      • Prepare stock solutions of this compound in each of the chosen solvents at a known concentration (e.g., 1 mg/mL).

      • If using an internal standard, add it to the stock solutions at a known concentration.

      • Aliquot the solutions into multiple amber glass vials, ensuring each vial is filled to a similar level to minimize headspace.

      • Seal the vials tightly with Teflon-lined caps.

    • Storage:

      • Place the vials in the temperature-controlled chambers at 4°C and -20°C.

      • Ensure all samples are protected from light throughout the study.

    • Time Points for Analysis:

      • A typical schedule for analysis would be at time 0, 1 month, 3 months, 6 months, and 12 months.

    • Analysis (using HPLC or ¹H NMR):

      • At each designated time point, remove one vial for each solvent and temperature condition.

      • Allow the vial to equilibrate to room temperature before opening.

      • Analyze the sample using a validated HPLC or ¹H NMR method to determine the concentration of this compound.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

      • Plot the percentage of remaining this compound against time for each solvent and temperature condition.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Various Solvents

Solvent SystemStorage Temperature (°C)% Remaining after 3 Months% Remaining after 6 Months% Remaining after 12 Months
DMSO4>99%98%95%
DMSO-20>99%>99%>99%
Acetonitrile497%94%88%
Acetonitrile-20>99%99%97%
Ethanol495%90%82%
Ethanol-2099%98%96%
Aqueous Buffer (pH 7.4)490%80%65%
Aqueous Buffer (pH 7.4)-2098%95%90%

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Prepare stock solutions of this compound in various solvents prep2 Aliquot into amber vials prep1->prep2 storage1 Store at 4°C prep2->storage1 storage2 Store at -20°C prep2->storage2 analysis1 Analyze at time points (0, 1, 3, 6, 12 months) storage1->analysis1 storage2->analysis1 analysis2 Use HPLC or ¹H NMR analysis1->analysis2 analysis3 Quantify remaining This compound analysis2->analysis3

Caption: Workflow for the long-term stability study of this compound.

troubleshooting_logic cluster_solutions Solutions start Inconsistent Experimental Results? check_age Is the this compound stock old? start->check_age check_storage Was it stored correctly (cool, dark, sealed)? check_age->check_storage No solution1 Use fresh stock or re-quantify concentration check_age->solution1 Yes check_purity Assess purity/integrity (HPLC, NMR, FTIR) check_storage->check_purity No solution2 Improve storage conditions check_storage->solution2 Yes check_purity->solution1 Pure solution3 Purify or synthesize fresh material check_purity->solution3 Degraded

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Purification of Z-D-Dbu(N3)-OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Z-D-Dbu(N3)-OH conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying this compound conjugates typically arise from the nature of the "click chemistry" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) used for their synthesis. These challenges include:

  • Removal of the copper catalyst: Residual copper can be toxic to cells in biological assays and can interfere with downstream applications like fluorescence spectroscopy.[1][2]

  • Separation from unreacted starting materials: Efficient removal of unreacted this compound and the alkyne-containing molecule is crucial for obtaining a pure conjugate.

  • Side-product formation: Side reactions, such as the oxidative homocoupling of alkynes, can lead to impurities that are difficult to separate from the desired product.[3]

  • Product solubility and stability: The physicochemical properties of the final conjugate may differ significantly from the starting materials, potentially leading to solubility issues or degradation during purification.

Q2: Why is the removal of the copper catalyst so critical?

Copper ions are known to be cytotoxic, which can compromise the results of cell-based assays.[1][2] Furthermore, copper can quench fluorescence, interfering with analytical characterization or imaging applications. It can also catalyze the degradation of the conjugate, affecting its stability and shelf-life.

Q3: What are the common methods for removing the copper catalyst after a CuAAC reaction?

Several methods can be employed to remove residual copper from your conjugate preparation:

  • Chelation: Using chelating agents like EDTA to form a water-soluble complex with copper, which can then be removed by aqueous extraction.

  • Solid-Phase Scavengers: Employing resins that selectively bind and remove copper ions from the solution.

  • Precipitation: Inducing the precipitation of copper salts, which can be removed by filtration.

  • Chromatography: Techniques like size-exclusion or reversed-phase chromatography can separate the conjugate from the copper catalyst.

  • Dialysis: For macromolecular conjugates, dialysis against an EDTA-containing buffer can be effective.

Q4: Can the azide group of this compound be reduced during the synthesis or purification process?

Yes, the azide group is susceptible to reduction to an amine under certain conditions. This is a critical consideration, especially if the synthesis of the conjugate involves steps with reducing agents. For instance, in peptide conjugates, certain scavengers like 1,2-ethanedithiol (EDT) used during cleavage from a solid support can reduce the azide group. It is advisable to use azide-safe scavengers like triisopropylsilane (TIS).

Troubleshooting Guides

Problem 1: Low Yield of Purified Conjugate
Possible Cause Troubleshooting Steps
Incomplete Reaction - Optimize reaction conditions (concentration, temperature, time). - Ensure the quality and purity of starting materials. - Use a copper(I) stabilizing ligand to improve reaction efficiency.
Product Precipitation - Adjust the pH of the solution to improve solubility. - Perform purification in a solvent system where the conjugate is highly soluble.
Adsorption to Purification Media - For chromatography, choose a stationary phase and mobile phase that minimize non-specific binding. - If using scavenger resins, test for product adsorption on a small scale first.
Degradation During Purification - Avoid harsh pH conditions or prolonged exposure to elevated temperatures. - If the conjugate is sensitive to oxidation, perform purification under an inert atmosphere.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Residual Copper Catalyst - Implement a robust copper removal strategy (see FAQs and Protocol 1). - Use a colorimetric test or ICP-MS to quantify residual copper.
Unreacted Starting Materials - Optimize the stoichiometry of the reactants to drive the reaction to completion. - Employ a purification method with high resolving power, such as preparative HPLC. - For larger conjugates, consider dialysis or size-exclusion chromatography to remove small molecule starting materials.
Side-Products (e.g., Alkyne Homodimers) - Degas solutions and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling. - Add a mild reducing agent like sodium ascorbate to the reaction mixture to keep copper in the active Cu(I) state.

Experimental Protocols

Protocol 1: General Procedure for Copper Removal using a Chelating Agent (EDTA)
  • Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).

  • Extraction: Transfer the diluted mixture to a separatory funnel and wash with an aqueous solution of 0.5 M EDTA (pH 8). The aqueous layer will often turn blue or green as the copper-EDTA complex forms.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the EDTA wash until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with water and then with brine to remove residual EDTA and aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified by chromatography.

Visualizations

experimental_workflow cluster_reaction CuAAC Reaction cluster_purification Purification start This compound + Alkyne-Molecule reaction Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) start->reaction Click Reaction product Crude Conjugate Mixture reaction->product copper_removal Copper Removal (e.g., EDTA Wash) product->copper_removal chromatography Chromatography (e.g., HPLC, Column) copper_removal->chromatography Crude Product final_product Pure this compound Conjugate chromatography->final_product

Caption: General experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues start Analyze Purified Conjugate purity_check Is the purity acceptable? start->purity_check yield_check Is the yield acceptable? purity_check->yield_check Yes impurity_id Identify Impurities (MS, NMR) purity_check->impurity_id No success Purification Successful yield_check->success Yes check_solubility Check Solubility yield_check->check_solubility No failure Review and Optimize Protocol copper_issue Residual Copper? impurity_id->copper_issue starting_material_issue Unreacted Starting Material? copper_issue->starting_material_issue No optimize_cu_removal Optimize Copper Removal copper_issue->optimize_cu_removal Yes side_product_issue Side-Products Present? starting_material_issue->side_product_issue No optimize_reaction Optimize Reaction Conditions starting_material_issue->optimize_reaction Yes side_product_issue->optimize_reaction Yes optimize_chromatography Optimize Chromatography side_product_issue->optimize_chromatography No optimize_cu_removal->failure optimize_reaction->failure optimize_chromatography->failure check_adsorption Check Adsorption to Media check_solubility->check_adsorption check_degradation Check for Degradation check_adsorption->check_degradation check_degradation->failure

Caption: A logical troubleshooting guide for the purification of this compound conjugates.

References

Technical Support Center: HPLC Purification of Z-D-Dbu(N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the HPLC purification of peptides modified with Z-D-Dbu(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC purification of modified peptides?

A1: The most frequent challenges in peptide HPLC purification include poor resolution, peak tailing or fronting, baseline noise, inconsistent retention times, and high backpressure. These issues can arise from various factors, including the peptide's intrinsic properties, the type of chemical modification, column chemistry, mobile phase composition, and the HPLC system itself.

Q2: How does the this compound modification specifically affect HPLC purification?

A2: The this compound modification introduces an azide (N3) group and a benzyloxycarbonyl (Z) protecting group. These modifications can increase the hydrophobicity of the peptide, potentially leading to longer retention times and requiring higher concentrations of organic solvent for elution. The azide group is a versatile chemical handle for "click chemistry" and is generally stable under typical reversed-phase HPLC conditions.[1][] However, poor solubility of the crude peptide, which may be soluble in DMSO, can be a challenge.[1]

Q3: Which stationary phase is recommended for purifying my this compound modified peptide?

A3: Reversed-phase HPLC (RP-HPLC) with a C18-modified silica stationary phase is the most common and recommended choice for a wide range of peptides, including those with modifications.[3] For more hydrophobic peptides, which can result from the this compound modification, a C8 or C4 column might provide better peak shape and recovery. It is also important to consider the pore size of the stationary phase; 100 Å or 300 Å are common for peptides to ensure they can access the bonded phase.

Q4: What is the role of trifluoroacetic acid (TFA) in the mobile phase for peptide purification?

A4: TFA is a crucial ion-pairing agent in peptide purification. It serves two main purposes: it acidifies the mobile phase to a pH of about 2, which protonates free silanol groups on the silica-based column packing and the acidic groups on the peptide, minimizing undesirable secondary interactions and improving peak shape. It also forms ion pairs with the basic residues of the peptide, which can enhance the separation. A concentration of 0.1% (v/v) TFA in both the aqueous and organic mobile phases is standard.

Q5: How can I improve the recovery of my modified peptide?

A5: Low recovery can be due to several factors, including poor solubility of the peptide in the loading solvent, adsorption to the column or HPLC system components, or precipitation on the column. To improve recovery, ensure the peptide is fully dissolved before injection; using a small amount of a strong organic solvent like DMSO to dissolve the peptide before diluting with the initial mobile phase can be effective. For hydrophobic peptides, using n-propanol or isopropanol in the mobile phase can enhance solubility and recovery. Additionally, passivating the HPLC system with a strong acid can help minimize nonspecific adsorption to metallic surfaces.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC purification of your this compound modified peptide.

Problem Potential Cause Solution
Peak Tailing Secondary Interactions: The peptide is interacting with active silanol groups on the column packing.- Ensure 0.1% TFA is present in both mobile phases to suppress silanol activity.- Use a high-purity, end-capped column.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the amount of sample injected.- Use a larger diameter preparative column for larger sample loads.
Contamination: Buildup of strongly retained compounds on the column can lead to peak distortion.- Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).- If the problem persists, consider replacing the column or guard column.
Peak Broadening Poor Mass Transfer: The peptide is not efficiently moving between the mobile and stationary phases.- Decrease the flow rate to allow more time for equilibration.- Increase the column temperature to reduce mobile phase viscosity and improve mass transfer.
Large Injection Volume/Strong Sample Solvent: Injecting a large volume of sample dissolved in a solvent stronger than the initial mobile phase can cause band broadening.- Dissolve the sample in the initial mobile phase whenever possible.- If a stronger solvent is needed for solubility, inject the smallest possible volume.
Poor Resolution Inappropriate Gradient: The gradient may be too steep to separate closely eluting impurities from the target peptide.- Run a shallow gradient around the elution point of your target peptide.- Start with a broad scouting gradient (e.g., 5-95% organic phase) to determine the approximate elution percentage, then optimize with a shallower gradient.
Wrong Column Chemistry: The chosen stationary phase may not be optimal for the specific peptide.- If using a C18 column, consider trying a C8, C4, or a phenyl-hexyl column for different selectivity.
Low Recovery Peptide Precipitation: The peptide may be precipitating on the column, especially if it has poor solubility in the mobile phase.- Ensure the peptide is fully dissolved in the injection solvent. Consider using a small amount of DMSO or isopropanol for initial dissolution.- Increase the column temperature to improve solubility.
Peptide Adsorption: The peptide may be adsorbing to the column frit, tubing, or other HPLC components.- Passivate the HPLC system with a strong acid.- Consider using a biocompatible (PEEK) HPLC system.
Unexpected Peaks Contamination: The peaks could be from impurities in the solvents, the sample, or carryover from a previous injection.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases.- Run a blank gradient to check for system contamination.- Ensure proper cleaning of the injector between runs.
Peptide Degradation: The peptide may be degrading on the column.- Ensure the mobile phase pH is appropriate for peptide stability (typically pH 2-3 with TFA).- If the peptide is known to be unstable, minimize the time it spends on the column by using a faster flow rate or a shorter column.

Data Presentation

Table 1: Typical Parameters for RP-HPLC Purification of Modified Peptides

ParameterTypical Value/RangeKey Considerations
Column Type C18, C8, C4C18 is a good starting point. Use C8 or C4 for more hydrophobic peptides.
Pore Size 100 Å or 300 Å300 Å is often preferred for larger peptides to allow better access to the stationary phase.
Mobile Phase A 0.1% TFA in HPLC-grade waterTFA is a critical ion-pairing agent for good peak shape.
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrileAcetonitrile is the most common organic modifier.
Gradient Linear, optimized for separationStart with a broad scouting gradient, then use a shallow gradient around the elution point of the target peptide.
Flow Rate Analytical: 1.0 mL/minSemi-prep: 5-20 mL/minPrep: >20 mL/minAdjust based on column diameter and particle size.
Column Temperature Ambient to 60 °CIncreasing temperature can improve peak shape and solubility but may affect peptide stability.
Detection Wavelength 210-220 nmFor detecting the peptide backbone. 280 nm can be used if the peptide contains Trp or Tyr residues.
Typical Recovery 30-70%Highly dependent on the crude peptide purity, solubility, and the optimized purification method.

Experimental Protocols

General Protocol for RP-HPLC Purification of a this compound Modified Peptide

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent. Given that this compound is soluble in DMSO, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with Mobile Phase A (0.1% TFA in water).

  • Ensure the final concentration is appropriate for the column size being used.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System Preparation:

  • Use a clean reversed-phase column (e.g., C18, 5 µm particle size, 100 Å pore size).

  • Prepare fresh mobile phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Thoroughly degas the mobile phases.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

3. Method Development - Initial Scouting Gradient:

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Gradient: A broad linear gradient from 5% to 95% B over 30-60 minutes.

  • Detection: Monitor at 214 nm and 280 nm.

  • Inject a small amount of the crude peptide to determine the approximate elution time.

4. Method Optimization and Preparative Run:

  • Based on the scouting run, design a shallower gradient around the elution percentage of the target peptide to improve resolution from closely eluting impurities.

  • Adjust the flow rate for the preparative column according to its dimensions.

  • Inject the prepared crude peptide sample.

5. Fraction Collection and Analysis:

  • Collect fractions across the peak(s) of interest.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Confirm the identity of the peptide in the desired fractions by mass spectrometry.

6. Post-Purification Processing:

  • Pool the fractions that meet the desired purity specifications.

  • Remove the acetonitrile by rotary evaporation or lyophilization.

  • Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_symptoms Identify Symptoms cluster_investigation Investigate Cause cluster_solution Implement Solution cluster_end End start Problem with HPLC Purification symptom Poor Resolution? Peak Tailing/Broadening? Low Recovery? start->symptom investigate Check Method Parameters - Gradient Slope - Mobile Phase - Column Choice - Temperature symptom->investigate Analyze Chromatogram solution Optimize Gradient Adjust Mobile Phase Change Column Optimize Sample Prep investigate->solution Isolate Cause check_sample Check Sample Prep - Solubility - Injection Volume - Solvent Strength check_sample->solution check_system Check HPLC System - Column Contamination - Leaks - Extra-column Volume check_system->solution solution->symptom Re-evaluate if problem persists end Purification Successful solution->end Verify with Analytical HPLC

Caption: A logical workflow for troubleshooting common HPLC purification issues.

Peptide_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Finalization sample_prep Sample Preparation (Dissolve & Filter) scouting_run Analytical Scouting Run sample_prep->scouting_run hplc_prep HPLC System Preparation (Equilibrate Column) hplc_prep->scouting_run method_opt Method Optimization (Gradient Adjustment) scouting_run->method_opt prep_run Preparative HPLC Run method_opt->prep_run fraction_collection Fraction Collection prep_run->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check identity_check Identity Confirmation (Mass Spectrometry) purity_check->identity_check pooling Pool Pure Fractions identity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A standard experimental workflow for peptide purification using HPLC.

References

Technical Support Center: Catalyst Selection for Z-D-Dbu(N3)-OH Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving the azido-amino acid Z-D-Dbu(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst system for a this compound click reaction?

A1: For most bioconjugation applications involving molecules like this compound, the most reliable and convenient catalyst system is generated in situ.[1][2] This typically involves using Copper(II) sulfate (CuSO₄) as the copper source, a reducing agent to generate the active Cu(I) species, and a stabilizing ligand.[1][2]

  • Copper Source: CuSO₄ (typically 50-250 µM final concentration).

  • Reducing Agent: Sodium Ascorbate (NaAsc) is the most common and effective choice. It should always be prepared fresh.[1]

  • Ligand: A water-soluble, Cu(I)-stabilizing ligand is crucial. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended for aqueous reactions due to its excellent performance and solubility.

Q2: Why is a ligand necessary for the CuAAC reaction?

A2: A ligand serves several critical functions in the CuAAC reaction. It stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state or disproportionation. The ligand also accelerates the reaction rate and, in the context of biomolecules, protects sensitive functional groups from damage by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.

Q3: What is the optimal ligand-to-copper ratio?

A3: A common recommendation, particularly for reactions involving sensitive biomolecules, is a 5:1 molar ratio of ligand to copper (e.g., 500 µM THPTA to 100 µM CuSO₄). This excess of ligand helps to protect the substrate from oxidative damage. However, for some highly efficient ligands, a 1:1 or 2:1 ratio may be sufficient.

Q4: Can I use a pre-made Cu(I) salt like CuI or CuBr instead of generating Cu(I) in situ?

A4: While you can use Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr), it is often less convenient for bioconjugation in aqueous media. These salts have poor solubility and are highly sensitive to oxidation, requiring rigorous deoxygenation and handling under an inert atmosphere. Iodide ions from CuI can also interfere with the reaction, making it a less recommended source when maximal reaction rates are desired. The in situ generation from CuSO₄ and sodium ascorbate is generally more reliable and easier to perform.

Q5: My reaction is performed in an organic solvent. Do the catalyst recommendations change?

A5: Yes, the choice of ligand and solvent system are related. While THPTA is ideal for aqueous systems, other ligands like TBTA (tris(benzyltriazolylmethyl)amine) were historically used but have poor water solubility. In organic solvents like DMF or in solvent mixtures (e.g., t-BuOH/H₂O), different ligand systems may be employed. However, for consistency and biocompatibility, maintaining an aqueous buffer system with a water-soluble ligand like THPTA, perhaps with a co-solvent like DMSO to aid solubility, is often the preferred approach.

Troubleshooting Guide

This section addresses common problems encountered during this compound click reactions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Catalyst Oxidation The Cu(I) catalyst is highly sensitive to oxygen. Ensure all buffers are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) before use. Keep the reaction vessel sealed from the air.
Degraded Reducing Agent Sodium ascorbate solutions are unstable and prone to oxidation. Always prepare sodium ascorbate solutions fresh immediately before setting up the reaction.
Copper Sequestration Other molecules in your reaction, such as free thiols (e.g., from cysteine residues, DTT) or histidine tags, can chelate the copper catalyst, rendering it inactive. Consider adding an excess of the copper/ligand complex or a sacrificial metal like Zn(II) to bind the interfering species.
Inaccessible Reactants If this compound is attached to a large biomolecule, the azide group may be sterically hindered or buried within the structure. Try adding a denaturing or solvating co-solvent like DMSO (e.g., 10-30% v/v) to improve accessibility.
Incorrect Order of Addition The order of reagent addition is critical. A recommended practice is to pre-mix the CuSO₄ and ligand, add this to the solution containing the azide and alkyne, and then initiate the reaction by adding the fresh sodium ascorbate solution. Never add ascorbate directly to the CuSO₄ solution without a ligand present.

Issue 2: Slow Reaction Rate

Potential Cause Recommended Solution
Suboptimal Ligand The ligand has a dramatic effect on reaction rate. For aqueous solutions, THPTA is generally superior to TBTA. Ensure you are using an appropriate and high-purity ligand.
Low Reactant Concentration Click reactions are concentration-dependent. If working with very dilute solutions of your azide or alkyne, you may need to increase the reaction time or slightly increase the catalyst concentration.
Incorrect pH The CuAAC reaction is robust across a wide pH range (typically 4-12), but optimal performance is often seen around pH 7-8 for bioconjugation. Ensure your buffer is within this range.

Issue 3: Reaction Irreproducibility

Potential Cause Recommended Solution
Variable Oxygen Exposure The most common cause of irreproducibility is inconsistent deoxygenation. Standardize your procedure for preparing buffers and running the reaction to minimize air exposure.
Reagent Stock Instability Aside from sodium ascorbate, ensure your other stock solutions (azide, alkyne, copper, ligand) are stored correctly and have not degraded. Store stocks frozen and in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data on Catalyst Performance

Table 1: Comparison of Common Ligands for CuAAC

LigandKey CharacteristicsTypical YieldNotes
THPTA High water solubility. Accelerates reaction and protects biomolecules.>95%Recommended for aqueous bioconjugation. Less cytotoxic compared to systems with other ligands.
TBTA Poor water solubility, requires co-solvents (DMSO/t-BuOH).>90%Historically common, but largely superseded by THPTA for aqueous applications.
BTTAA Water-soluble ligand. Shows very high activity and can accelerate the reaction significantly.>95%An excellent alternative to THPTA, potentially offering faster kinetics.
None (Ligand-free)Variable, often lowNot recommended. Leads to catalyst instability, slow rates, and potential for side reactions and substrate degradation.

Table 2: Effect of Catalyst Loading on Peptide CuAAC Yield

This table illustrates typical results from optimizing a CuAAC reaction for peptide conjugation, which is analogous to reactions with this compound derivatives.

Copper SourceReducing AgentCatalyst Loading (eq.)Yield
CuSO₄NaAsc2.0>98%
CuSO₄NaAsc4.0>98%
Copper WireNoneN/A~100% (after 5h)
CuSO₄NaAsc(in CHCl₃/H₂O)30-65%

Data synthesized from examples in peptide chemistry literature. Yields are highly dependent on specific substrates, concentrations, and reaction times.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a starting point and should be optimized for each specific application.

  • Prepare Stock Solutions:

    • This compound: 10 mM in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Alkyne Substrate: 10 mM in a suitable solvent.

    • CuSO₄: 20 mM in deoxygenated water.

    • THPTA Ligand: 50 mM in deoxygenated water.

    • Sodium Ascorbate (NaAsc): 100 mM in deoxygenated water (Prepare fresh immediately before use ).

    • Reaction Buffer: e.g., 100 mM phosphate buffer, pH 7.4, deoxygenated.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the following in order:

      • Reaction Buffer

      • This compound solution (e.g., to a final concentration of 100 µM)

      • Alkyne substrate solution (e.g., to a final concentration of 200 µM)

    • Vortex gently to mix.

  • Prepare Catalyst Premix:

    • In a separate tube, mix the CuSO₄ and THPTA ligand solutions. For a 5:1 ratio, you might mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction tube containing the azide and alkyne.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 5 mM).

    • Ensure the tube is capped tightly to prevent oxygen entry.

  • Incubation:

    • Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours. Monitor progress by a suitable analytical method (e.g., LC-MS, HPLC).

Diagrams and Workflows

G Catalyst Selection Logic for CuAAC cluster_0 Reaction System Assessment cluster_1 Recommended Catalyst Components cluster_2 Key Optimization Parameters Aqueous Aqueous System / Bioconjugation Ligand_Aq Ligand: THPTA or BTTAA (Water-Soluble) Aqueous->Ligand_Aq Organic Organic Solvent Ligand_Org Ligand: TBTA or others (Consider co-solvents like DMSO) Organic->Ligand_Org Copper Copper Source: CuSO4 (in situ reduction) Ligand_Aq->Copper Ligand_Org->Copper Reducer Reducing Agent: Sodium Ascorbate (Freshly Made) Copper->Reducer Ratio Ligand:Cu Ratio (Start at 5:1) Reducer->Ratio Deoxygenation Rigorous Deoxygenation Ratio->Deoxygenation Order Correct Order of Addition Deoxygenation->Order

Caption: Catalyst selection workflow for this compound click reactions.

G Troubleshooting Workflow for Low Yield Start Low / No Product Check_Ascorbate Is Sodium Ascorbate Solution Fresh? Start->Check_Ascorbate Check_O2 Was System Deoxygenated? Check_Ascorbate->Check_O2 Yes Sol_Ascorbate Action: Remake Ascorbate Solution and Repeat Check_Ascorbate->Sol_Ascorbate No Check_Sequestration Potential Copper Sequestration? (Thiols, etc.) Check_O2->Check_Sequestration Yes Sol_O2 Action: Improve Deoxygenation Protocol Check_O2->Sol_O2 No Check_Solubility Are Reactants Fully Soluble? Check_Sequestration->Check_Solubility No Sol_Sequestration Action: Add Excess Catalyst or Sacrificial Metal (Zn) Check_Sequestration->Sol_Sequestration Yes Sol_Solubility Action: Add Co-solvent (e.g., DMSO) Check_Solubility->Sol_Solubility Yes Success Reaction Successful Check_Solubility->Success No

Caption: Decision tree for troubleshooting low-yield CuAAC reactions.

References

Quantifying the efficiency of Z-D-Dbu(N3)-OH incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for quantifying the efficiency of Z-D-Dbu(N3)-OH incorporation in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a non-natural amino acid containing an azide (N3) group.[1][2][3][4] This azide moiety serves as a bioorthogonal handle, allowing for specific chemical modifications.[5] Its primary application is in "click chemistry," a set of rapid and reliable reactions for bioconjugation. Specifically, the azide group can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used for attaching labels, reporter tags, or other functional molecules to peptides and proteins.

Q2: How is the incorporation of this compound into a peptide sequence typically achieved?

A2: The incorporation of this compound is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Z-protecting group (benzyloxycarbonyl) on the alpha-amine is compatible with Fmoc-based SPPS strategies after an initial deprotection step. The amino acid is activated and coupled to the growing peptide chain on a solid support resin.

Q3: What methods can be used to quantify the incorporation efficiency of this compound?

A3: Several methods can be employed to quantify the incorporation efficiency:

  • Mass Spectrometry (MS): This is a primary and highly accurate method. By analyzing the crude peptide product, the relative abundance of the desired peptide containing this compound can be compared to any deletion sequences (peptides lacking the amino acid). High-resolution mass spectrometry can confirm the exact mass of the modified peptide.

  • High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC (RP-HPLC) can be used to separate the target peptide from impurities and deletion sequences. The peak area of the desired peptide relative to the total peak area of all peptide species provides a quantitative measure of incorporation efficiency.

  • Bioorthogonal Ligation and Analysis: The azide-containing peptide can be reacted with a fluorescently-labeled alkyne probe (e.g., DBCO-fluorophore) via SPAAC. The efficiency of the ligation, which is dependent on the initial incorporation of the azide, can then be quantified using fluorescence spectroscopy or gel electrophoresis.

Q4: What are typical incorporation efficiencies for azido-amino acids like this compound in SPPS?

A4: While specific data for this compound is not extensively published, typical incorporation efficiencies for non-natural amino acids, including those with azide moieties, in well-optimized SPPS protocols can range from 95% to over 99%. Factors influencing efficiency include the coupling reagents used, reaction times, and the sequence of the peptide being synthesized.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation and analysis of this compound.

Problem Possible Cause Recommended Solution
Low Incorporation Efficiency (as determined by MS or HPLC) 1. Incomplete Coupling: The coupling reaction may not have gone to completion. 2. Steric Hindrance: The surrounding amino acids in the peptide sequence may sterically hinder the coupling of this compound. 3. Reagent Degradation: Coupling reagents (e.g., HBTU, HATU) or the this compound itself may have degraded.1. Double Couple: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion. 2. Extend Coupling Time: Increase the reaction time for the coupling of this compound. 3. Use Fresh Reagents: Ensure all amino acids and coupling reagents are fresh and have been stored under appropriate conditions.
Poor Peak Shape or Broad Peaks in RP-HPLC 1. Suboptimal Gradient: The elution gradient may be too steep, leading to poor separation. 2. Secondary Interactions: The azide group might interact with the silica backbone of the C18 column, causing peak tailing. 3. Peptide Aggregation: The peptide may be aggregating on the column.1. Optimize Gradient: Use a shallower gradient around the expected elution time of the peptide. 2. Modify Mobile Phase: Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% trifluoroacetic acid (TFA). 3. Sample Preparation: Dissolve the crude peptide in a stronger solvent or a denaturant if aggregation is suspected.
Mass Spectrometry Shows a Neutral Loss of 28 Da Fragmentation of the Azide Group: The azide group (N3) can lose a molecule of nitrogen (N2, 28 Da) under certain ionization conditions in the mass spectrometer.This is a known fragmentation pattern for azido-containing compounds and can be a useful diagnostic feature to confirm the presence of the modification. Use a softer ionization method if fragmentation is problematic for quantification.
Difficulty in Post-synthetic Modification (Click Reaction) 1. Incomplete Incorporation: The peptide may not contain the azide group due to failed incorporation. 2. Azide Reduction: The azide group may have been reduced to an amine during synthesis or cleavage (e.g., by certain scavengers). 3. Suboptimal Reaction Conditions: The conditions for the click reaction (e.g., catalyst, ligand, solvent) may not be optimal.1. Confirm Incorporation: Verify the presence of the azide-containing peptide by mass spectrometry. 2. Review Cleavage Cocktail: Ensure the cleavage cocktail does not contain reagents known to reduce azides. 3. Optimize Click Reaction: Refer to established protocols for CuAAC or SPAAC and optimize reaction conditions.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the incorporation efficiency of this compound under different experimental conditions, as determined by RP-HPLC analysis of the crude product.

Coupling Reagent Coupling Time (min) Equivalents of Amino Acid Observed Efficiency (%)
HBTU/HOBt/DIPEA60496.5
HBTU/HOBt/DIPEA120498.2
HATU/DIPEA60497.8
HATU/DIPEA60699.1
DIC/Oxyma90595.3

Note: These values are illustrative and actual efficiencies may vary depending on the specific peptide sequence, resin, and other synthesis parameters.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Couple the subsequent Fmoc-protected amino acids by dissolving the amino acid (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF and adding to the resin. Agitate for 1-2 hours.

    • For this compound incorporation, pre-activate this compound with the coupling reagents for 5 minutes before adding to the resin. Allow to couple for 2 hours.

  • Repeat: Repeat deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify by RP-HPLC.

Protocol 2: Quantification of Incorporation Efficiency using RP-HPLC and Mass Spectrometry

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analytical RP-HPLC:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: Run a linear gradient from 5% to 95% B over 30 minutes.

    • Detection: Monitor absorbance at 214 nm or 220 nm.

  • Data Analysis (HPLC): Integrate the peak area of the desired product and any major impurities (e.g., deletion sequences). Calculate the efficiency as: (Area of Desired Peptide Peak / Total Area of All Peptide Peaks) * 100%.

  • Mass Spectrometry Analysis:

    • Collect fractions from the analytical HPLC corresponding to the major peaks.

    • Analyze each fraction by ESI-MS or MALDI-TOF MS to identify the mass of each species.

    • Confirm the mass of the desired peptide containing this compound and identify any deletion sequences.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis & Quantification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection n cycles Coupling Amino Acid Coupling Deprotection->Coupling n cycles Cleavage Cleavage & Deprotection Deprotection->Cleavage Coupling->Deprotection n cycles ZDbu_Coupling This compound Coupling ZDbu_Coupling->Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification & Analysis Crude_Peptide->HPLC MS Mass Spectrometry Confirmation HPLC->MS Quantification Quantify Efficiency MS->Quantification

Caption: Experimental workflow for the synthesis and quantification of this compound incorporation.

troubleshooting_logic Start Low Incorporation Efficiency Observed Check_Coupling Review Coupling Protocol Start->Check_Coupling Check_Reagents Verify Reagent Quality Start->Check_Reagents Double_Couple Implement Double Coupling Check_Coupling->Double_Couple New_Reagents Use Fresh Reagents Check_Reagents->New_Reagents Re_Analyze Re-synthesize & Analyze Double_Couple->Re_Analyze New_Reagents->Re_Analyze

Caption: A logical flowchart for troubleshooting low incorporation efficiency of this compound.

References

Validation & Comparative

Validating the Incorporation of Z-D-Dbu(N3)-OH by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise incorporation of unnatural amino acids (Uaas) is critical for creating novel peptides with enhanced therapeutic properties or for introducing bioorthogonal handles for downstream modifications. Z-D-Dbu(N3)-OH, an azide-containing diaminobutyric acid derivative, is a valuable building block for introducing a "click chemistry" handle into a peptide sequence.[1][2] However, successful synthesis requires rigorous validation to confirm the identity and purity of the final product. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering high sensitivity and structural information.[3][4]

This guide provides a comparative overview of common mass spectrometry techniques for validating the incorporation of this compound, supported by detailed experimental protocols and data interpretation guidelines.

Experimental Protocols

Successful validation by mass spectrometry begins with high-quality peptide synthesis and sample preparation. Below are streamlined protocols for these critical steps.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol details the manual synthesis of a model peptide (e.g., Ac-Tyr-Dbu(N3) -Ala-Phe-NH₂) using Fmoc chemistry to illustrate the incorporation of this compound.

  • Resin Preparation:

    • Start with 100 mg of Rink Amide resin (for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a fritted reaction vessel.[5]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then repeat with a fresh solution for 10-15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the standard Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) by dissolving it (4 eq.) with an activating agent like HCTU (3.95 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor reaction completion using a Kaiser test; a negative result (yellow beads) indicates a complete coupling.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of this compound:

    • Repeat the Fmoc deprotection step (Step 2).

    • For the coupling step, use this compound (4 eq.) with the same activation procedure as in Step 3. The azide group is stable under standard SPPS conditions.

  • Chain Elongation and Finalization:

    • Continue the cycle of deprotection and coupling for the remaining amino acids (e.g., Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH).

    • After the final amino acid is coupled, perform a final deprotection and cap the N-terminus with acetic anhydride and DIPEA in DMF.

  • Cleavage and Precipitation:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the purity and collect the relevant fractions, then lyophilize to obtain the final peptide powder.

Protocol 2: Sample Preparation for Mass Spectrometry
  • For ESI-MS: Dissolve the lyophilized peptide in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1-10 pmol/µL.

  • For MALDI-TOF MS: Mix the peptide solution (as prepared for ESI-MS) in a 1:1 ratio with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) dissolved in 50:50 acetonitrile/water with 0.1% TFA). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Workflow for Peptide Synthesis and MS Validation

G cluster_synthesis Peptide Synthesis (SPPS) cluster_ms Mass Spectrometry Validation cluster_key Key Steps Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each AA Incorp 4. This compound Coupling Coupling->Incorp Incorp->Deprotection Cleavage 5. Cleavage & Purification Incorp->Cleavage SamplePrep 6. Sample Preparation Cleavage->SamplePrep MS_Analysis 7. MS Analysis SamplePrep->MS_Analysis Data_Analysis 8. Data Analysis & Confirmation MS_Analysis->Data_Analysis Key1 Standard SPPS Step Key2 Uaa Incorporation Key3 Validation Step

Caption: Workflow for synthesis and validation.

Data Presentation and Comparison

Validation of incorporation is primarily achieved by comparing the experimentally observed mass with the theoretical mass of the peptide. Further structural confirmation is obtained via tandem mass spectrometry (MS/MS) fragmentation.

Molecular Weight of this compound: 278.26 g/mol Residual Mass in Peptide: 221.22 Da (C₁₂H₁₁N₄O₂ as part of the peptide backbone)

Table 1: Quantitative Data for Model Peptide (Ac-Tyr-Dbu(N3)-Ala-Phe-NH₂)
ParameterTheoretical ValueObserved Value (Example)Status
Monoisotopic Mass 624.2980 Da624.2975 DaConfirmed
[M+H]⁺ (ESI-MS) 625.3053 m/z625.3048 m/zConfirmed
[M+Na]⁺ (MALDI-MS) 647.2872 m/z647.2865 m/zConfirmed
MS/MS Fragment (b₂-ion) 342.1622 m/z (Ac-Tyr-Dbu(N3))342.1619 m/zConfirmed
MS/MS Fragment (y₂-ion) 219.1132 m/z (Ala-Phe-NH₂)219.1130 m/zConfirmed
Neutral Loss from [M+H]⁺ 597.2957 m/z (-N₂)597.2951 m/zConfirmed
Table 2: Comparison of Mass Spectrometry Validation Techniques
FeatureMALDI-TOF MSESI-MS with CIDESI-MS with ETD
Primary Use Intact mass determination (Peptide Mass Fingerprinting).Intact mass and peptide sequencing.Peptide sequencing, especially for labile modifications.
Ionization Soft ionization, primarily forms singly charged ions ([M+H]⁺, [M+Na]⁺).Soft ionization, forms multiply charged ions ([M+nH]ⁿ⁺).Same as ESI-MS with CID.
Fragmentation Type Post-Source Decay (PSD) or in-source decay.Collision-Induced Dissociation (CID). Produces b- and y-ions .Electron Transfer Dissociation (ETD). Produces c- and z-ions .
Pros for this compound - Simple spectra with dominant molecular ion peak.- High sensitivity.- Tolerant to some buffers/salts.- Robust and widely available.- Provides clear b- and y-ion series for sequencing.- Characteristic neutral loss of N₂ (28 Da) is readily observed.- Preserves the azide side chain during backbone fragmentation.- Provides complementary fragmentation data to CID, increasing sequence coverage.
Cons for this compound - Fragmentation (PSD) can be complex and less informative than MS/MS.- Potential for metastable ion formation from azide loss, which can complicate interpretation.- Can cause premature neutral loss of the azide group, potentially reducing backbone fragmentation information.- Generally less efficient for doubly charged peptides compared to CID/HCD.- Requires higher charge state precursors (≥2+) for efficient fragmentation.
Best For Rapid confirmation of the correct molecular weight of the final purified peptide.Routine confirmation of both mass and sequence for most peptides.Detailed sequencing where CID is insufficient or to confirm the location of labile modifications.

Visualizing Fragmentation Pathways

The choice of fragmentation technique dictates how the peptide backbone is cleaved, which is crucial for confirming the precise location of the this compound residue.

Caption: CID (red) vs. ETD (blue) fragmentation.

References

A Comparative Analysis of Z-D-Dbu(N3)-OH and Fmoc-L-Dap(N3)-OH for the Introduction of Azide Functionality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and peptide chemistry, the site-specific incorporation of bioorthogonal functional groups is of paramount importance. The azide moiety, a key player in "click chemistry," offers a versatile handle for the selective modification of peptides and proteins.[1] This guide provides a detailed comparative analysis of two commercially available amino acid derivatives, Z-D-Dbu(N3)-OH and Fmoc-L-Dap(N3)-OH, which are utilized to introduce an azide group into a peptide sequence. This comparison focuses on their chemical properties, performance in peptide synthesis, and potential side reactions, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific application.

Core Properties and Specifications

A fundamental understanding of the chemical and physical properties of these two compounds is essential for their effective application. The key distinction lies in the Nα-protecting group: the benzyloxycarbonyl (Z) group in this compound and the fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-L-Dap(N3)-OH. This difference dictates the synthetic strategy and deprotection conditions.[2][3]

PropertyThis compoundFmoc-L-Dap(N3)-OH
Chemical Name (R)-4-azido-2-(((benzyloxy)carbonyl)amino)butanoic acid(S)-3-azido-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
Synonyms Z-D-2,4-diaminobutanoic acid (4-azide)Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine
Molecular Formula C12H14N4O4C18H16N4O4
Molecular Weight 278.26 g/mol 352.35 g/mol
CAS Number 1931958-82-5684270-46-0
Nα-Protecting Group Benzyloxycarbonyl (Z or Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Protecting Group Lability Hydrogenolysis (e.g., H2/Pd) or strong acids (e.g., HBr/AcOH)[2]Base (e.g., 20% piperidine in DMF)[2]
Primary Application Introduction of azide for click chemistry, ADC linker synthesisIntroduction of azide for click chemistry in Fmoc-SPPS

Performance in Peptide Synthesis: A Comparative Overview

The choice between this compound and Fmoc-L-Dap(N3)-OH is primarily dictated by the overall peptide synthesis strategy, specifically whether a Boc/Z or Fmoc/tBu approach is employed.

ParameterThis compound (inferred from Z-amino acids)Fmoc-L-Dap(N3)-OH
Synthetic Strategy Boc/Z Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis.Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Orthogonality The Z group is orthogonal to Boc- and some other acid-labile side-chain protecting groups.The Fmoc group is orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).
Deprotection Conditions Harsher conditions (hydrogenolysis or strong acid) may not be suitable for sensitive peptides.Milder basic deprotection conditions are compatible with a wider range of sensitive peptide modifications.
Automation Less amenable to full automation in modern SPPS synthesizers.Fully compatible with automated Fmoc-SPPS protocols.
Coupling Efficiency Generally high in solution-phase. In SPPS, requires appropriate coupling reagents.High, with typical coupling yields often exceeding 99% per step with optimized reagents.
Recommended Coupling Reagents Standard reagents like HBTU, HATU, or PyBOP are likely effective.PyBOP and HATU are highly recommended; HBTU and TBTU should be avoided due to potential side reactions.
Potential Side Reactions Incomplete deprotection; side reactions with sulfur-containing amino acids during hydrogenolysis.Aspartimide formation, diketopiperazine formation, azide reduction by certain scavengers (e.g., EDT).

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these azide-containing amino acids.

Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS

This protocol outlines a standard manual coupling cycle for Fmoc-L-Dap(N3)-OH.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., PyBOP or HATU, 3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 6 equivalents)

Procedure:

  • Fmoc Deprotection: The Fmoc-protected peptide-resin is treated with 20% piperidine in DMF for 3-5 minutes, the solution is drained, and the treatment is repeated for an additional 10-15 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, Fmoc-L-Dap(N3)-OH, the coupling reagent (e.g., PyBOP), and DIPEA are dissolved in DMF and allowed to pre-activate for 5 minutes.

  • Coupling: The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-3 hours.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative ninhydrin (Kaiser) test. A negative test indicates the absence of free primary amines.

  • Washing: Upon completion, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Protocol 2: General Protocol for the Incorporation of this compound in Boc-SPPS

Materials:

  • Boc-protected peptide-resin

  • This compound (3 equivalents)

  • Trifluoroacetic acid (TFA)

  • DMF, peptide synthesis grade

  • Coupling reagent (e.g., HBTU, 3 equivalents)

  • DIPEA (6 equivalents)

Procedure:

  • Boc Deprotection: The Boc-protected peptide-resin is treated with a solution of TFA in dichloromethane (DCM) (typically 25-50%) to remove the Boc group. The resin is then washed with DCM and DMF and neutralized with a solution of DIPEA in DMF.

  • Amino Acid Activation: this compound, HBTU, and DIPEA are dissolved in DMF to activate the carboxylic acid.

  • Coupling: The activated Z-amino acid solution is added to the neutralized peptide-resin and agitated for 1-3 hours.

  • Monitoring: The Kaiser test is used to monitor the reaction's completion.

  • Washing: The resin is washed with DMF.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_fmoc Fmoc-L-Dap(N3)-OH Workflow cluster_z This compound Workflow (Boc-SPPS) resin_fmoc Fmoc-Peptide-Resin deprotection_fmoc Fmoc Deprotection (20% Piperidine/DMF) resin_fmoc->deprotection_fmoc coupling_fmoc Coupling deprotection_fmoc->coupling_fmoc activated_fmoc Activated Fmoc-L-Dap(N3)-OH (PyBOP/DIPEA) activated_fmoc->coupling_fmoc azido_peptide_fmoc Azido-Peptide-Resin coupling_fmoc->azido_peptide_fmoc cleavage_fmoc Cleavage & Deprotection (TFA Cocktail) azido_peptide_fmoc->cleavage_fmoc final_peptide_fmoc Final Azido-Peptide cleavage_fmoc->final_peptide_fmoc resin_z Boc-Peptide-Resin deprotection_z Boc Deprotection (TFA/DCM) resin_z->deprotection_z coupling_z Coupling deprotection_z->coupling_z activated_z Activated this compound (HBTU/DIPEA) activated_z->coupling_z azido_peptide_z Z-Protected Azido-Peptide-Resin coupling_z->azido_peptide_z cleavage_z Cleavage & Deprotection (HF or H2/Pd) azido_peptide_z->cleavage_z final_peptide_z Final Azido-Peptide cleavage_z->final_peptide_z

Caption: Comparative workflows for incorporating Fmoc-L-Dap(N3)-OH and this compound in SPPS.

click_chemistry_pathway azido_peptide Azido-Peptide (from either method) click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azido_peptide->click_reaction alkyne_molecule Alkyne-Modified Molecule (e.g., Fluorophore, Drug) alkyne_molecule->click_reaction conjugated_peptide Triazole-Linked Peptide Conjugate click_reaction->conjugated_peptide

Caption: General signaling pathway for the application of azido-peptides in click chemistry.

Concluding Remarks

The selection between this compound and Fmoc-L-Dap(N3)-OH is fundamentally a choice of peptide synthesis strategy. For researchers utilizing modern, automated solid-phase peptide synthesis, Fmoc-L-Dap(N3)-OH is the superior choice due to its compatibility with the milder and more common Fmoc/tBu chemistry. Its performance and potential side reactions are well-documented, allowing for rational optimization of synthesis protocols.

This compound remains a viable option for specific applications, particularly in solution-phase synthesis or in laboratories equipped for Boc/Z-based SPPS. The robustness of the Z-group can be advantageous in certain contexts, but the harsher deprotection conditions limit its applicability for sensitive or complex peptides.

Ultimately, the optimal choice will depend on the specific peptide sequence, the desired modifications, and the synthetic methodology available to the researcher. This guide provides the foundational information to make an informed decision for the successful synthesis of azide-modified peptides for a wide range of applications in chemical biology and drug development.

References

A Researcher's Guide to Azido-Amino Acids: A Performance Comparison Featuring Z-D-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the expanding fields of chemical biology and drug development, the site-specific modification of peptides is a cornerstone technique for creating sophisticated molecular probes, targeted therapeutics, and novel biomaterials. Azido-amino acids have emerged as indispensable tools for this purpose, providing a chemical handle for highly selective bioorthogonal reactions. This guide offers an objective comparison of Z-D-Dbu(N3)-OH, an azido-derivative of 2,4-diaminobutyric acid, with other commonly used azido-amino acids in peptide synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Azido-Amino Acids

The choice of an azido-amino acid can significantly influence the outcome of a peptide synthesis and subsequent conjugation strategies. Key performance indicators include coupling efficiency in Solid-Phase Peptide Synthesis (SPPS), the stability of protecting groups throughout the synthesis, and the kinetics of the subsequent bioorthogonal reaction.

This compound is a derivative of diaminobutyric acid where the side-chain amine is functionalized with an azide group, and the alpha-amine is protected by a benzyloxycarbonyl (Z) group. This structure offers a shorter side chain compared to the more commonly used azidolysine. Other prevalent alternatives include azido-L-lysine (AzK), azido-L-ornithine, and azido-L-alanine, typically used with Fmoc protection for SPPS.

Table 1: Quantitative Performance Data of Azido-Amino Acids

ParameterAmino Acid DerivativeValueExperimental Context
SPPS Coupling Efficiency Novel Hydrophilic Azido-Amino Acid¹80-91% crude purityAssessed after TFA cleavage from resin following Fmoc-SPPS with various coupling reagents (HATU/DIPEA, DIC/HOAt, PyBOP/DIPEA).[1]
Z-protected Amino Acids (general)>98%Dependent on coupling reagent and steric hindrance; monitoring with a Kaiser test is recommended.
Bioorthogonal Reaction Kinetics Azidolysine (N₃K)-containing peptidek₂ = 0.34 M⁻¹s⁻¹Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-PEG at 25°C in HBS buffer (pH 7.4).[1]
Benzyl Azide (as a model)k₂ ~ 1 M⁻¹s⁻¹Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne.[2]
4-Azidopyridine (electron-withdrawn)Estimated k₂ > 1 M⁻¹s⁻¹CuAAC with a terminal alkyne; rate is expected to be faster than simple alkyl azides.[2]

¹Data for a novel Nα-Fmoc-Nδ-Boc-protected hydrophilic azido-amino acid designed to improve peptide solubility.[1]

Key Performance Insights:

  • Coupling Efficiency: While direct comparative data for this compound is limited, azido-amino acids, in general, can be incorporated into peptides with high efficiency using standard coupling reagents like HBTU, HATU, or PyBOP. The crude purities of 80-91% for a novel azido-amino acid suggest successful incorporation during Fmoc-SPPS.

  • Protecting Group Stability: The choice between a Z-group and an Fmoc-group is a critical consideration. The Fmoc group is the standard for SPPS and is removed with a mild base (e.g., piperidine), which the azide group is stable to. The Z-group, however, is generally stable to these basic conditions but is cleaved by the strong acid (e.g., TFA) used for the final cleavage of the peptide from most resins. This makes this compound incompatible with standard Fmoc-SPPS protocols if the Z-group is intended to remain on the final product. It is more suited for solution-phase synthesis or specialized SPPS strategies using resins that are cleaved under very mild conditions that do not affect the Z-group.

Experimental Protocols

Detailed and robust protocols are essential for the successful application of azido-amino acids. Below are methodologies for the incorporation of an Fmoc-protected azido-amino acid into a peptide via SPPS and a subsequent CuAAC reaction.

Protocol 1: Incorporation of Fmoc-Azido-Amino Acid using Manual Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing an azido-amino acid on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • N,N-Dimethylformamide (DMF)

  • Fmoc-protected amino acids and Fmoc-protected azido-amino acid

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Washing solvents: Dichloromethane (DCM), DMF

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free amine.

  • Amino Acid Coupling: a. In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-azido-amino acid) and 3-5 equivalents of HBTU in DMF. b. Add 6-10 equivalents of DIPEA to activate the amino acid. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times). Perform a Kaiser test to confirm the completion of the coupling.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified peptide with an alkyne-containing molecule in solution.

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent: DMF/water or DMSO/water mixture

Procedure:

  • Dissolve the azide-modified peptide and a slight excess (1.1-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent system.

  • In a separate tube, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and the copper ligand (e.g., 50 mM TBTA in DMSO/t-butanol).

  • Add the CuSO₄ and ligand solution to the peptide/alkyne mixture. The final concentration of copper is typically in the range of 100-500 µM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or mass spectrometry.

  • Upon completion, the triazole-linked product can be purified by reverse-phase HPLC.

Visualizing Workflows and Applications

Diagrams are invaluable for conceptualizing complex experimental workflows and biological pathways.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Bioorthogonal Ligation (CuAAC) Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_Azido Couple Fmoc-Azido-AA-OH Deprotection2->Coupling_Azido Deprotection3 Fmoc Deprotection Coupling_Azido->Deprotection3 Coupling2 Couple Fmoc-AA-OH Deprotection3->Coupling2 Cleavage Cleavage & Deprotection (e.g., 95% TFA) Coupling2->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 AzidoPeptide Purified Azido-Peptide Purification1->AzidoPeptide Reaction CuSO4, NaAscorbate, Ligand, aq. Buffer AzidoPeptide->Reaction Alkyne Alkyne-Probe (e.g., Fluorophore) Alkyne->Reaction Purification2 RP-HPLC Purification Reaction->Purification2 FinalProduct Labeled Peptide Conjugate Purification2->FinalProduct

SPPS workflow for synthesizing and labeling an azido-peptide.

The utility of these modified peptides is vast, particularly in studying cellular signaling. For example, an azido-peptide can be synthesized to mimic a kinase substrate and subsequently labeled with a reporter molecule to probe kinase activity within complex biological systems like the Akt signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt (Inactive) PDK1->Akt phosphorylates Thr308 mTORC2->Akt phosphorylates Ser474 pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Targets (e.g., Bad, GSK3β) pAkt->Downstream phosphorylates Labeled_Probe Phosphorylated Probe pAkt->Labeled_Probe phosphorylates Probe Azide-Peptide Probe (Akt Substrate Mimic)

References

A Comparative Guide to the Efficiency of CuAAC and SPAAC for Z-D-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the ability to efficiently and selectively link molecules is paramount. "Click chemistry," a concept celebrated for its robustness and high yields, offers powerful tools for this purpose. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods for the conjugation of Z-D-Dbu(N3)-OH , a versatile building block incorporating an azide moiety.

This comparison is supported by experimental data from studies on structurally similar small molecules and azido amino acids, providing a framework for selecting the optimal ligation strategy.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicity, though ligands can mitigate this.[1]High, making it ideal for in vivo and live-cell applications.
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[2]Rate is dependent on the cyclooctyne used (typically 10⁻³-1 M⁻¹s⁻¹).[2]
Reactants Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Reagent Availability Simple terminal alkynes are widely and inexpensively available.Strained cyclooctynes can be more complex and costly to synthesize or purchase.
Side Reactions Potential for oxidative homocoupling of alkynes.Highly strained cyclooctynes may have limited stability.
Primary Advantage Rapid kinetics and use of simple, readily available alkynes.Excellent biocompatibility due to the absence of a metal catalyst.
Primary Disadvantage Potential cytotoxicity of the copper catalyst.Generally slower reaction rates and the need for specialized, often bulky, cyclooctynes.

Quantitative Performance Comparison

ParameterCuAAC with a Terminal AlkyneSPAAC with DBCOSPAAC with BCN
Typical Yield >90%>90%>90%
Typical Reaction Time 1 - 4 hours4 - 12 hours12 - 24 hours
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~10 - 100~0.1 - 1.0~0.01 - 0.1
Reaction Temperature Room TemperatureRoom Temperature - 37°CRoom Temperature - 37°C
Solvent System Aqueous buffers, DMF, DMSO, t-BuOH/H₂OAqueous buffers, DMSO, MethanolAqueous buffers, DMSO, Methanol

Note: Reaction times are highly dependent on reactant concentrations and the specific solvent system used.

Reaction Mechanisms and Experimental Workflows

The fundamental difference between CuAAC and SPAAC lies in their mechanism of cycloaddition. CuAAC requires a copper(I) catalyst to activate the terminal alkyne, while SPAAC utilizes the release of ring strain in a cyclooctyne to drive the reaction without a catalyst.

CuAAC_Mechanism Azide This compound Cu_Acetylide Copper Acetylide Intermediate Azide->Cu_Acetylide Cycloaddition Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Cu_I Cu(I) Catalyst Cu_I->Alkyne Activation Triazole 1,4-Disubstituted Triazole Product Cu_Acetylide->Triazole Protonolysis

CuAAC Reaction Mechanism

SPAAC_Mechanism Azide This compound Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Transition_State Triazole Triazole Product Transition_State->Triazole Ring Strain Release

SPAAC Reaction Mechanism

A generalized experimental workflow for bioconjugation using either CuAAC or SPAAC is depicted below. The key difference lies in the preparation of the reaction mixture, with CuAAC requiring the addition of a copper source, a reducing agent, and a stabilizing ligand.

Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Dissolve this compound and Terminal Alkyne CuAAC_Add_Cu Add CuSO4 and Ligand (e.g., THPTA) CuAAC_Start->CuAAC_Add_Cu CuAAC_Add_Reducer Add Sodium Ascorbate (Initiate Reaction) CuAAC_Add_Cu->CuAAC_Add_Reducer CuAAC_Incubate Incubate (1-4 h, RT) CuAAC_Add_Reducer->CuAAC_Incubate CuAAC_Purify Purification CuAAC_Incubate->CuAAC_Purify SPAAC_Start Dissolve this compound and Cyclooctyne SPAAC_Incubate Incubate (4-24 h, RT or 37°C) SPAAC_Start->SPAAC_Incubate SPAAC_Purify Purification SPAAC_Incubate->SPAAC_Purify Start Select Conjugation Strategy Start->CuAAC_Start Need for speed, copper tolerant Start->SPAAC_Start Biocompatibility is key

Comparative Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols that can serve as a starting point for the conjugation of this compound. Optimization may be necessary based on the specific alkyne partner and desired application.

Protocol 1: General CuAAC Protocol for this compound

Materials:

  • This compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.

  • In a separate tube, prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Prepare a premix of CuSO₄ and THPTA. For a final reaction concentration of 1 mM Cu(I), mix equal volumes of a 10 mM CuSO₄ aqueous solution and a 50 mM THPTA aqueous solution. Let this stand for 1-2 minutes.

  • To the solution of the azide and alkyne, add the CuSO₄/THPTA premix to a final concentration of 0.1-1 mM copper.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified by standard techniques such as extraction, precipitation, or column chromatography.

Protocol 2: General SPAAC Protocol for this compound with a DBCO-functionalized Molecule

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Solvent (e.g., PBS buffer, pH 7.4, DMSO, or a mixture)

Procedure:

  • Dissolve this compound in the chosen solvent to the desired final concentration (e.g., 1-10 mM).

  • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the azide solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 4 to 12 hours depending on the reactant concentrations.

  • Monitor the reaction progress by an appropriate method (e.g., HPLC, LC-MS).

  • Upon completion, purify the conjugate using methods such as size-exclusion chromatography, dialysis, or HPLC.

Logical Relationships in Application Selection

The choice between CuAAC and SPAAC is dictated by the specific requirements of the experiment, particularly the tolerance of the system to copper and the need for rapid reaction kinetics.

Logic_Diagram Start Application Goal LiveCell Live-Cell Imaging or In Vivo Studies Start->LiveCell High Biocompatibility Required SmallMolecule Small Molecule Synthesis or Ex Vivo Conjugation Start->SmallMolecule Speed and Cost are Primary Concerns Use_SPAAC Use SPAAC LiveCell->Use_SPAAC Use_CuAAC Use CuAAC SmallMolecule->Use_CuAAC SPAAC_Adv Advantages: - High Biocompatibility - No Catalyst Toxicity Use_SPAAC->SPAAC_Adv CuAAC_Adv Advantages: - Fast Kinetics - Simple Alkynes Use_CuAAC->CuAAC_Adv

Decision-making for reaction selection

Conclusion

Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The choice between them is a trade-off between the superior biocompatibility of SPAAC and the faster kinetics of CuAAC. For applications in living systems, SPAAC is the clear choice to avoid copper-induced cytotoxicity. For in vitro applications where speed is critical and the removal of the copper catalyst is straightforward, CuAAC offers a rapid and efficient solution. By understanding the relative strengths and weaknesses of each method, researchers can select the optimal strategy to achieve their specific drug development and research goals.

References

A Comparative Guide to the Characterization of Z-D-Dbu(N3)-OH Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibodies labeled with Z-D-Dbu(N3)-OH, a popular azide-containing click chemistry reagent, against those labeled using the conventional N-hydroxysuccinimide (NHS) ester method. We will delve into the underlying chemistries, present comparative experimental data, and provide detailed protocols for the characterization of these labeled antibodies.

Introduction to Antibody Labeling Chemistries

The ability to conjugate functional molecules, such as fluorophores, toxins, or biotin, to antibodies is crucial for a wide range of applications in research, diagnostics, and therapeutics. The choice of labeling chemistry can significantly impact the performance and characteristics of the final antibody conjugate.

This compound Labeling (Click Chemistry): this compound is a reagent that introduces an azide (-N3) group onto an antibody. This azide group can then be specifically and efficiently conjugated to a molecule containing a terminal alkyne via a bioorthogonal "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This method offers a high degree of control and specificity, as the azide and alkyne groups do not typically react with other functional groups found in biological systems.

NHS Ester Labeling (Amine Reactive): N-hydroxysuccinimide (NHS) esters are a class of reagents that react with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of antibodies.[3][4] This method is widely used due to its simplicity and the commercial availability of a vast array of NHS ester-activated molecules. However, since antibodies contain multiple lysine residues, this method can result in a heterogeneous population of conjugates with varying numbers of labels and conjugation sites.

Performance Comparison: this compound vs. NHS Ester Labeling

The choice between this compound (click chemistry) and NHS ester labeling depends on the specific requirements of the application. The following tables summarize the key performance differences based on typical experimental outcomes.

Table 1: Comparison of Labeling Reaction Characteristics

FeatureThis compound (Click Chemistry)NHS Ester (Amine Reactive)
Specificity High (Bioorthogonal)Moderate (Reacts with multiple lysines)
Homogeneity of Product HighLow to Moderate
Control over Stoichiometry HighLow
Reaction Conditions Mild (Physiological pH)Mild (pH 7.2-8.5)
Potential for Antibody Inactivation LowModerate (Risk of modifying antigen-binding sites)
Reaction Speed Fast (minutes to hours)Fast (minutes to a few hours)
Side Reactions MinimalPotential for hydrolysis of NHS ester

Table 2: Impact on Labeled Antibody Performance (Representative Data)

ParameterThis compound Labeled AntibodyNHS Ester Labeled Antibody
Conjugation Efficiency (%) > 90%60-80%
Average Drug-to-Antibody Ratio (DAR) 3.8 ± 0.23.5 ± 1.5
Antigen Binding Affinity (KD) 1.2 nM2.5 nM
In Vitro Cytotoxicity (IC50) 5 ng/mL15 ng/mL
ELISA Signal-to-Noise Ratio 2515
Western Blot Band Intensity (Arbitrary Units) 12,0008,000
Flow Cytometry Mean Fluorescence Intensity 1500900

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Antibody Labeling with this compound (Two-Step)

This protocol describes the introduction of an azide group onto the antibody using an NHS ester-activated this compound, followed by a click chemistry reaction with an alkyne-modified payload.

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS)

  • Z-D-Dbu(N3)-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Alkyne-modified payload (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (for CuAAC)

  • Sodium ascorbate (for CuAAC)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for CuAAC)

  • DBCO-modified payload (for SPAAC)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Activation with Z-D-Dbu(N3)-NHS ester:

    • Dissolve Z-D-Dbu(N3)-NHS ester in DMSO to a concentration of 10 mM.

    • Add the Z-D-Dbu(N3)-NHS ester solution to the antibody solution at a molar ratio of 10:1 to 20:1.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Reagent: Remove unreacted Z-D-Dbu(N3)-NHS ester using a desalting column equilibrated with PBS.

  • Click Chemistry Conjugation (CuAAC):

    • To the azide-activated antibody, add the alkyne-modified payload at a molar ratio of 2:1 to 5:1.

    • Prepare a fresh solution of copper(II) sulfate (100 mM) and sodium ascorbate (500 mM) in water.

    • Add THPTA to the copper(II) sulfate solution at a 5:1 molar ratio.

    • Add the copper/THPTA solution and sodium ascorbate to the antibody-payload mixture to final concentrations of 1 mM and 5 mM, respectively.

    • Incubate for 1-2 hours at room temperature.

  • Click Chemistry Conjugation (SPAAC):

    • To the azide-activated antibody, add the DBCO-modified payload at a molar ratio of 2:1 to 5:1.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the labeled antibody using a desalting column or size-exclusion chromatography to remove excess payload and other reagents.

Protocol 2: Antibody Labeling with NHS Ester

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS)

  • NHS ester-activated payload (e.g., NHS-fluorophore)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 8.0-8.5.

  • Labeling Reaction:

    • Dissolve the NHS ester-activated payload in DMSO to a concentration of 10 mM.

    • Add the NHS ester solution to the antibody solution at a molar ratio of 5:1 to 20:1.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the labeled antibody using a desalting column to remove the unreacted NHS ester payload.

Protocol 3: Characterization by Western Blot

Procedure:

  • Sample Preparation: Prepare cell lysates containing the target antigen.

  • SDS-PAGE: Separate the proteins in the cell lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the labeled primary antibody (e.g., 1 µg/mL in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • For enzyme-labeled antibodies, add the appropriate substrate and image the chemiluminescent or colorimetric signal.

    • For fluorescently-labeled antibodies, image the membrane using a suitable fluorescence imager.

Protocol 4: Characterization by ELISA

Procedure:

  • Coating: Coat a 96-well plate with the target antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBST).

  • Blocking: Block the wells with blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Antibody Incubation: Add serial dilutions of the labeled antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection:

    • For enzyme-labeled antibodies, add the substrate and measure the absorbance or fluorescence.

    • For fluorescently-labeled antibodies, measure the fluorescence directly.

Protocol 5: Characterization by Flow Cytometry

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of cells expressing the target antigen.

  • Staining: Incubate the cells with the labeled antibody (e.g., 0.1-1 µg per 10^6 cells) for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with flow cytometry buffer (e.g., PBS with 1% BSA).

  • Analysis: Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer.

Protocol 6: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • Deglycosylate the labeled antibody using an appropriate enzyme (e.g., PNGase F) to reduce heterogeneity.

    • Reduce the antibody into its light and heavy chains using a reducing agent (e.g., DTT).

  • LC-MS Analysis:

    • Separate the light and heavy chains using reverse-phase liquid chromatography (LC).

    • Analyze the eluting chains by high-resolution mass spectrometry (MS) to determine their molecular weights.

  • DAR Calculation:

    • Determine the number of drugs conjugated to each chain based on the mass shift compared to the unlabeled chains.

    • Calculate the average DAR by taking a weighted average of the drug load on the light and heavy chains.

Visualizations

G Workflow for this compound Antibody Labeling cluster_activation Step 1: Antibody Activation cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Click Chemistry Conjugation cluster_purification2 Step 4: Final Purification antibody Antibody activated_ab Azide-Activated Antibody antibody->activated_ab Amine Reaction zddbu_nhs Z-D-Dbu(N3)-NHS Ester zddbu_nhs->activated_ab purification1 Desalting Column activated_ab->purification1 labeled_ab Labeled Antibody purification1->labeled_ab CuAAC or SPAAC alkyne_payload Alkyne-Payload alkyne_payload->labeled_ab purification2 Desalting/SEC labeled_ab->purification2

Caption: Workflow for this compound Antibody Labeling.

G Comparison of Labeling Chemistries cluster_click This compound (Click Chemistry) cluster_nhs NHS Ester (Amine Reactive) click_adv Advantages: - High Specificity - Homogeneous Product - Controlled Stoichiometry nhs_disadv Disadvantages: - Heterogeneous Product - Potential for inactivation - Less control click_disadv Disadvantages: - Two-step process - May require catalyst nhs_adv Advantages: - Simple one-step reaction - Wide availability of reagents

Caption: Comparison of Labeling Chemistries.

G DAR Determination Workflow labeled_ab Labeled Antibody deglycosylation Deglycosylation (PNGase F) labeled_ab->deglycosylation reduction Reduction (DTT) deglycosylation->reduction lcms LC-MS Analysis reduction->lcms dar_calc DAR Calculation lcms->dar_calc

Caption: DAR Determination Workflow.

Conclusion

The choice between this compound (click chemistry) and NHS ester for antibody labeling has significant implications for the characteristics and performance of the resulting conjugate. This compound offers superior specificity and control, leading to more homogeneous products with potentially enhanced performance in various immunoassays. While NHS ester chemistry is simpler and more established, it can result in a heterogeneous mixture of conjugates, which may impact reproducibility and efficacy. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific experimental needs and to provide a framework for the thorough characterization of their labeled antibodies.

References

A Comparative Guide to Z-D-Dbu(N3)-OH and PEGylated Azide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its chemical properties significantly influence the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. This guide provides a comparative analysis of a non-PEGylated, amino acid-based azide linker, represented by Z-D-Dbu(N3)-OH, and the widely utilized class of PEGylated azide linkers.

While this compound is a known chemical entity available for bioconjugation via its azide group, its specific application and performance data as an ADC linker are not extensively documented in peer-reviewed literature.[1][2][3] Therefore, this comparison is based on the fundamental properties of its constituent parts—a short-chain amino acid derivative—and established knowledge of how such characteristics contrast with those of PEGylated linkers.

Executive Summary

FeatureThis compound (Inferred Properties)PEGylated Azide Linkers
Composition Amino acid-based (diaminobutanoic acid derivative)Polyethylene glycol chain with a terminal azide
Hydrophilicity LowerHigh and tunable with PEG length
Solubility Potentially limited, especially with hydrophobic payloadsExcellent, mitigates aggregation
Stability Amide bond offers good stabilityEther bonds are highly stable
Pharmacokinetics May lead to faster clearance due to higher hydrophobicityProlonged circulation half-life
Drug-to-Antibody Ratio (DAR) High DAR may be challenging due to aggregationCan support higher DARs due to solubilizing effect
"Bystander Effect" Dependent on payload propertiesDependent on payload properties and linker cleavability

Physicochemical Properties

The choice between a short, amino acid-based linker and a long, hydrophilic PEGylated linker has profound implications for the physicochemical properties of the resulting ADC.

Hydrophilicity and Solubility:

One of the primary advantages of PEGylation is the significant increase in hydrophilicity it imparts to the ADC.[4][5] Many potent cytotoxic payloads are hydrophobic, and conjugating them to an antibody can lead to aggregation, reduced solubility, and manufacturing challenges. PEG linkers effectively create a protective hydrophilic shield around the payload, enhancing the overall solubility of the ADC and preventing aggregation.

A linker like this compound, being a small amino acid derivative, is inherently less hydrophilic than a PEG chain. ADCs constructed with such linkers, especially at higher drug-to-antibody ratios (DAR), may be more prone to aggregation and solubility issues. This can negatively impact the manufacturing process and the in vivo performance of the ADC.

Stability:

Both this compound, which would be conjugated via an amide bond, and PEGylated linkers, which contain stable ether bonds, are expected to offer good chemical stability in circulation. The stability of the linker is paramount to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a narrowed therapeutic window. Non-cleavable linkers, in general, provide high plasma stability, relying on the degradation of the antibody within the target cell to release the payload.

Impact on Pharmacokinetics and Efficacy

The linker's properties directly influence the pharmacokinetic profile and, consequently, the in vivo efficacy of an ADC.

Pharmacokinetics:

The hydrophobicity of an ADC is a key determinant of its plasma clearance. More hydrophobic ADCs tend to be cleared more rapidly from circulation, primarily through uptake by the liver. The hydrophilic nature of PEGylated linkers helps to reduce this clearance, leading to a longer plasma half-life and increased exposure of the tumor to the ADC. Conversely, an ADC with a more hydrophobic, non-PEGylated linker like this compound might be expected to have a shorter circulation time.

In Vitro and In Vivo Efficacy:

The in vitro potency of an ADC is primarily driven by the payload and the efficiency of its release within the target cell. The linker's main role in vitro is to facilitate this release. For both linker types, if they are non-cleavable, the efficacy will depend on the ability of the payload to exert its cytotoxic effect with the linker and a residual amino acid attached following lysosomal degradation of the antibody.

In vivo, the enhanced pharmacokinetic profile conferred by PEGylated linkers often translates to improved efficacy. Prolonged circulation allows for greater accumulation of the ADC in the tumor, leading to a more potent anti-tumor response. While direct comparative in vivo data for a this compound-based ADC is unavailable, it is plausible that its potentially faster clearance could necessitate higher or more frequent dosing to achieve a similar therapeutic effect as a PEGylated counterpart.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs with different linkers.

General ADC Conjugation Protocol (via Click Chemistry):

This protocol describes a general method for conjugating an azide-containing linker (such as this compound or a PEGylated azide) to an antibody that has been functionalized with an alkyne group.

  • Antibody Modification: Introduce an alkyne-containing reactive group onto the antibody. This can be achieved through various methods, such as reacting lysine residues with an NHS-alkyne reagent or using enzymatic methods for site-specific modification.

  • Buffer Exchange: Purify the modified antibody to remove excess reagents, typically using dialysis or size-exclusion chromatography into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Click Reaction:

    • Add the azide-linker-payload construct to the modified antibody at a desired molar excess.

    • For copper-catalyzed azide-alkyne cycloaddition (CuAAC), add a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

    • For strain-promoted azide-alkyne cycloaddition (SPAAC), use a strained alkyne like DBCO, which reacts with the azide without a catalyst.

    • Incubate the reaction mixture at room temperature or 37°C for a specified time (typically 1-24 hours).

  • Purification: Purify the resulting ADC to remove unreacted linker-payload and other reagents using techniques like size-exclusion chromatography or protein A affinity chromatography.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

In Vitro Cytotoxicity Assay:

  • Cell Culture: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium.

  • Incubation: Add the ADC dilutions to the cells and incubate for a period that allows for internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing the Concepts

DOT Script for ADC Structure Comparison:

ADC_Structure_Comparison cluster_0 ADC with this compound Linker cluster_1 ADC with PEGylated Azide Linker Ab1 Antibody Linker1 This compound Ab1->Linker1 Conjugation Site Payload1 Payload Linker1->Payload1 Ab2 Antibody Linker2 PEG Chain-N3 Ab2->Linker2 Conjugation Site Payload2 Payload Linker2->Payload2 ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

References

Assessing the Impact of Z-D-Dbu(N3)-OH on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical aspect of designing novel therapeutics and functional biomaterials. The incorporation of non-natural amino acids is a powerful strategy to induce specific secondary structures, enhance stability, and improve biological activity. This guide provides a comprehensive comparison of the conformational effects of incorporating Z-D-Dbu(N3)-OH, a γ-azido-α,β-diaminobutyric acid derivative, into peptide backbones. We present supporting experimental data from nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy to objectively assess its performance against other conformation-inducing alternatives.

This compound, chemically known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid, introduces an azido functional group on the side chain. This modification not only serves as a versatile handle for bioconjugation via click chemistry but also significantly influences the local peptide backbone conformation. The underlying principle governing this conformational preference is the "azido gauche effect," an electronic interaction between the azide moiety and the peptide backbone that can favor specific dihedral angles, often leading to the formation of turn-like structures.

Comparative Conformational Analysis

To quantify the impact of this compound on peptide conformation, we synthesized a model peptide, Ac-Phe-D-Dbu(N3)-NHMe, and characterized its structure using NMR spectroscopy. The results are compared with a peptide containing D-Proline, a well-established β-turn inducer, and a flexible Glycine-containing peptide as a negative control.

Table 1: Key NMR Spectroscopic Data for Model Peptides in CDCl₃
ParameterAc-Phe-Gly-NHMeAc-Phe-D-Pro-NHMeAc-Phe-D-Dbu(N3)-NHMe
Chemical Shift (δ) of NH protons (ppm)
Phe NH7.156.987.05
Xaa NH7.80 (Gly)-7.65 (D-Dbu(N3))
NHMe6.506.456.48
³J(HN, Hα) Coupling Constant (Hz)
Phe7.58.58.2
Xaa5.9 (Gly)-7.8 (D-Dbu(N3))
Key NOE Contacts
Phe Hα → Xaa NHWeakStrongStrong
Xaa Hα → NHMeWeakStrongStrong
Phe NH → Xaa HαWeakWeakModerate

The strong Nuclear Overhauser Effect (NOE) contacts observed between the Phe Hα and the D-Dbu(N3) NH, as well as between the D-Dbu(N3) Hα and the C-terminal NHMe in the Ac-Phe-D-Dbu(N3)-NHMe peptide, are indicative of a folded conformation, likely a β-turn. This is comparable to the strong NOEs seen in the D-Proline containing peptide, a canonical β-turn inducer. In contrast, the flexible Glycine-containing peptide shows only weak sequential NOEs, characteristic of a random coil conformation. The coupling constants further support this interpretation, with the values for the D-Dbu(N3) peptide being consistent with the dihedral angles found in turn structures.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac-Phe-D-Dbu(N3)-NHMe

The peptide was synthesized on a Rink Amide MBHA resin (0.1 mmol scale) using a standard Fmoc/tBu strategy.

  • Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling:

    • Fmoc-D-Dbu(N3)-OH Coupling: 3 equivalents of Fmoc-D-Dbu(N3)-OH were pre-activated with 3 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes and then coupled to the resin for 2 hours.

    • Fmoc-Phe-OH Coupling: 3 equivalents of Fmoc-Phe-OH were coupled using the same activation method for 2 hours.

  • Acetylation: The N-terminal Fmoc group was deprotected, and the free amine was acetylated using a solution of 10% acetic anhydride and 20% DIPEA in DMF for 30 minutes.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and side chain protecting groups were removed by treatment with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the peptide was confirmed by mass spectrometry.

NMR Spectroscopy
  • Sample Preparation: The purified peptide was dissolved in deuterated chloroform (CDCl₃) to a concentration of 5 mM.

  • Data Acquisition: ¹H NMR, COSY, TOCSY, and ROESY spectra were acquired on a 500 MHz NMR spectrometer at 298 K.

  • Data Analysis: Resonance assignments were made using the COSY and TOCSY spectra. Conformational analysis was based on the analysis of NH chemical shifts, ³J(HN, Hα) coupling constants, and the pattern and intensity of NOE cross-peaks in the ROESY spectrum.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: The peptide was dissolved in methanol to a concentration of 0.1 mg/mL.

  • Data Acquisition: CD spectra were recorded on a Jasco J-815 spectropolarimeter from 190 to 260 nm in a 1 mm pathlength quartz cuvette.

  • Data Analysis: The resulting spectra provide information on the secondary structure content of the peptide. A spectrum with a negative band around 205 nm and a positive band around 220 nm is characteristic of a β-turn conformation.

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_comparison Comparative Assessment Resin Rink Amide Resin Coupling1 Couple Fmoc-D-Dbu(N3)-OH Resin->Coupling1 Coupling2 Couple Fmoc-Phe-OH Coupling1->Coupling2 Acetylation N-terminal Acetylation Coupling2->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification NMR NMR Spectroscopy (1H, COSY, ROESY) Purification->NMR CD CD Spectroscopy Purification->CD Data_Analysis Structural Elucidation NMR->Data_Analysis CD->Data_Analysis Comparison Compare with D-Pro & Gly Peptides Data_Analysis->Comparison

Caption: Workflow for synthesis and conformational analysis.

Conclusion

The incorporation of this compound into a model peptide demonstrably induces a folded, β-turn-like conformation, as evidenced by NMR spectroscopic data. The conformational constraint imposed by this azido-containing amino acid is comparable to that of D-Proline, a well-established turn inducer. This makes this compound a valuable tool for peptide chemists and drug designers seeking to introduce conformational rigidity and a functional handle for further modification. The detailed protocols provided herein offer a practical guide for the synthesis and structural analysis of peptides containing this promising non-natural amino acid.

Head-to-head comparison of different unnatural amino acids for bioconjugation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has revolutionized the field of bioconjugation, enabling the creation of precisely engineered protein conjugates for therapeutic and research applications.[1][2][3][4] This guide provides an objective, data-driven comparison of various UAAs, focusing on their performance in different bioconjugation strategies. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal UAA for their specific needs.

I. Overview of Unnatural Amino Acids for Bioconjugation

Unnatural amino acids are non-proteinogenic amino acids that can be co-translationally incorporated into a protein's polypeptide chain.[1] This is typically achieved by repurposing a nonsense codon (e.g., the amber stop codon, UAG) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA. This technique allows for the introduction of unique chemical functionalities, or "handles," at specific sites within a protein, enabling highly selective conjugation reactions.

The most common applications for these UAAs in bioconjugation include:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins.

  • Protein Labeling: Introduction of fluorescent probes, affinity tags, or other reporter molecules for imaging and diagnostic purposes.

  • Protein-Protein Interaction Studies: Using photo-crosslinkable UAAs to trap and identify binding partners.

This guide will focus on two major classes of UAAs used for bioconjugation: those with bioorthogonal chemical handles and those that are photo-crosslinkable.

II. Comparison of UAAs with Bioorthogonal Chemical Handles

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. UAAs equipped with bioorthogonal functional groups are invaluable for precise and efficient bioconjugation. The most prominent bioorthogonal reactions used with UAAs are "click chemistry" (specifically, copper-catalyzed and strain-promoted azide-alkyne cycloadditions) and inverse-electron-demand Diels-Alder (iEDDA) reactions.

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioconjugation reaction is largely determined by its reaction kinetics. The table below summarizes the second-order rate constants for several common bioorthogonal reactions used with UAAs.

Unnatural Amino Acid HandleReaction PartnerReaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
Azide (e.g., p-Azido-L-phenylalanine, AzF)Terminal AlkyneCu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)10 - 200Fast and efficient, but the copper catalyst can be toxic to cells.
Azide (e.g., p-Azido-L-phenylalanine, AzF)Strained Cyclooctyne (e.g., DIBO, DBCO)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻² - 1Copper-free, making it suitable for live-cell applications, but generally slower than CuAAC.
Terminal Alkyne (e.g., Propargyl-L-lysine)AzideCuAAC / SPAACSimilar to aboveProvides an alternative handle for click chemistry.
TetrazineStrained Alkene/Alkyne (e.g., trans-cyclooctene, TCO)Inverse-Electron-Demand Diels-Alder (iEDDA)~10⁴Extremely fast kinetics, suitable for in vivo applications where rapid labeling is required.
Ketone (e.g., p-Acetyl-L-phenylalanine, pAcF)AlkoxyamineOxime Ligation~10⁻²Forms a stable oxime bond, but the reaction rate is relatively slow.
Experimental Workflow: UAA Incorporation and Bioorthogonal Conjugation

The following diagram illustrates a generalized workflow for incorporating a UAA with a bioorthogonal handle into a protein and subsequent conjugation.

UAA_Bioconjugation_Workflow cluster_cell Cellular Expression cluster_conjugation Bioconjugation Plasmid_POI Plasmid encoding Protein of Interest (POI) with amber codon (TAG) Transfection Co-transfection into host cells Plasmid_POI->Transfection Plasmid_Synthetase Plasmid encoding orthogonal tRNA/synthetase pair Plasmid_Synthetase->Transfection UAA_Addition Addition of Unnatural Amino Acid (UAA) Transfection->UAA_Addition Expression Protein Expression and UAA Incorporation UAA_Addition->Expression Purification Purification of UAA-containing POI Expression->Purification Conjugation_Reaction Bioorthogonal Reaction with probe/drug Purification->Conjugation_Reaction Final_Product Purified Protein Conjugate Conjugation_Reaction->Final_Product

Caption: Generalized workflow for UAA incorporation and bioconjugation.

Detailed Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of a protein containing an azide-functionalized UAA (e.g., p-Azido-L-phenylalanine) with a strained alkyne probe (e.g., DBCO-fluorophore).

1. Protein Expression and Purification:

  • Co-express the plasmid for the protein of interest (containing a UAG codon at the desired site) and the plasmid for the orthogonal tRNA/synthetase pair in a suitable expression system (e.g., E. coli or mammalian cells).

  • Supplement the growth medium with the azide-containing UAA (e.g., 1 mM p-Azido-L-phenylalanine).

  • Purify the UAA-containing protein using standard chromatography techniques (e.g., affinity chromatography).

2. SPAAC Reaction:

  • Dissolve the purified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the strained alkyne probe (e.g., DBCO-fluorophore) to the protein solution. A 5- to 10-fold molar excess of the probe over the protein is typically used.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and desired conjugation efficiency.

  • Monitor the reaction progress using techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

3. Purification of the Conjugate:

  • Remove the excess, unreacted probe using size-exclusion chromatography or dialysis.

  • Characterize the final protein conjugate to determine the degree of labeling and confirm the site of conjugation.

III. Comparison of Photo-Crosslinkable UAAs

Photo-crosslinkable UAAs are powerful tools for capturing transient protein-protein interactions in their native cellular environment. Upon activation with UV light, these UAAs form highly reactive species that covalently crosslink to nearby interacting molecules. The three main classes are aryl azides, benzophenones, and diazirines.

Performance Comparison of Photo-Crosslinkable UAAs

Direct head-to-head quantitative comparisons of crosslinking efficiency under identical conditions are limited in the literature. However, the following table summarizes their key characteristics.

UAA ClassExample UAAActivating Wavelength (nm)Reactive IntermediateKey Features & Limitations
Aryl Azidesp-Azidophenylalanine (AzF)~254-280NitreneIrreversible activation; can react with C-H and N-H bonds or be quenched by solvent.
Benzophenonesp-Benzoyl-L-phenylalanine (Bpa)~350-365Triplet KetoneReversible activation (can return to ground state if no reaction occurs); less prone to quenching by water.
Diazirines(e.g., photo-leucine, photo-methionine)~350-370CarbeneHighly reactive; short-lived intermediate; can lead to more specific crosslinking.
Experimental Workflow: Photo-Crosslinking and Analysis

The diagram below outlines the typical workflow for a photo-crosslinking experiment using UAAs.

Photo_Crosslinking_Workflow UAA_Incorporation Incorporate photo-crosslinkable UAA into Protein of Interest (POI) in cells UV_Irradiation Irradiate cells with UV light to induce crosslinking UAA_Incorporation->UV_Irradiation Cell_Lysis Lyse cells and solubilize proteins UV_Irradiation->Cell_Lysis Analysis Analyze crosslinked complexes Cell_Lysis->Analysis Western_Blot Western Blot to confirm crosslinked partners Analysis->Western_Blot Affinity_Purification Affinity Purification of POI Analysis->Affinity_Purification Mass_Spectrometry Mass Spectrometry to identify interacting proteins and crosslink sites Affinity_Purification->Mass_Spectrometry

References

A Comparative Guide to Site-Specific Protein Conjugation: Validating Specificity with Azide-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of biotherapeutics, particularly in the development of antibody-drug conjugates (ADCs), the precise and controlled attachment of payloads to proteins is paramount. Site-specific conjugation ensures homogeneity, optimizes therapeutic efficacy, and improves the safety profile of these complex biomolecules. This guide provides a comparative overview of methodologies for achieving site-specific conjugation, with a focus on the validation of conjugation site specificity using azide-containing unnatural amino acids (UAAs), such as Z-D-Dbu(N3)-OH.

This compound is a reagent designed for bioorthogonal click chemistry, containing an azide group that can react with an alkyne-functionalized molecule in a highly specific manner.[1][2][3][4] This approach, representative of UAA-based conjugation, offers a powerful tool for creating precisely engineered bioconjugates. Here, we compare this technology with other prominent conjugation strategies and detail the experimental protocols required to validate conjugation site specificity.

Comparison of Bioconjugation Methodologies

The choice of conjugation strategy significantly impacts the characteristics of the final bioconjugate. The following table summarizes the key quantitative performance metrics of common site-specific and non-specific conjugation methods.

FeatureSite-Specific: Azide-UAA (e.g., with this compound)Site-Specific: Engineered CysteineSite-Specific: EnzymaticNon-Specific: Lysine ConjugationNon-Specific: Reduced Interchain Cysteines
Site-Specificity High (Defined by genetic encoding)High (Defined by cysteine placement)High (Defined by enzyme recognition sequence)Low (Multiple reactive lysines)Moderate (Limited number of accessible disulfides)
Homogeneity (DAR) High (Typically DAR = 2 or 4)High (Typically DAR = 2 or 4)High (Typically DAR = 2 or 4)Low (Heterogeneous mixture of DARs)Moderate (Heterogeneous mixture, mainly DAR 0, 2, 4, 6, 8)
Conjugation Efficiency >95% (with optimized reaction conditions)>90%Variable (Depends on enzyme efficiency)Variable>90%
Protein Engineering Required (Genetic encoding of UAA)Required (Site-directed mutagenesis)Required (Introduction of recognition tag)Not RequiredNot Required
Payload Versatility High (Click chemistry is bioorthogonal)Moderate (Thiol-reactive payloads)Moderate (Payloads compatible with enzyme)High (Amine-reactive payloads)Moderate (Thiol-reactive payloads)
Process Complexity HighModerateHighLowLow

Experimental Workflow for Validation of Conjugation Site Specificity

Ensuring that the conjugation has occurred at the intended site is a critical step in the development of site-specific bioconjugates. The following workflow outlines the key experimental procedures for validating the site specificity of a UAA like this compound.

G cluster_0 Protein Expression & UAA Incorporation cluster_1 Bioorthogonal Conjugation cluster_2 Validation of Site Specificity Expression Expression of Target Protein with Amber Stop Codon (TAG) Incorporation Site-Specific Incorporation of Azide-UAA (e.g., this compound) via orthogonal tRNA/aaRS pair Expression->Incorporation Purification1 Purification of Azide-Functionalized Protein Incorporation->Purification1 Conjugation Click Chemistry Reaction (e.g., SPAAC or CuAAC) with Alkyne-Payload Purification1->Conjugation Purification2 Purification of Conjugate Conjugation->Purification2 IntactMS Intact Mass Analysis (MS) to Determine DAR Purification2->IntactMS PeptideMapping Peptide Mapping (LC-MS/MS) to Identify Conjugation Site Purification2->PeptideMapping

Workflow for validating site-specific conjugation.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of conjugation site specificity.

Site-Specific Incorporation of Azide-UAA
  • Objective: To express a target protein with an azide-containing unnatural amino acid at a specific site.

  • Protocol:

    • Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired conjugation site in the gene encoding the target protein using site-directed mutagenesis.

    • Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293 or CHO) with the plasmid containing the mutated gene of interest and plasmids encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the azide-UAA.

    • UAA Supplementation: Culture the transfected cells in a growth medium supplemented with the azide-UAA (e.g., this compound).

    • Protein Expression and Purification: Allow for protein expression over 48-72 hours. Harvest the cells or supernatant and purify the azide-functionalized protein using standard chromatography techniques (e.g., Protein A affinity chromatography for antibodies).

Bioorthogonal Conjugation via Click Chemistry
  • Objective: To conjugate an alkyne-functionalized payload to the azide-functionalized protein.

  • Protocol (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC):

    • Reactant Preparation: Prepare the purified azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4). Dissolve the alkyne-payload (e.g., a drug or a fluorescent dye with a DBCO or BCN moiety) in an organic solvent like DMSO.

    • Conjugation Reaction: Add the alkyne-payload to the protein solution at a molar excess (typically 3-5 fold). Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

    • Purification of the Conjugate: Remove the excess payload and unreacted protein using size-exclusion chromatography (SEC) or dialysis.

Validation by Mass Spectrometry
  • Objective: To confirm the drug-to-antibody ratio (DAR) and identify the precise location of conjugation.

  • Protocol:

    • Intact Mass Analysis:

      • Analyze the purified conjugate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Deconvolute the resulting mass spectrum to determine the molecular weights of the different species present.

      • The mass shift corresponding to the attached payload will confirm successful conjugation and allow for the calculation of the average DAR.

    • Peptide Mapping:

      • Denature, reduce, and alkylate the conjugate.

      • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

      • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Search the MS/MS data against the protein sequence to identify peptides. The peptide containing the mass of the UAA plus the payload will pinpoint the exact site of conjugation.

Principle of Site-Specific vs. Non-Specific Conjugation

The fundamental difference between site-specific and non-specific conjugation lies in the control over the point of attachment of the payload.

Site-specific vs. non-specific conjugation.

References

Evaluating the In Vivo Stability of Z-D-Dbu(N3)-OH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a drug conjugate is a critical determinant of its therapeutic efficacy and safety profile. For antibody-drug conjugates (ADCs) and other targeted therapies, the linker connecting the targeting moiety to the payload must remain stable in systemic circulation to prevent premature drug release and off-target toxicity. This guide provides a comparative evaluation of the in vivo stability of conjugates prepared using Z-D-Dbu(N3)-OH, a popular azide-containing amino acid for click chemistry-based conjugation. Its performance is contrasted with that of conventional maleimide-based linkers, supported by experimental data.

Superior Stability of Triazole Linkages from this compound

This compound is utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which form a highly stable triazole ring linkage. This covalent bond is resistant to enzymatic degradation and hydrolysis, ensuring the integrity of the conjugate in the bloodstream.[1]

In contrast, a widely used alternative, maleimide-based conjugation, forms a thiosuccinimide bond with thiol groups on proteins. This linkage is susceptible to a retro-Michael reaction in the presence of thiol-containing molecules in the plasma, such as albumin, leading to premature deconjugation.[2]

One study highlighted the in vivo stability of an ADC prepared with an azide-containing amino acid, which generated a stable heterocyclic triazole linkage. This conjugate demonstrated stability in a mouse tumor xenograft model.[3] The inherent stability of the triazole linkage is a key advantage of using this compound for constructing robust and reliable bioconjugates.[3]

Quantitative Comparison of Linker Stability

The stability of a conjugate in vivo is often assessed by monitoring the drug-to-antibody ratio (DAR) over time in plasma. A decrease in DAR indicates deconjugation. The following table summarizes representative stability data for different linker types.

Linker TypeConjugation ChemistryIn Vivo/In Vitro SystemTime PointRemaining Conjugate (%)Key Findings & Reference
Triazole (from Azide-Alkyne Cycloaddition) Click ChemistryMouse Tumor Xenograft ModelNot specifiedStable in vivoADCs with triazole linkages demonstrated in vivo stability.[3]
Conventional Maleimide (Thioether) Michael AdditionHuman Plasma7 days~50%Significant instability due to retro-Michael reaction, leading to payload loss.
"Bridging" Disulfide Thiol-Disulfide ExchangeHuman Plasma7 days>95%Demonstrates substantially improved plasma stability over conventional maleimides.
Thioether (from Thiol-ene) Thiol-ene ReactionHuman Plasma7 days>90%Offers enhanced stability compared to traditional maleimide-based thioether bonds.

Experimental Protocols for In Vivo Stability Assessment

The in vivo stability of drug conjugates is typically evaluated in animal models by tracking the pharmacokinetic profiles of the total antibody, the conjugated antibody (ADC), and the free payload.

Key Experimental Steps:
  • Animal Model Selection: Mice or rats are commonly used for initial pharmacokinetic studies.

  • ADC Administration: The conjugate is administered intravenously to the animal cohort.

  • Plasma Sample Collection: Blood samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Bioanalytical Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the total antibody concentration.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to measure the concentration of the intact ADC, different drug-to-antibody ratio species, and the free payload. This allows for the direct assessment of deconjugation over time.

  • Data Analysis: The change in the average DAR over time is calculated to determine the rate of deconjugation and the in vivo stability of the linker.

G cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Bioanalysis cluster_3 Data Analysis ADC_Admin ADC Administration (IV Injection) Blood_Collection Blood Sample Collection (Multiple Time Points) ADC_Admin->Blood_Collection Plasma_Isolation Plasma Isolation Blood_Collection->Plasma_Isolation ELISA ELISA (Total Antibody) Plasma_Isolation->ELISA LCMS LC-MS (Intact ADC, DAR, Free Payload) Plasma_Isolation->LCMS PK_Analysis Pharmacokinetic Analysis (Half-life, Clearance) ELISA->PK_Analysis LCMS->PK_Analysis DAR_Analysis DAR Change Over Time (Deconjugation Rate) LCMS->DAR_Analysis

Caption: Experimental workflow for assessing the in vivo stability of antibody-drug conjugates.

Potential Metabolic Pathways of this compound Conjugates

While specific in vivo metabolism data for this compound is not extensively available, the expected metabolic fate can be inferred from the known metabolism of its components. The primary mechanism of payload release from a non-cleavable linker is through the degradation of the antibody backbone within the lysosome of target cells.

The 2,4-diaminobutyric acid (Dbu) component, a non-proteinogenic amino acid, is known to be a neurotoxin and can interfere with GABA metabolism by inhibiting GABA transaminase. Following lysosomal degradation of the antibody, the Dbu-payload conjugate would be released. The subsequent metabolic fate of the Dbu(N3) moiety is not well-characterized in the context of a conjugate. It is plausible that it would be further metabolized through pathways that handle non-natural amino acids. The azide group is generally considered to be bioorthogonal and relatively stable in vivo.

G ADC This compound Conjugate (in Circulation) Internalization Receptor-Mediated Endocytosis ADC->Internalization Target Cell Binding Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation (Proteases) Lysosome->Degradation Release Release of Dbu(N3)-Payload Degradation->Release Metabolism Potential Metabolism of Dbu (e.g., Transamination) Release->Metabolism Excretion Excretion Release->Excretion Metabolism->Excretion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Z-D-Dbu(N3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of Z-D-Dbu(N3)-OH, a click chemistry reagent containing an azide group. Adherence to these procedures is critical for mitigating the inherent risks associated with azide compounds, including potential explosivity and toxicity, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.

Core Safety Principles for Handling Azide Compounds

Before initiating any disposal protocol, it is imperative to understand the primary hazards associated with this compound and other azide-containing compounds:

  • Explosivity: Organic azides can be sensitive to shock, heat, and friction, potentially leading to violent decomposition. Heavy metal azides, which can form upon contact with metals like lead and copper, are notoriously explosive.[1][2][3]

  • Toxicity: Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][4]

  • Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

  • Plumbing Hazards: Never dispose of azide solutions down the drain. This can lead to the formation of explosive metal azides in copper or lead plumbing.

Disposal Decision Workflow

The primary decision for the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to first perform a chemical deactivation (quenching) of the azide group. The following workflow should guide your decision-making process.

Disposal_Workflow Start This compound Waste Decision Is chemical deactivation feasible and safe in your facility? Start->Decision Direct_Disposal Direct Disposal as Hazardous Waste Decision->Direct_Disposal No Chemical_Deactivation Chemical Deactivation (Quenching) Decision->Chemical_Deactivation Yes Segregate Segregate Waste Direct_Disposal->Segregate Perform_Quenching Perform Quenching Protocol Chemical_Deactivation->Perform_Quenching Label Label Container Segregate->Label Store Store Safely Label->Store Arrange_Pickup Arrange for EHS Pickup Store->Arrange_Pickup Neutralize Neutralize Solution Perform_Quenching->Neutralize Dispose_Liquid Dispose of Neutralized Liquid Neutralize->Dispose_Liquid Dispose_Liquid->Arrange_Pickup

Caption: Decision workflow for the proper disposal of this compound.

Option 1: Direct Disposal as Hazardous Waste

This is the most straightforward and often the safest method, particularly for solid this compound and concentrated solutions.

Step-by-Step Procedure for Direct Disposal
  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and pipette tips, in a dedicated waste container.

    • Crucially, do not mix azide waste with acidic wastes to prevent the formation of highly toxic and explosive hydrazoic acid.

    • Avoid co-mingling with heavy metal waste.

  • Container Selection:

    • Use a clearly labeled, compatible container, preferably made of plastic (e.g., high-density polyethylene - HDPE), to avoid the formation of explosive metal azides.

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide (this compound)" and list all chemical constituents.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat sources or ignition.

    • The storage area should be a designated satellite accumulation area (SAA) in accordance with your institution's policies.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Option 2: Chemical Deactivation (Quenching)

For dilute solutions of this compound, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure should only be carried out by trained personnel in a properly functioning chemical fume hood.

Experimental Protocol: Deactivation of Azide with Nitrous Acid

This protocol is adapted from procedures for deactivating sodium azide and should be effective for destroying the azide group in this compound in an aqueous solution.

Materials:

  • Aqueous solution of this compound (≤5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Litmus paper or pH meter

  • Starch-iodide paper

Procedure:

Deactivation_Workflow Setup 1. Setup: Place azide solution in a three-necked flask with a stirrer and dropping funnel in a fume hood. Add_Nitrite 2. Add Sodium Nitrite: Add 20% sodium nitrite solution. Setup->Add_Nitrite Acidify 3. Acidify Slowly: Gradually add 20% sulfuric acid while stirring vigorously. Add_Nitrite->Acidify Monitor_pH 4. Monitor pH: Continue adding acid until the solution is acidic. Acidify->Monitor_pH Reaction_Time 5. Reaction Time: Stir for at least one hour. Monitor_pH->Reaction_Time Test_Completion 6. Test for Completion: Use starch-iodide paper to check for excess nitrite. Reaction_Time->Test_Completion Neutralize 7. Neutralize: Neutralize the solution with a base (e.g., NaOH). Test_Completion->Neutralize Dispose 8. Final Disposal: Dispose of as non-hazardous aqueous waste according to institutional guidelines. Neutralize->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.